molecular formula C14H27BO2 B064396 trans-1-Octen-1-ylboronic acid pinacol ester CAS No. 170942-79-7

trans-1-Octen-1-ylboronic acid pinacol ester

Katalognummer: B064396
CAS-Nummer: 170942-79-7
Molekulargewicht: 238.18 g/mol
InChI-Schlüssel: KQTOSGTXAFJZSJ-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane is a high-value, pinacol-protected alkenyl boronic ester that serves as a critical building block in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research application is in the Suzuki-Miyaura reaction, where it acts as a robust and stable organoboron nucleophile. The defining structural feature is the extended trans-configured octenyl chain terminated by the dioxaborolane group, which provides enhanced stability against protodeboronation compared to its boronic acid analog, while still facilitating efficient transmetalation with palladium catalysts. This compound is specifically designed for the precise introduction of a C8 alkenyl moiety into complex molecular architectures, enabling the construction of carbon-carbon bonds under mild conditions. Researchers utilize this reagent in the synthesis of advanced organic materials, liquid crystals, and pharmacologically active compounds where a specific, unsaturation-containing hydrocarbon chain is required for function. Its consistent performance and reliability make it an indispensable tool for medicinal chemists and material scientists exploring structure-activity relationships and developing novel functional molecules.

Eigenschaften

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTOSGTXAFJZSJ-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420707
Record name trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83947-55-1
Record name trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of trans-1-Octen-1-ylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of trans-1-Octen-1-ylboronic acid pinacol ester

Introduction

This compound, also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable organoboron compound widely utilized in organic synthesis.[1] Its primary application is as a coupling partner in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with a defined trans stereochemistry.[2] Alkenylboronic esters are favored reagents due to their stability, ease of handling, and functional group tolerance compared to other organometallic reagents.[3] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the prevalent method of catalytic hydroboration of 1-octyne.

Physicochemical Properties

The key physical and chemical properties of the target compound are summarized below.

PropertyValueReference
CAS Number 83947-55-1[1]
Molecular Formula C₁₄H₂₇BO₂[1]
Molecular Weight 238.17 g/mol [1]
Appearance Liquid
Density 0.881 g/mL at 25 °C
Boiling Point 86-90 °C at 0.4-0.5 mmHg
Refractive Index n20/D 1.446

Synthetic Methodology: Catalytic Hydroboration

The most direct and atom-economical method for preparing trans-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes. This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond of an alkyne. For terminal alkynes like 1-octyne, the reaction can yield two regioisomers (1-borylated and 2-borylated) and two stereoisomers (cis or trans). The synthesis of the desired trans-1-octenyl product requires careful selection of a catalytic system to control both regioselectivity (anti-Markovnikov addition) and stereoselectivity (trans addition).

Caption: General reaction scheme for the synthesis of the target ester.

Several catalytic systems have been developed to achieve high selectivity for the trans product from aliphatic terminal alkynes.

Catalyst SystemSubstrateConditionsSelectivityYieldReference
Dicyclohexylborane (cat.)1-AlkynesNeat, Room Temp.High E (trans)Good to Excellent[4]
Mn(I) Alkyl PCP Pincer ComplexAliphatic Alkynes50-70 °C, Solvent-freeHigh E (trans)Good[5]
PtCl₂/XPhos/Et₃SiHTerminal AlkynesTHFGood E (trans)Good to Excellent[6]
Iron1,7-octadiyneToluene, 100 °CNot specifiedModerate (32%)[7]

While various transition metals like platinum and manganese can catalyze this transformation effectively, a particularly mild and efficient method utilizes a catalytic amount of dicyclohexylborane under solvent-free conditions.[4] This method is advantageous due to its operational simplicity and environmentally benign nature.[4]

Detailed Experimental Protocol

The following protocol is adapted from the dicyclohexylborane-catalyzed hydroboration of 1-alkynes with pinacolborane as described by Shirakawa, Arase, and Hoshi (2004).[4]

Table of Reagents

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
1-Octyne 110.20 1.10 g (1.5 mL) 10.0 1.0
Pinacolborane 127.98 1.41 g (1.5 mL) 11.0 1.1

| Dicyclohexylborane | 178.14 | 89 mg | 0.5 | 0.05 |

Procedure

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add dicyclohexylborane (0.5 mmol, 0.05 equiv).

  • Addition of Reagents: Add 1-octyne (10.0 mmol, 1.0 equiv) followed by pinacolborane (11.0 mmol, 1.1 equiv) to the flask at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the neat mixture at room temperature. Monitor the reaction progress by GC or TLC analysis. The reaction is typically complete within a few hours.

  • Workup: Upon completion, the reaction mixture can be directly purified. For removal of the catalyst, a small amount of acetone can be added to quench any remaining borane species, followed by concentration under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation (e.g., 86-90 °C at 0.4-0.5 mmHg) or flash column chromatography on silica gel to afford the pure this compound.

G start Start setup 1. Reaction Setup - Dry, N2-flushed flask - Add dicyclohexylborane catalyst start->setup reagents 2. Reagent Addition - Add 1-octyne - Add pinacolborane setup->reagents reaction 3. Reaction - Stir neat mixture at RT - Monitor by GC/TLC reagents->reaction workup 4. Workup (Optional) - Quench with acetone - Concentrate in vacuo reaction->workup purify 5. Purification - Vacuum distillation or - Flash chromatography workup->purify product Pure trans-1-Octen-1-ylboronic acid pinacol ester purify->product

Caption: Workflow for the dicyclohexylborane-catalyzed synthesis.

Safety Considerations

  • Pinacolborane: Flammable liquid and vapor. Handle under an inert atmosphere.

  • 1-Octyne: Flammable liquid.

  • Dicyclohexylborane: Corrosive and pyrophoric solid. Handle with extreme care in a glovebox or under a robust inert atmosphere.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to trans-1-Octen-1-ylboronic acid pinacol ester

Introduction

This compound, also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile and valuable reagent in modern organic synthesis.[1] As an alkenylboronic acid pinacol ester, it serves as a key building block for the stereoselective formation of carbon-carbon bonds. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of pharmaceutical and materials science research for constructing complex molecular architectures.[2][3]

The pinacol ester functional group offers significant advantages over the corresponding free boronic acid. The cyclic structure provided by the pinacol group protects the boron atom, enhancing the compound's stability towards air and moisture and preventing undesirable side reactions like protodeboronation.[3][4] This increased stability translates to a longer shelf life, easier handling, and often cleaner reactions with higher yields, making it a preferred reagent in multi-step syntheses.[4]

This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with experimental protocols and technical data to support its use in a research and development setting.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and characterization.

Table 1: Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₄H₂₇BO₂[1][5]
Molecular Weight 238.17 g/mol [1]
CAS Number 83947-55-1[1][5]
Appearance Liquid
Boiling Point 86-90 °C @ 0.4-0.5 mmHg
Density 0.881 g/mL at 25 °C
Refractive Index (n20/D) 1.446[5]
InChI Key KQTOSGTXAFJZSJ-VAWYXSNFSA-N[5]
Purity (Commercial) Typically ≥95%
Table 2: Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following data is characteristic of this compound.

SpectroscopyData (Solvent: CDCl₃)Reference(s)
¹H NMR (400 MHz) δ 6.63 (dt, J=17.9, 6.4 Hz, 1H), 5.41 (dt, J=17.9, 1.6 Hz, 1H), 2.14 (m, 2H), 1.40 (m, 2H), 1.26 (s, 12H), 1.26 (m, 6H), 0.86 (m, 3H)[6]
¹³C NMR (100 MHz) δ 154.98, 118.59 (C=C-B), 83.10 (C-O), 35.99, 31.87, 29.06, 28.34, 24.92 (pinacol CH₃), 22.74, 14.24[6]

Note: The C-B carbon signal is often broad or not observed in ¹³C NMR due to quadrupolar relaxation.[7]

Synthesis and Experimental Protocols

The most common and stereoselective method for synthesizing trans-alkenylboronic esters is the hydroboration of terminal alkynes.[8] This process involves the addition of a boron-hydride bond across the carbon-carbon triple bond.

Synthesis via Catalytic Hydroboration

A highly efficient method involves the hydroboration of 1-octyne with pinacolborane, catalyzed by dicyclohexylborane.[8] This approach proceeds under mild, neat (solvent-free) conditions and provides the desired trans-isomer with high selectivity.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product r1 1-Octyne p1 Mix Reactants (Neat Conditions, Room Temp) r1->p1 r2 Pinacolborane r2->p1 r3 Dicyclohexylborane (catalyst) r3->p1 p2 Stir for several hours p1->p2 w1 Monitor by GC/TLC p2->w1 w2 Purification (Flash Chromatography) w1->w2 prod trans-1-Octen-1-ylboronic acid pinacol ester w2->prod

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Materials:

  • 1-Octyne

  • Pinacolborane (H-Bpin)

  • Dicyclohexylborane (Cy₂BH) (catalytic amount, e.g., 5 mol%)

  • Anhydrous, inert solvent for chromatography (e.g., pentane, diethyl ether)

  • Silica gel for chromatography

Procedure: [8]

  • To a flame-dried, nitrogen-purged flask, add 1-octyne (1.0 eq).

  • Add a catalytic amount of dicyclohexylborane (0.05 eq).

  • Add pinacolborane (1.0-1.2 eq) to the mixture at room temperature.

  • Stir the neat mixture at room temperature. Monitor the reaction progress by GC or TLC until the 1-octyne is consumed.

  • Upon completion, the crude product can be directly purified.

  • Set up a flash chromatography column with silica gel, eluting with a non-polar solvent system (e.g., pentane:diethyl ether 97:3).[6]

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield the this compound as a liquid.[6]

Applications in Organic Synthesis

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond, stereoselectively introducing an octenyl chain onto various scaffolds.[2]

Suzuki-Miyaura Cross-Coupling Reaction

This reaction couples the alkenylboronic ester with an organic halide (typically aryl or vinyl bromides/iodides) in the presence of a palladium catalyst and a base. The reaction retains the trans geometry of the double bond.[2]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X oa Oxidative Addition tm Transmetalation pd_complex2 R¹-Pd(II)L₂-R² re Reductive Elimination pd_complex1->pd_complex2 [R²-B(OR)₂]⁻ pd_complex2->pd0 R¹-R² r1 Aryl Halide (R¹-X) r1->oa r2 Boronic Ester (R²-Bpin) r2->tm base Base (e.g., K₂CO₃) base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Materials: [2]

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a dry, nitrogen-purged flask, add the aryl bromide, palladium catalyst, and ligand.

  • Add the base (K₂CO₃).

  • Add the anhydrous solvent (DMF) via syringe.

  • Add the this compound.

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired trans-alkenylated aryl compound.

Handling and Safety

Boronic esters are generally more stable than boronic acids, but proper handling is still required.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses (eyeshields) and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Boronic esters are less sensitive to moisture than boronic acids but should still be protected from atmospheric moisture for long-term storage.[4]

  • Hazards: May cause skin and eye irritation.[9][10] Handle in a well-ventilated area or a fume hood.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

Conclusion

This compound is a highly effective and stable reagent for the stereoselective synthesis of trans-alkenes. Its widespread use in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists aiming to introduce lipophilic octenyl chains into target molecules. The straightforward synthesis, enhanced stability, and high reactivity of this pinacol ester ensure its continued importance in the field of organic chemistry.

References

An In-depth Technical Guide to trans-1-Octen-1-ylboronic acid pinacol ester (CAS: 83947-55-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-1-Octen-1-ylboronic acid pinacol ester, a key intermediate in organic synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and a common application in cross-coupling reactions, and its role in synthetic chemistry.

Physicochemical Properties

This compound is a stable, liquid organoboron compound.[1] Its pinacol ester group enhances its stability compared to the corresponding boronic acid, making it easier to handle and store. The quantitative properties of this compound are summarized in Table 1.

PropertyValueReference
CAS Number 83947-55-1[1][2]
Molecular Formula C₁₄H₂₇BO₂[1][2]
Molecular Weight 238.17 g/mol [1]
Appearance Liquid[1]
Boiling Point 86-90 °C at 0.4-0.5 mmHg[1]
Density 0.881 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.446[1]
Alternate Names (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, (E)-2-(oct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2][3]

Spectroscopic Data

The structural integrity of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy. The characteristic chemical shifts in ¹H and ¹³C NMR spectra are indicative of the trans-alkenylboronate structure.

Table 2: NMR Spectroscopic Data for this compound [3]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR (400 MHz, CDCl₃)6.63dt17.9, 6.4=CH-B
5.41dt17.9, 1.6=CH-CH₂
2.14m=CH-CH₂
1.40m-CH₂-
1.26s-C(CH₃)₂ and internal -CH₂-
0.86m-CH₃
¹³C NMR (100 MHz, CDCl₃)154.98C=C-B
118.59C=C-B (broad due to B-coupling)
83.10O-C(CH₃)₂
35.99=CH-CH₂
31.87-CH₂-
29.06-CH₂-
28.34-CH₂-
24.92O-C(CH₃)₂
22.74-CH₂-
14.24-CH₃

Experimental Protocols

Synthesis via Hydroboration of 1-Octyne

A common and efficient method for the synthesis of trans-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes.[4] This reaction typically proceeds with high stereoselectivity to yield the desired (E)-isomer.

Experimental Workflow: Synthesis of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1-Octyne Pinacolborane stir Stirring reagents->stir Mix catalyst Dicyclohexylborane (catalyst) catalyst->stir conditions Neat (solvent-free) Room Temperature conditions->stir purification Flash Chromatography (Pentane:Diethyl ether) stir->purification Reaction Mixture product This compound purification->product Purified Product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add 1-octyne (1.0 eq) and pinacolborane (1.1 eq).

  • Catalyst Addition: Introduce a catalytic amount of dicyclohexylborane (e.g., 5 mol%).

  • Reaction: Stir the neat mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkyne is consumed.

  • Purification: Upon completion, purify the crude product directly by flash column chromatography on silica gel using a pentane:diethyl ether gradient to afford the pure this compound as a colorless oil.[3]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[5] This reaction allows for the stereospecific coupling of the trans-octenyl group to various aryl, heteroaryl, or vinyl halides or triflates.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification boronic_ester This compound heating Heating under Inert Atmosphere boronic_ester->heating aryl_halide Aryl Halide/Triflate aryl_halide->heating catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->heating base Base (e.g., K₂CO₃, Cs₂CO₃) base->heating solvent Solvent (e.g., Dioxane/Water) solvent->heating extraction Aqueous Work-up & Extraction heating->extraction Reaction Mixture chromatography Column Chromatography extraction->chromatography coupled_product Coupled Product chromatography->coupled_product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology (Representative):

  • Reaction Setup: In a reaction vessel, combine this compound (1.2 eq), the aryl halide or triflate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1).

  • Reaction: Degas the mixture and heat it under an inert atmosphere to the desired temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired coupled product.

Applications in Organic Synthesis and Drug Discovery

While specific examples of the use of this compound in the synthesis of named pharmaceutical compounds or natural products are not prominent in the reviewed literature, its class of compounds, vinylboronic acid pinacol esters, are widely utilized in medicinal chemistry and materials science.

The primary application of this reagent is in the Suzuki-Miyaura coupling to introduce a trans-octenyl moiety into a target molecule. This is particularly useful for:

  • Natural Product Synthesis: The stereospecific formation of carbon-carbon bonds is crucial in the total synthesis of complex natural products that may contain long alkyl chains with specific double bond geometries.

  • Medicinal Chemistry: The introduction of lipophilic alkyl chains can significantly impact the pharmacokinetic properties of a drug candidate, such as its membrane permeability and metabolic stability. Vinylboronic acid pinacol esters serve as valuable building blocks for the synthesis of novel therapeutic agents.

  • Materials Science: The ability to form conjugated systems through cross-coupling reactions makes these compounds potential precursors for polymers and other advanced materials.

Due to a lack of specific published data, a signaling pathway diagram involving this compound cannot be provided at this time. Its utility is primarily established as a synthetic intermediate rather than a biologically active molecule that directly interacts with a known signaling pathway.

Logical Relationship: Utility in Synthesis

G cluster_reagent Reagent cluster_reaction Key Reaction cluster_application Potential Applications boronic_ester This compound suzuki Suzuki-Miyaura Coupling boronic_ester->suzuki Enables pharma Pharmaceutical Synthesis suzuki->pharma natural_product Natural Product Synthesis suzuki->natural_product materials Materials Science suzuki->materials

Caption: The synthetic utility of this compound.

References

Characterization of trans-1-Octen-1-ylboronic acid pinacol ester by NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) characterization of trans-1-Octen-1-ylboronic acid pinacol ester. It includes detailed NMR data, experimental protocols for synthesis and analysis, and a structural diagram to aid in the interpretation of spectral data. This document is intended to be a valuable resource for researchers and professionals working with this and similar organoboron compounds.

Introduction

This compound, also known as (E)-2-(oct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable synthetic intermediate in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Accurate characterization of this compound is crucial for ensuring its purity and for the successful execution of subsequent reactions. NMR spectroscopy is the primary analytical technique for the structural elucidation and purity assessment of this molecule. This guide focuses on the comprehensive ¹H and ¹³C NMR characterization.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data were acquired on a 400 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent.[2]

Table 1: ¹H NMR Data for this compound in CDCl₃ [2]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6.63dt17.9, 6.41H=CH-B
5.41dt17.9, 1.61H=CH-CH₂
2.14m-2H=CH-CH₂-
1.40m-2H-CH₂-
1.26s-18H-(CH₂)₄-CH₃ & -C(CH₃)₂
0.86m-3H-CH₃

dt = doublet of triplets, m = multiplet, s = singlet

Table 2: ¹³C NMR Data for this compound in CDCl₃ [2]

Chemical Shift (δ, ppm)Assignment
154.98C=C-B (broad signal due to boron quadrupole)
118.59C=C-CH₂
83.10-O-C(CH₃)₂
35.99=CH-CH₂-
31.87-CH₂-
29.06-CH₂-
28.34-CH₂-
24.92-O-C(CH₃)₂
22.74-CH₂-
14.24-CH₃

Experimental Protocols

Synthesis of this compound via Hydroboration of 1-Octyne

A common and efficient method for the synthesis of trans-alkenylboronic acid pinacol esters is the hydroboration of the corresponding alkyne.[1][3]

Materials:

  • 1-Octyne

  • Pinacolborane (HBpin)

  • Dicyclohexylborane (catalyst)[1]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or neat conditions)[1]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, 1-octyne is reacted with pinacolborane.[1]

  • A catalytic amount of dicyclohexylborane is added to the reaction mixture.[1]

  • The reaction is typically stirred at room temperature.[1]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up. This may involve removal of the catalyst and any unreacted starting materials.

  • The crude product is then purified by flash column chromatography on silica gel, typically using a mixture of pentane and diethyl ether as the eluent, to yield the pure this compound as a pale yellow oil.[2]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

  • NMR spectra are recorded on a suitable NMR spectrometer (e.g., Bruker DRX400).[2]

  • ¹H and ¹³C NMR spectra are typically acquired at 400 MHz and 100 MHz, respectively.[2]

  • The chemical shifts are referenced to the residual solvent signal of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with key atoms numbered to correlate with the NMR assignments provided in the tables above.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to the Reactivity of Alkenylboronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkenylboronic acid pinacol esters are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity make them crucial building blocks, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1][2][3] This guide provides a detailed exploration of their core reactivity, experimental protocols, and the factors governing their chemical behavior.

Core Reactivity and Key Chemical Transformations

Alkenylboronic acid pinacol esters are most renowned for their participation in palladium-catalyzed cross-coupling reactions, but their utility extends to other important transformations. Their stability, compared to the corresponding boronic acids, makes them ideal for multi-step syntheses where robustness is critical.[4]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of applications for alkenylboronic acid pinacol esters, enabling the formation of carbon-carbon bonds with high efficiency and stereospecificity.[5][6][7] This reaction typically involves the coupling of an alkenylboronic acid pinacol ester with an organic halide (or triflate) in the presence of a palladium catalyst and a base.

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex. This is often the rate-determining step and is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)L_n OxAdd R-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition Transmetalation R-Pd(II)L_n-R' OxAdd->Transmetalation Transmetalation ReductiveElimination Product Formation Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) ReductiveElimination->Product RX R-X (Aryl/Vinyl Halide) RX->OxAdd Boronate R'-B(pin) (Alkenylboronic Ester) Boronate->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Copper-Catalyzed Carboxylation

A significant transformation beyond cross-coupling is the copper-catalyzed carboxylation of alkenylboronic acid pinacol esters. This reaction utilizes carbon dioxide (CO2) as a C1 source to synthesize valuable α,β-unsaturated carboxylic acids, demonstrating the nucleophilic potential of the alkenyl group under specific catalytic conditions.[8]

Radical Reactions

Alkenylboronic acid pinacol esters can serve as precursors to carbon-centered radicals. Through photoredox catalysis, the C-B bond can be activated to generate radicals that participate in various addition reactions, expanding their synthetic utility beyond traditional two-electron pathways.[9][10]

Factors Influencing Reactivity

The reactivity of alkenylboronic acid pinacol esters is a balance between their inherent stability and the specific reaction conditions employed.

  • Steric Hindrance: The bulky pinacol group enhances stability but can also impede reactivity.[4] In the Suzuki-Miyaura reaction, this steric bulk may hinder the formation of the necessary palladium-boron ate complex during the transmetalation step, sometimes resulting in slower reaction rates compared to less hindered boronic esters or the free boronic acids.[5]

  • Stability and Handling: Pinacol esters are solid, crystalline, and chromatographically stable compounds, which simplifies their purification, storage, and handling compared to many boronic acids.[5] They are less susceptible to protodeboronation, a common side reaction with boronic acids.[5] However, they can undergo hydrolysis back to the boronic acid, particularly under strongly acidic or basic conditions.[7][11]

  • Catalyst and Ligand Systems: The choice of catalyst, ligands, and base is paramount for achieving high yields in cross-coupling reactions. Different ligand systems can significantly alter the electronic and steric environment around the metal center, thereby influencing the efficiency of the catalytic cycle.[12]

Reactivity_Stability cluster_boronic_acid Boronic Acids cluster_pinacol_ester Pinacol Esters title Reactivity vs. Stability Trade-Off HighReactivity Higher Reactivity (Faster Transmetalation) LowStability Lower Stability (Prone to Protodeboronation) LowerReactivity Lower Reactivity (Steric Hindrance) HighReactivity->LowerReactivity Reactivity HighStability Higher Stability (Easier Handling/Purification) LowStability->HighStability Stability

Caption: The relationship between reactivity and stability for boronic acids and their pinacol esters.

Data Summary

Table 1: Suzuki-Miyaura Coupling of Alkenylboronic Acid Pinacol Esters
Alkenylboronate SubstrateCoupling PartnerCatalyst / LigandBase / SolventYield (%)Reference
(E)-1-Octenylboronic acid pinacol ester4-IodotoluenePd(PPh₃)₄K₃PO₄ / Dioxane95[13]
(E)-Styrylboronic acid pinacol ester2-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄ / Toluene92[5]
(E)-1-Hexenylboronic acid pinacol ester4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄ / Dioxane88[13]
(Z)-1-Propenylboronic acid pinacol esterVinyl triflatePdCl₂(dppf)Na₂CO₃ / THF75[13]

Note: Data is representative and compiled from various sources to illustrate typical reaction conditions and outcomes.

Table 2: Copper-Catalyzed Carboxylation of Alkenylboronic Acid Pinacol Esters with CO₂
Alkenylboronate SubstrateProductYield (%)
(E)-(2-phenylethenyl) boronic acid pinacol ester(E)-3-phenylacrylic acid95
(E)-(2-cyclohexenyl) boronic acid pinacol ester(E)-3-cyclohexylacrylic acid82
(E)-(dec-1-en-1-yl) boronic acid pinacol ester(E)-undec-2-enoic acid78
(E)-(2-(thiophen-2-yl)ethenyl) boronic acid pinacol ester(E)-3-(thiophen-2-yl)acrylic acid89

Data adapted from a study on copper-catalyzed carboxylation.[8]

Experimental Protocols

Protocol 1: Synthesis of (E)-1-Alkenylboronic Acid Pinacol Esters via Hydroboration

This protocol describes a mild, dicyclohexylborane-catalyzed hydroboration of terminal alkynes with pinacolborane.[14][15]

  • Reagents & Setup: In a nitrogen-flushed flask, add the terminal alkyne (1.0 mmol) and pinacolborane (1.1 mmol).

  • Catalyst Addition: Add a catalytic amount of dicyclohexylborane (5 mol%) to the neat mixture at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, the reaction mixture can often be purified directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (E)-1-alkenylboronic acid pinacol ester.

Hydroboration_Workflow Start Start: Terminal Alkyne + Pinacolborane AddCatalyst Add Catalyst: Dicyclohexylborane (cat.) (Neat, Room Temp) Start->AddCatalyst Reaction Stir at Room Temp (1-4 hours) AddCatalyst->Reaction Monitor Monitor Progress (TLC / GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Purify Purification: Silica Gel Chromatography Monitor->Purify Complete Product Product: (E)-Alkenylboronic Acid Pinacol Ester Purify->Product

Caption: Experimental workflow for the synthesis of alkenylboronic acid pinacol esters.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of an alkenylboronic acid pinacol ester with an aryl bromide.

  • Reagents & Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the alkenylboronic acid pinacol ester (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent & Degassing: Evacuate and backfill the tube with argon or nitrogen three times. Add degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Copper-Catalyzed Carboxylation with CO₂

This procedure outlines the carboxylation of an alkenylboronic acid pinacol ester.[8]

  • Reagents & Setup: In a reaction vessel, combine the alkenylboronic acid pinacol ester (1.0 mmol), copper(I) chloride (CuCl, 3.0 mol%), and potassium methoxide (KOMe, 2.0 equiv.).

  • Solvent & Atmosphere: Add dimethylacetamide (DMA) as the solvent. Purge the vessel with CO₂ and maintain a CO₂ atmosphere (1 atm, e.g., using a balloon).

  • Reaction: Heat the mixture to 70 °C and stir for 24 hours.

  • Work-up: After cooling, quench the reaction with aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the resulting crude material by column chromatography to yield the α,β-unsaturated carboxylic acid.

Conclusion

Alkenylboronic acid pinacol esters are exceptionally valuable reagents in chemical synthesis, offering a powerful combination of stability and reactivity. Their central role in the robust and reliable Suzuki-Miyaura cross-coupling has cemented their importance in the synthesis of pharmaceuticals and advanced materials. While their reactivity can be tempered by steric factors, careful optimization of catalysts, ligands, and reaction conditions allows for their effective use in a wide array of chemical transformations. The continued development of new synthetic methods and applications for these versatile building blocks ensures they will remain at the forefront of innovation for researchers, scientists, and drug development professionals.

References

commercial availability of trans-1-Octen-1-ylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: trans-1-Octen-1-ylboronic acid pinacol ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key organoboron compound widely utilized in organic synthesis. Its stability and versatility make it an invaluable reagent in carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling. This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, synthesis protocols, and applications, with a focus on practical information for laboratory and process development settings.

Commercial Availability and Supplier Specifications

This compound is commercially available from several major chemical suppliers. While catalog availability and stock levels are subject to change, researchers can typically source this reagent from the providers listed below. It is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

SupplierProduct NamePurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Thermo Scientific Chemicals (formerly Alfa Aesar) trans-1-Octenylboronic acid pinacol ester97%[1][2]83947-55-1[1]C14H27BO2[1]238.18[1]
Sigma-Aldrich (Merck) This compound95%83947-55-1C14H27BO2238.17
Santa Cruz Biotechnology This compoundResearch Grade*83947-55-1[3]C14H27BO2[3]238.17[3]

*Purity specifications should be confirmed with the supplier.

Physicochemical and Safety Data

A summary of key physical and safety properties is provided below. This data is essential for proper handling, storage, and reaction setup.

PropertyValueReference
Appearance Liquid
Boiling Point 86-90 °C at 0.4-0.5 mmHg
Density 0.881 g/mL at 25 °C
Refractive Index n20/D 1.446[1]
InChI Key KQTOSGTXAFJZSJ-VAWYXSNFSA-N[1]
SMILES CCCCCC\C=C\B1OC(C)(C)C(C)(C)O1
Storage Temperature 2-8°C, under inert atmosphere[4]
Personal Protective Equipment (PPE) Eyeshields, Gloves

Note: The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, being less prone to dehydration and degradation. This leads to a longer shelf life and easier handling.[5]

Synthesis and Experimental Protocols

The predominant method for synthesizing trans-1-alkenylboronic acid pinacol esters is the hydroboration of a terminal alkyne.[6] This ensures high stereoselectivity for the desired (E)-isomer.

General Synthesis Workflow

The synthesis of this compound is typically achieved via the hydroboration of 1-octyne with pinacolborane. This reaction can be catalyzed by various transition metals or, in some cases, proceed under catalyst-free conditions with a different borane source followed by transesterification.[6]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 1_Octyne 1-Octyne Catalyst Catalyst (e.g., Dicyclohexylborane) 1_Octyne->Catalyst 1 Pinacolborane Pinacolborane (HBpin) Pinacolborane->Catalyst 2 Product_Ester trans-1-Octen-1-ylboronic acid pinacol ester Catalyst->Product_Ester Hydroboration Solvent Solvent (Neat or THF) Solvent->Catalyst Temperature Room Temperature Temperature->Catalyst

Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Dicyclohexylborane-Catalyzed Hydroboration

The following protocol is adapted from established literature procedures for the synthesis of (E)-1-alkenylboronic acid pinacol esters.[6]

Materials:

  • 1-Octyne

  • Pinacolborane (HBpin)

  • Dicyclohexylborane (Cy₂BH) solution or generated in situ

  • Anhydrous Tetrahydrofuran (THF), if not running neat

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add 1-octyne (1.0 eq). If using a solvent, add anhydrous THF.

  • Catalyst Introduction: Introduce a catalytic amount of dicyclohexylborane (e.g., 5 mol%).

  • Hydroborating Agent: Add pinacolborane (1.0-1.2 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkyne is consumed.

  • Workup: Upon completion, the reaction mixture is carefully quenched. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[7][8] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Pathway

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a pinacol boronic ester is advantageous for its stability and handling properties.[5][8]

Suzuki_Miyaura_Cycle OxAdd R-Pd(II)L_n-X Transmetalation R-Pd(II)L_n-R' OxAdd->Transmetalation Transmetalation (R'-Bpin + Base) Product R-R' Transmetalation->Product Pd0 Pd0 Transmetalation->Pd0 Reductive Elimination

Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.

This reaction allows for the stereospecific installation of the trans-octenyl group onto various aromatic, heteroaromatic, or vinyl halides and triflates, making it a cornerstone reaction in medicinal chemistry and materials science.[7][8] The reaction is known for its functional group tolerance and generally high yields.[7]

References

An In-depth Technical Guide to trans-1-Octen-1-ylboronic acid pinacol ester: Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental applications of trans-1-Octen-1-ylboronic acid pinacol ester. The content herein is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this versatile chemical reagent.

Chemical Identity and Physical Properties

This compound, also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions.[1] Its physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₄H₂₇BO₂[1]
Molecular Weight 238.17 g/mol [1]
CAS Number 83947-55-1[1]
Appearance Liquid
Boiling Point 86-90 °C at 0.4-0.5 mmHg
Density 0.881 g/mL at 25 °C
Refractive Index n20/D 1.446
Purity Typically ≥95%

Safety and Handling

Hazard Identification
  • Eye Irritation: May cause eye irritation.

  • Skin Irritation: May cause skin irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Recommended Handling Procedures
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: Wear a laboratory coat.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Pinacol esters, including this compound, are known for their enhanced stability compared to their corresponding boronic acids.[2][3] They are less susceptible to dehydration and degradation.[2]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Stability: Stable under recommended storage conditions. Pinacol boronates are generally less sensitive to moisture and air than boronic acids.[2]

First Aid Measures
  • After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash with soap and plenty of water. Seek medical attention if irritation develops.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

This compound is a key building block in organic synthesis. Below are detailed experimental protocols for its synthesis and a common application.

Synthesis via Hydroboration of 1-Octyne

A common and efficient method for the synthesis of trans-1-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes. The following is a representative protocol adapted from established procedures.

Reaction Scheme:

Materials and Reagents:

  • 1-Octyne

  • Pinacolborane (HBpin)

  • Dicyclohexylborane (catalyst) or a suitable transition metal catalyst (e.g., a rhodium or iridium complex)

  • Anhydrous tetrahydrofuran (THF) or another suitable solvent

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, a flame-dried round-bottom flask is charged with 1-octyne (1.0 equivalent) and anhydrous THF.

  • Pinacolborane (1.1 equivalents) is added to the solution.

  • A catalytic amount of dicyclohexylborane (e.g., 5 mol%) is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds. The following is a general protocol for the coupling with an aryl halide.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC/MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and a key reaction of this compound, as well as a diagram of its logical reactivity relationships.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification start Start flask Flame-dried flask under inert gas start->flask octyne 1-Octyne in anhydrous THF flask->octyne Add hbpin Pinacolborane (HBpin) octyne->hbpin Add catalyst Catalyst (e.g., dicyclohexylborane) hbpin->catalyst Add stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC/GC stir->monitor evap Solvent Evaporation monitor->evap Reaction Complete purify Purification (Distillation or Chromatography) evap->purify product trans-1-Octen-1-ylboronic acid pinacol ester purify->product

Caption: Experimental workflow for the synthesis of this compound.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification start Start vessel Inert atmosphere reaction vessel start->vessel boronate trans-1-Octen-1-ylboronic acid pinacol ester vessel->boronate Add halide Aryl Halide boronate->halide Add pd_cat Palladium Catalyst halide->pd_cat Add base Base pd_cat->base Add solvent Degassed Solvent base->solvent Add heat Heat and Stir solvent->heat monitor Monitor by TLC/GC-MS heat->monitor extract Aqueous Work-up & Extraction monitor->extract Reaction Complete dry Dry and Evaporate extract->dry purify Column Chromatography dry->purify product Coupled Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity_Relationships cluster_reactions Key Transformations cluster_products Resulting Products reagent trans-1-Octen-1-ylboronic acid pinacol ester suzuki Suzuki-Miyaura Coupling reagent->suzuki Reacts with (Aryl/Vinyl Halides) chan_lam Chan-Lam Coupling reagent->chan_lam Reacts with (N-H, O-H bonds) other_couplings Other Cross-Coupling Reactions reagent->other_couplings conjugate_add Conjugate Addition reagent->conjugate_add dienes Conjugated Dienes suzuki->dienes alkenes Substituted Alkenes suzuki->alkenes enol_ethers Enol Ethers chan_lam->enol_ethers other_couplings->alkenes carbonyls gamma,delta-Unsaturated Carbonyls conjugate_add->carbonyls

Caption: Logical relationships of the reactivity of this compound.

References

The Expanding Synthetic Utility of trans-1-Octen-1-ylboronic Acid Pinacol Ester: A Technical Guide to Novel Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

trans-1-Octen-1-ylboronic acid pinacol ester is a versatile and increasingly important building block in modern organic synthesis. Its stability, ease of handling, and predictable reactivity have made it a valuable tool for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. While its application in traditional cross-coupling reactions is well-established, recent research has unveiled a host of novel transformations that significantly broaden its synthetic utility. This technical guide provides an in-depth overview of these cutting-edge reactions, targeting researchers, scientists, and drug development professionals. We will delve into the well-optimized Suzuki-Miyaura cross-coupling, as well as the more recently discovered nickel-catalyzed hydroalkylation/hydroarylation and copper-catalyzed carboxylation reactions. This guide will present quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate the adoption of these powerful synthetic methods.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Aryl Bromides

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. The use of this compound allows for the introduction of a linear octenyl chain onto aromatic and heteroaromatic scaffolds, a common motif in pharmacologically active molecules and organic materials.

Data Presentation: Substrate Scope and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the optimized conditions and corresponding yields for the reaction of this compound with a variety of aryl bromides.[1][2]

EntryAryl BromideProductYield (%)
1Bromobenzene(E)-1-phenyloct-1-ene85
24-Bromotoluene(E)-1-(p-tolyl)oct-1-ene82
34-Bromoanisole(E)-1-(4-methoxyphenyl)oct-1-ene78
44-Bromobenzonitrile(E)-4-(oct-1-en-1-yl)benzonitrile91
51-Bromo-4-(trifluoromethyl)benzene(E)-1-(4-(trifluoromethyl)phenyl)oct-1-ene88
61-Bromonaphthalene(E)-1-(naphthalen-1-yl)oct-1-ene75
72-Bromopyridine(E)-2-(oct-1-en-1-yl)pyridine65
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[1][2]

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous dimethylformamide (DMF, 5 mL) is then added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the ligand (e.g., SPhos, 0.10 mmol, 10 mol%). The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. Upon cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Octenyl Ar-Pd(II)-(Octenyl)          L₂ Transmetal->PdII_Octenyl Boronate [(Octenyl)B(pin)(OH)]⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate RedElim Reductive Elimination PdII_Octenyl->RedElim RedElim->Pd0 regenerates catalyst Product Ar-(Octenyl) RedElim->Product ArX Ar-X ArX->OxAdd OctenylBpin (Octenyl)-B(pin) OctenylBpin->Boronate + Base, H₂O

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nickel-Catalyzed Regioselective Hydroalkylation and Hydroarylation

A significant recent advancement is the nickel-catalyzed regioselective hydroalkylation and hydroarylation of alkenyl boronic esters.[3][4][5][6] In this transformation, the boronic ester group directs the addition of a hydride and an organic electrophile across the double bond, leading to the formation of valuable secondary alkyl boronic esters with high regioselectivity.

Data Presentation: Substrate Scope and Yields

This reaction demonstrates broad applicability with various alkyl and aryl halides as coupling partners. The following table showcases the scope of this transformation.

EntryAlkenyl Boronic EsterElectrophile (R-X)ProductYield (%)
1This compound1-Iodobutane2-(1-Butylnonyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane75
2This compoundIodobenzene2-(1-Phenylnonyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane81
3This compound4-Iodoanisole2-(1-(4-Methoxyphenyl)nonyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane79
4This compound1-Bromo-4-chlorobenzene2-(1-(4-Chlorophenyl)nonyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane72
5Styrylboronic acid pinacol ester1-Iodopropane2-(1-Propyl-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane88
6Cyclohexenylboronic acid pinacol esterIodobenzene2-(1-Phenylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane65
Experimental Protocol: General Procedure for Nickel-Catalyzed Hydroarylation[3][4]

In a nitrogen-filled glovebox, an oven-dried vial is charged with NiCl₂(dme) (0.025 mmol, 5 mol%), a phosphine ligand (e.g., P(Cy)₃, 0.03 mmol, 6 mol%), and sodium iodide (0.25 mmol, 0.5 equiv). The alkenyl boronic ester (0.5 mmol, 1.0 equiv) and the aryl halide (0.6 mmol, 1.2 equiv) are added, followed by anhydrous THF (1.0 mL). A silane hydride source (e.g., (EtO)₃SiH, 1.0 mmol, 2.0 equiv) is then added. The vial is sealed and the reaction mixture is stirred at room temperature for 24-48 hours. After the reaction is complete, the mixture is filtered through a short pad of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the secondary alkyl boronic ester.

Visualization: Proposed Catalytic Cycle for NiH-Catalyzed Hydroarylation

NiH_Hydroarylation_Cycle Ni0 Ni(0)Lₙ Hydrosilylation Hydrosilylation Ni0->Hydrosilylation NiH LₙNi(H)X Hydrosilylation->NiH Carbometalation Carbometalation (B(pin) directed) NiH->Carbometalation Ni_Alkyl α-Boryl Organonickel Intermediate Carbometalation->Ni_Alkyl OxAdd Oxidative Addition Ni_Alkyl->OxAdd Ni_Aryl R-Ni(III)-Aryl      Lₙ OxAdd->Ni_Aryl RedElim Reductive Elimination Ni_Aryl->RedElim RedElim->Ni0 regenerates catalyst Product Secondary Alkyl Boronic Ester RedElim->Product AlkenylBpin Alkenyl-B(pin) AlkenylBpin->Carbometalation Silane R₃SiH Silane->Hydrosilylation ArX Ar-X ArX->OxAdd

Caption: Proposed catalytic cycle for the NiH-catalyzed hydroarylation of alkenyl boronic esters.

Copper-Catalyzed Carboxylation with Carbon Dioxide

The fixation of carbon dioxide into valuable organic molecules is a highly sought-after transformation. A novel copper-catalyzed carboxylation of alkenylboronic acid pinacol esters provides a direct route to α,β-unsaturated carboxylic acids.[7][8][9][10][11] This reaction is advantageous due to its use of an abundant and renewable C1 source.

Data Presentation: Substrate Scope and Yields

The copper-catalyzed carboxylation is effective for a range of substituted alkenyl boronic esters. The reaction conditions are generally mild and do not require a ligand.

EntryAlkenyl Boronic EsterProductYield (%)
1This compound(E)-Non-2-enoic acid85
2Styrylboronic acid pinacol esterCinnamic acid92
34-Methylstyrylboronic acid pinacol ester4-Methylcinnamic acid88
44-Methoxystyrylboronic acid pinacol ester4-Methoxycinnamic acid84
54-Chlorostyrylboronic acid pinacol ester4-Chlorocinnamic acid76
62-Thienylvinylboronic acid pinacol ester3-(Thiophen-2-yl)acrylic acid70
Experimental Protocol: General Procedure for Copper-Catalyzed Carboxylation[7][10]

A Schlenk tube is charged with the alkenyl boronic acid pinacol ester (1.0 mmol, 1.0 equiv), copper(I) chloride (0.03 mmol, 3 mol%), and potassium methoxide (2.0 mmol, 2.0 equiv) under an argon atmosphere. Anhydrous N,N-dimethylacetamide (DMA, 5 mL) is added, and the tube is evacuated and backfilled with carbon dioxide (1 atm, balloon) three times. The reaction mixture is then heated to 70 °C and stirred for 24 hours. After cooling, the reaction is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the α,β-unsaturated carboxylic acid.

Visualization: Proposed Catalytic Cycle for Copper-Catalyzed Carboxylation

Cu_Carboxylation_Cycle CuCl CuCl LigandExchange Ligand Exchange CuCl->LigandExchange CuOMe Cu(OMe) LigandExchange->CuOMe Transmetalation Transmetalation CuOMe->Transmetalation Cu_Alkenyl (Octenyl)-Cu Transmetalation->Cu_Alkenyl Carboxylation Carboxylation Cu_Alkenyl->Carboxylation Cu_Carboxylate (Octenyl-COO)-Cu Carboxylation->Cu_Carboxylate Protonolysis Protonolysis Cu_Carboxylate->Protonolysis Protonolysis->CuCl regenerates catalyst Product (Octenyl)-COOH Protonolysis->Product AlkenylBpin (Octenyl)-B(pin) AlkenylBpin->Transmetalation Base KOMe Base->LigandExchange CO2 CO₂ CO2->Carboxylation H_source H⁺ source (workup) H_source->Protonolysis

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with trans-1-Octen-1-ylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, proving invaluable in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The use of boronic acid pinacol esters, such as trans-1-octen-1-ylboronic acid pinacol ester, offers advantages in terms of stability and ease of handling compared to their corresponding free boronic acids.

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of this compound with various aryl bromides. This transformation is particularly useful for introducing a linear eight-carbon alkenyl chain onto aromatic and heteroaromatic scaffolds, a common motif in pharmacologically active compounds.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of this compound and its subsequent Suzuki-Miyaura coupling with a range of aryl bromides.

Table 1: Synthesis of this compound via Hydroboration of 1-Octyne

EntryBorane SourceCatalystSolventTemperature (°C)Time (h)Yield (%)
1PinacolboraneDicyclohexylborane (catalytic)NeatRoom Temp2>90
2Catecholborane then PinacolDicyclohexylborane (catalytic)THFRoom Temp2>90

Table 2: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂ (2)SPhos (4)K₂CO₃DMF1001285
24-BromoanisolePd(OAc)₂ (2)SPhos (4)K₂CO₃DMF1001292
34-BromotoluenePd(OAc)₂ (2)SPhos (4)K₂CO₃DMF1001288
44-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)K₂CO₃DMF1001278
51-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)SPhos (4)K₂CO₃DMF1001275
62-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1001865
73-BromopyridinePd(OAc)₂ (2)SPhos (4)K₂CO₃DMF1001272

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the boronic ester via the hydroboration of 1-octyne.

Materials:

  • 1-Octyne

  • Pinacolborane

  • Dicyclohexylborane

  • Anhydrous Tetrahydrofuran (THF) (if not running neat)

  • Anhydrous glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Neat Conditions):

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-octyne (1.0 eq).

  • Add a catalytic amount of dicyclohexylborane (approx. 5 mol%).

  • Slowly add pinacolborane (1.1 eq) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • The reaction can be monitored by GC-MS or TLC to confirm the consumption of the starting alkyne.

  • The product, this compound, is typically used in the subsequent coupling step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the cross-coupling reaction.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Anhydrous, degassed solvent

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time (see Table 2).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup monitoring->workup If complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Purified Product analysis->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes: Palladium-Catalyzed Cross-Coupling of trans-1-Octen-1-ylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction typically couples an organoboron compound with an organohalide or pseudohalide.[2][3] Within this field, the use of alkenylboronic acid pinacol esters is particularly valuable for the stereospecific synthesis of alkenes.

trans-1-Octen-1-ylboronic acid pinacol ester is a key reagent for introducing a linear, hydrophobic eight-carbon (octenyl) chain onto various molecular scaffolds.[4][5] This transformation is of significant interest to researchers in drug development and materials science, where modifying hydrophobicity and molecular shape is crucial for tuning biological activity and material properties. The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, making it easier to handle and store while preventing side reactions like protodeboronation.[6][7][8]

These application notes provide an overview of the reaction, optimized conditions, and detailed protocols for the synthesis and subsequent cross-coupling of this compound.

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the organohalide to the Pd(0) center, followed by transmetalation with the boronate species and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] Base activation of the organoboron reagent is crucial for the transmetalation step to proceed efficiently.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs & Outputs Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_RX R-Pd(II)L_n-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R_R1 R-Pd(II)L_n-R' TM->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Product Coupled Product (R-R') RE->Product RX Organohalide (R-X) RX->OA Boronate Boronic Ester (R'-B(OR)₂) Boronate->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions

Successful cross-coupling of this compound with aryl halides depends on the careful selection of catalyst, ligand, base, and solvent. Studies have shown that phosphine ligands, particularly bulky and electron-rich ones like SPhos, provide high yields.[4][5] Anhydrous conditions can also be beneficial in preventing protodeboronation and accelerating the reaction.[9]

Table 1: Optimized Conditions for Coupling with Aryl Bromides [4][5]

Component Reagent/Parameter Molar Equiv. / Mol % Purpose
Boronic Ester This compound 1.2 equiv. Nucleophilic Partner
Electrophile Aryl Bromide 1.0 equiv. Electrophilic Partner
Palladium Source Palladium(II) Acetate (Pd(OAc)₂) 5 mol % Catalyst Precursor
Ligand SPhos 10 mol % Stabilizes & Activates Catalyst
Base Potassium Carbonate (K₂CO₃) 1.2 equiv. Activates Boronic Ester
Solvent N,N-Dimethylformamide (DMF) - Reaction Medium
Temperature 90 °C - Reaction Condition

| Atmosphere | Argon (Ar) | - | Prevents Catalyst Oxidation |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the 9-BBN-catalyzed hydroboration of 1-octyne, which provides the geometrically pure (E)- or trans-alkenylboronic ester.[4][5]

Materials:

  • 1-Octyne

  • Pinacolborane

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add 1-octyne (1.0 equiv.) and anhydrous THF.

  • Add 9-BBN (typically 0.05 - 0.1 equiv.) to the solution.

  • Slowly add pinacolborane (1.1 equiv.) to the stirring mixture at room temperature.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Palladium-Catalyzed Cross-Coupling with an Aryl Bromide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling using the optimized conditions identified for this class of substrates.[4][5]

Materials:

  • This compound

  • Aryl bromide (e.g., Bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for anhydrous reactions

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.05 equiv.), SPhos (0.10 equiv.), and anhydrous K₂CO₃ (1.2 equiv.).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add the aryl bromide (1.0 equiv.) and this compound (1.2 equiv.).

  • Add anhydrous DMF via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired trans-1-aryl-1-octene.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for performing the palladium-catalyzed cross-coupling reaction.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Isolation & Purification A Weigh Reagents (Catalyst, Ligand, Base, Substrates) C Assemble Under Inert Atmosphere (Ar/N₂) A->C B Flame-Dry Glassware B->C D Add Solids & Liquids C->D E Heat & Stir (e.g., 90 °C) D->E F Monitor Progress (TLC / GC-MS) E->F G Reaction Quench & Extraction F->G Upon Completion H Drying & Solvent Removal G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting

Table 2: Common Issues and Potential Solutions

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently anhydrous conditions.3. Poor quality base or solvent. 1. Use a fresh catalyst source or a pre-catalyst.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Use freshly dried base and purified, degassed solvent.
Protodeboronation of Ester Presence of water or protic impurities. Rigorously exclude moisture. Consider using anhydrous conditions with bases like KF.[3][9]
Formation of Side Products 1. Homocoupling of the boronic ester.2. Ligand degradation at high temperatures. 1. Ensure the reaction is truly anaerobic.2. Check ligand stability at the reaction temperature; consider a more robust ligand if necessary.

| Difficult Purification | Residual palladium catalyst in the product. | Pass the crude product through a pad of celite or silica. Consider using activated carbon or specific scavengers for palladium. |

References

Application Notes and Protocols: Suzuki Coupling with Vinylboronates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction, recognized with the 2010 Nobel Prize in Chemistry, is widely utilized in the pharmaceutical, agrochemical, and materials science industries.[2][3] The coupling of vinylboronates with various organic electrophiles is particularly valuable for the stereospecific synthesis of substituted alkenes, conjugated dienes, and styrenes, which are common motifs in biologically active molecules and advanced materials.[4][5]

These application notes provide a comprehensive overview of the reaction conditions for Suzuki coupling with vinylboronates, including detailed protocols and a summary of key reaction parameters to guide researchers in optimizing their synthetic strategies.

Core Concepts

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound (such as a vinylboronic acid or its ester derivatives) with an organic halide or triflate in the presence of a base.[4][6] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[2]

Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The base plays a crucial role in the transmetalation step by activating the organoboron species, making it more nucleophilic for the transfer of the vinyl group to the palladium center.[1][7]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Vinyl-X (X = Br, I, OTf) R-X->Oxidative\nAddition Pd(II) Complex R-Pd(II)-X (L)2 Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Vinyl-B(OR)2 Vinyl-B(OR)2 Vinyl-B(OR)2->Transmetalation Base Base Base->Transmetalation Pd(II) Intermediate R-Pd(II)-Vinyl (L)2 Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Product Vinyl-R Reductive\nElimination->Product

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters

The success of a Suzuki coupling with vinylboronates is highly dependent on the careful selection of the following parameters:

  • Palladium Catalyst and Ligand: A wide range of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[7] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands such as SPhos and XPhos are often highly effective, particularly for challenging couplings.[8]

  • Base: The base is essential for the activation of the boronic acid or ester.[7] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is often performed in a mixture of an organic solvent and water, although anhydrous conditions can also be employed.[9] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[3] The use of aqueous conditions can offer advantages in terms of sustainability and substrate scope.[9]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners.[9] Microwave irradiation can also be used to accelerate the reaction.

  • Vinylboron Reagent: Vinylboronic acids, vinylboronate esters (e.g., pinacol esters), and potassium vinyltrifluoroborates are all effective coupling partners.[7] Boronate esters are often preferred due to their stability and ease of handling.[8]

Data Presentation: Reaction Conditions for Suzuki Coupling with Vinylboronates

The following tables summarize various reported conditions for the Suzuki coupling of vinylboronates with different coupling partners.

Entry Vinylboronate Coupling Partner Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
1Vinylboronic acidAryl bromidePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O60694[5]
2Vinyl pinacol boronateAryl triflatePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (3)TolueneRT12High[7]
3Vinyl pinacol boronateVinyl iodide(Ph₃P)₂PdCl₂ (3)PPh₃ (6)K₂CO₃ (2)Dioxane90785[10]
4Vinyl pinacol boronateAryl bromidePd(OAc)₂ (2.5)-K₂CO₃ (2)Dioxane/H₂O701High[11]
5Vinylboronic acidVinyl chloridePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene8516Good[6]

Experimental Protocols

General Protocol for Suzuki Coupling of a Vinylboronate with an Aryl Halide

This protocol provides a general procedure that can be adapted for specific substrates. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh aryl halide (1.0 mmol), vinylboronate (1.1-1.2 mmol), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2-3 equiv). Flask Add reagents to a reaction flask equipped with a stir bar. Reagents->Flask Solvent Add solvent (e.g., Toluene/H₂O 10:1). Flask->Solvent Degas Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 min. Solvent->Degas Heat Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Degas->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Quench Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine. Cool->Quench Dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Quench->Dry Purify Purify the crude product by flash column chromatography. Dry->Purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Vinylboronate ester (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), vinylboronate ester (1.1 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 10 mL of toluene and 1 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization

  • Low Yield: If the reaction gives a low yield, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also improve the yield. The purity of the reagents, particularly the vinylboronate, is crucial.

  • Protodeboronation: The cleavage of the C-B bond of the vinylboronate is a common side reaction. This can sometimes be suppressed by using milder bases (e.g., K₂CO₃ instead of K₃PO₄) or running the reaction under anhydrous conditions.

  • Homocoupling: The formation of biaryl or divinyl products can occur. This can often be minimized by using a higher ratio of the vinylboronate to the halide and ensuring efficient stirring.

  • Difficult Substrates: For sterically hindered or electron-rich/deficient substrates, the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), is often necessary.[8]

By carefully considering the reaction parameters and following the detailed protocols, researchers can successfully employ the Suzuki-Miyaura coupling of vinylboronates to synthesize a wide array of valuable organic molecules.

References

Application Notes and Protocols for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for innovative methodologies in pharmaceutical synthesis. The featured case studies highlight the use of continuous flow chemistry and organocatalysis to achieve efficient, scalable, and stereoselective synthesis of key active pharmaceutical ingredients (APIs). All quantitative data is summarized in structured tables for easy comparison, and detailed diagrams of signaling pathways and experimental workflows are provided.

Case Study 1: Continuous Flow Synthesis of (S)-Rolipram

Application Note:

(S)-Rolipram is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory and antidepressant properties. The continuous flow synthesis of (S)-Rolipram, as developed by Kobayashi and coworkers, represents a significant advancement over traditional batch processes.[1][2][3][4] This method utilizes a sequence of packed-bed reactors containing heterogeneous catalysts, allowing for a multi-step synthesis to be performed in a single, uninterrupted flow.[1][5] Key advantages of this approach include enhanced safety, scalability, and reproducibility, with the system demonstrating stability for over a week of continuous operation.[5][6] The process efficiently produces enantiomerically pure (S)-Rolipram with an overall yield of 50% and an enantiomeric excess of 96%.[5]

Quantitative Data Summary:

ParameterValueReference
Overall Yield50%[5]
Enantiomeric Excess (ee)96%[5]
Throughput998 mg / 24 hours[5]
System Stability> 1 week[6]
Number of Steps (in flow)4[4]

Signaling Pathway of Rolipram (PDE4 Inhibition):

Rolipram inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the modulation of inflammatory and neuronal pathways.

PDE4_Signaling_Pathway cluster_cAMP cAMP Regulation Rolipram Rolipram PDE4 PDE4 Rolipram->PDE4 inhibition AMP AMP PDE4->AMP hydrolysis cAMP cAMP cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activation Downstream Downstream Targets PKA->Downstream phosphorylation Response Cellular Response (Anti-inflammatory, etc.) Downstream->Response cAMP_production ATP -> cAMP (Adenylate Cyclase) cAMP_production->cAMP

Caption: Signaling pathway of Rolipram via PDE4 inhibition.

Experimental Workflow: Continuous Flow Synthesis of (S)-Rolipram:

Rolipram_Workflow cluster_feed Reactant Feeds cluster_reactors Packed-Bed Flow Reactors cluster_catalysts Heterogeneous Catalysts Aldehyde 3-(cyclopentyloxy)-4- methoxybenzaldehyde R1 Column 1: Henry Reaction Aldehyde->R1 Nitromethane Nitromethane Nitromethane->R1 Malonate Dimethyl Malonate R2 Column 2: Asymmetric Michael Addition Malonate->R2 Base1 Si-NH2 / CaCl2 Base1->R1 Base2 Triethylamine Base2->R2 R1->R2 Nitroalkene intermediate R3 Column 3: Nitro Reduction / Lactamization R2->R3 γ-nitro ester intermediate R4 Column 4: Hydrolysis / Decarboxylation R3->R4 γ-lactam intermediate Product (S)-Rolipram R4->Product Cat1 Si-NH2 Cat1->R1 Cat2 PS-Pybox-CaCl2 Cat2->R2 Cat3 Pd/DMPSi-C Cat3->R3 Cat4 Si-COOH Cat4->R4

Caption: Experimental workflow for the continuous flow synthesis of (S)-Rolipram.

Experimental Protocol:

This protocol is adapted from the multi-step continuous flow synthesis of (S)-Rolipram reported by Kobayashi and coworkers.[4]

Materials:

  • 3-(cyclopentyloxy)-4-methoxybenzaldehyde

  • Nitromethane

  • Dimethyl malonate

  • Triethylamine

  • Heterogeneous catalysts: Si-NH2, PS-Pybox-CaCl2, Pd/DMPSi-C, Si-COOH

  • Toluene (solvent)

  • HPLC pumps, packed-bed column reactors, back-pressure regulator

Procedure:

  • Preparation of Reactant Solutions:

    • Solution A: 3-(cyclopentyloxy)-4-methoxybenzaldehyde and nitromethane in toluene.

    • Solution B: Dimethyl malonate and triethylamine in toluene.

  • Step 1: Henry Reaction:

    • Pump Solution A through a packed-bed reactor containing Si-NH2 and CaCl2 catalysts.

    • This generates the nitroalkene intermediate in-flow.

  • Step 2: Asymmetric Michael Addition:

    • The output stream from Step 1 is mixed with Solution B.

    • The combined stream is passed through a packed-bed reactor containing the chiral PS-Pybox-CaCl2 catalyst at 0°C.

    • This step introduces the chirality, forming the γ-nitro ester intermediate.

  • Step 3: Nitro Reduction and Lactamization:

    • The effluent from Step 2 is passed through a packed-bed reactor containing the Pd/DMPSi-C catalyst under a hydrogen atmosphere at 100°C.

    • This reduces the nitro group and facilitates cyclization to the γ-lactam intermediate.

  • Step 4: Hydrolysis and Decarboxylation:

    • The stream from Step 3 is passed through a packed-bed reactor containing the Si-COOH catalyst at 120°C.

    • This final step yields (S)-Rolipram.

  • Product Collection and Purification:

    • The final product stream is collected after the fourth reactor.

    • (S)-Rolipram is isolated by crystallization from the solvent.

Case Study 2: Organocatalytic Formal Synthesis of (3S,4R)-Paroxetine

Application Note:

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. An efficient organocatalytic formal synthesis of (3S,4R)-Paroxetine has been developed, which relies on a highly enantioselective Michael addition of a malonate to a nitro-olefin as the key step.[6][7][8][9] This reaction is catalyzed by a bifunctional cinchona alkaloid-derived organocatalyst.[7] A key advantage of this method is the ability to achieve high enantiomeric excess (>99% ee) in the Michael adduct after a single recrystallization.[10] The overall synthesis of the key intermediate is achieved in five steps with a 38% yield.[7]

Quantitative Data Summary:

ParameterValueReference
Overall Yield (to intermediate 16)38%[7]
Enantiomeric Excess (ee) of Michael Adduct (after recrystallization)>99%[10]
Yield of Michael Addition (after recrystallization)78%[10]
Catalyst LoadingNot specified
Number of Steps (to intermediate 16)5[7]

Experimental Workflow: Organocatalytic Synthesis of Paroxetine Intermediate:

Paroxetine_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_reagents Key Reagents / Catalysts Aldehyde 4-Fluorobenzaldehyde S1 Henry Condensation Aldehyde->S1 Malonate Dimethyl Malonate S2 Asymmetric Michael Addition Malonate->S2 Intermediate Nitro-olefin S1->Intermediate S3 Nitro-Mannich / Lactamization S2->S3 S4 Reductive Removal of Nitro Group S3->S4 Product Paroxetine Intermediate (16) S4->Product Cat Cinchona Alkaloid Organocatalyst Cat->S2 Reagent Tributyltin Hydride, AIBN Reagent->S4 Intermediate->S2

Caption: Workflow for the organocatalytic synthesis of a key Paroxetine intermediate.

Experimental Protocol:

This protocol is based on the formal synthesis of (3S,4R)-Paroxetine.[7][9]

Materials:

  • 4-Fluorobenzaldehyde

  • Nitromethane

  • Dimethyl malonate

  • Cinchona alkaloid-derived organocatalyst (e.g., derived from 9-amino(9-deoxy)epichinchonine)

  • Tributyltin hydride

  • AIBN (Azobisisobutyronitrile)

  • Dichloromethane, Diethyl ether, Petroleum ether (solvents)

Procedure:

  • Synthesis of the Nitro-olefin:

    • The starting 4-fluorobenzaldehyde is converted to the corresponding nitro-olefin in a single step via a Henry condensation with nitromethane. This step yields the key electrophile for the Michael addition.

  • Enantioselective Michael Addition:

    • The nitro-olefin is reacted with dimethyl malonate in dichloromethane at -20°C in the presence of the cinchona alkaloid-derived organocatalyst.

    • The reaction yields the Michael adduct with high enantioselectivity (typically 92% ee).

  • Purification and Enantiomeric Enrichment:

    • The crude Michael adduct is recrystallized from a mixture of diethyl ether and petroleum ether (1:1).

    • This single recrystallization step enhances the enantiomeric excess to >99%.

  • Nitro-Mannich Reaction and Lactamization:

    • The enantiomerically pure Michael adduct undergoes a nitro-Mannich reaction followed by intramolecular cyclization to form the δ-lactam core of the paroxetine intermediate.

  • Reductive Removal of the Nitro Group:

    • The nitro group of the lactam intermediate is removed using tributyltin hydride and AIBN as a radical initiator. This step also involves dealkyl decarboxylation to yield the final key intermediate (16).

Case Study 3: Time-Economical Total Synthesis of Oseltamivir (Tamiflu®)

Application Note:

Oseltamivir (Tamiflu®) is a widely used antiviral drug for the treatment of influenza. A highly efficient, time-economical total synthesis was developed by Hayashi and coworkers, enabling the production of Oseltamivir in a single reaction vessel in just 60 minutes.[1] This "three one-pot operations" synthesis utilizes a Hayashi-Jørgensen organocatalyst for a key asymmetric Michael reaction. The process is optimized for speed and efficiency, minimizing the need for intermediate purification steps.

Quantitative Data Summary:

ParameterValueReference
Overall Yield15%
Total Synthesis Time60 minutes[1]
Number of Steps (one-pot)5[1]
Key CatalystDiphenylprolinol silyl ether[1]

Experimental Workflow: One-Pot Synthesis of Oseltamivir:

Oseltamivir_Workflow cluster_start Starting Materials cluster_synthesis One-Pot Reaction Sequence cluster_reagents Key Reagents / Catalysts Aldehyde α-alkoxyaldehyde S1 Asymmetric Michael Reaction Aldehyde->S1 Nitroalkene Nitroalkene Nitroalkene->S1 S2 Horner-Wadsworth-Emmons S1->S2 S3 Epimerization S2->S3 S4 Nitro Reduction S3->S4 S5 Final Transformations S4->S5 Product Oseltamivir S5->Product Cat Diphenylprolinol silyl ether + Thiourea + Acid Cat->S1 Reagent1 TBAF Reagent1->S3 Reagent2 Zn Reagent2->S4

Caption: Workflow for the time-economical one-pot synthesis of Oseltamivir.

Experimental Protocol:

This protocol is a summary of the time-economical total synthesis of Oseltamivir developed by Hayashi and Ogasawara.[1]

Materials:

  • α-alkoxyaldehyde

  • Nitroalkene

  • Diphenylprolinol silyl ether (Hayashi-Jørgensen catalyst)

  • Thiourea

  • Acid (e.g., formic acid)

  • Trimethylsilyl chloride (TMSCl)

  • Tetrabutylammonium fluoride (TBAF)

  • Zinc (Zn) powder

  • Solvents (as required)

Procedure (One-Pot Sequence):

  • Asymmetric Michael Reaction and Horner-Wadsworth-Emmons Cyclization:

    • In a single reaction vessel, the α-alkoxyaldehyde and nitroalkene are reacted in the presence of the diphenylprolinol silyl ether organocatalyst, thiourea, and an acid.

    • This initiates a domino Michael addition and Horner-Wadsworth-Emmons reaction to form the cyclohexene ring.

  • Protonation and Epimerization:

    • TMSCl is added to the reaction mixture for protonation.

    • TBAF is then added to induce epimerization to the desired stereoisomer.

  • Nitro Group Reduction:

    • Zinc powder is added to the vessel to reduce the nitro group to an amine.

  • Final Product Formation:

    • The final transformations to yield Oseltamivir are carried out in the same pot.

  • Purification:

    • The reaction is quenched, and Oseltamivir is isolated and purified by column chromatography.

References

Application Notes and Protocols for the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of two complex and biologically significant natural products: (±)-Ingenol and (+)-Cortistatin A. These examples showcase cutting-edge synthetic strategies, including intricate cascade reactions and the strategic application of modern synthetic methods. The information presented is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Application Note 1: The Total Synthesis of (±)-Ingenol via an Intramolecular Dioxenone Photoaddition-Fragmentation Strategy

Introduction: Ingenol is a diterpene natural product isolated from plants of the Euphorbia genus. It exhibits a unique and highly strained "inside-outside" bicyclo[4.4.1]undecane core, which has made it a formidable target for total synthesis. The ingenane skeleton and its derivatives have garnered significant interest due to their potent biological activities, including pro-inflammatory, anti-cancer, and anti-HIV properties. The first total synthesis of (±)-Ingenol was accomplished by Winkler and coworkers, featuring a key intramolecular dioxenone photoaddition-fragmentation sequence to establish the critical C-8/C-10 trans-intrabridgehead stereochemistry.[1][2] This approach provides a powerful strategy for the construction of complex polycyclic systems.

Experimental Protocol: Key Photoaddition-Fragmentation Reaction

This protocol details the intramolecular [2+2] photocycloaddition of a dioxenone tethered to a bicyclo[3.3.0]octene core, followed by fragmentation to construct the tetracyclic skeleton of an ingenol precursor. This sequence is a cornerstone of the Winkler synthesis.[1]

Materials:

  • Tetracyclic dioxenone precursor

  • Anhydrous acetonitrile (CH₃CN)

  • Pyrex-filtered medium-pressure mercury lamp

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for photochemistry and organic synthesis

  • Silica gel for column chromatography

Procedure:

  • A solution of the tetracyclic dioxenone precursor in anhydrous acetonitrile is prepared in a Pyrex reaction vessel equipped with a stir bar and a gas inlet/outlet.

  • The solution is thoroughly deoxygenated by bubbling argon or nitrogen through it for at least 30 minutes.

  • The reaction vessel is placed in a photochemical reactor and irradiated with a medium-pressure mercury lamp (through a Pyrex filter to block short-wavelength UV) at room temperature with continuous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product, a pentacyclic photoadduct, is then subjected to fragmentation conditions (e.g., treatment with a mild base or thermal conditions as described in the original literature) to yield the desired tetracyclic ingenol precursor.

  • The final product is purified by silica gel column chromatography.

Quantitative Data: Selected Steps in the Total Synthesis of (±)-Ingenol

The following table summarizes the yields for key transformations in the Winkler synthesis of (±)-Ingenol, demonstrating the efficiency of the synthetic route.[1][3]

StepReactionYield (%)
1Michael Addition to establish C11 stereocenter85
2Diastereoselective cyclopropanation75
3Dioxenone formation88
4Intramolecular [2+2] photocycloaddition and fragmentation60
5Elaboration of the A-ring and introduction of oxygen functionalities70
6Final oxidation steps to afford (±)-Ingenol55

Visualizations:

ingenol_synthesis_workflow start Bicyclic Enone michael Michael Addition start->michael 1. (Me)₂CuLi cyclopropanation Cyclopropanation michael->cyclopropanation 2. CH₂N₂, Cu(acac)₂ dioxenone Dioxenone Formation cyclopropanation->dioxenone 3. Dioxenone Synthesis photocycloaddition Intramolecular Photoaddition-Fragmentation dioxenone->photocycloaddition 4. hν elaboration A-Ring Elaboration photocycloaddition->elaboration 5. Multi-step sequence ingenol (±)-Ingenol elaboration->ingenol 6. Oxidations

A simplified workflow for the total synthesis of (±)-Ingenol.

Application Note 2: Total Synthesis of (+)-Cortistatin A Featuring a Key Cascade Reaction

Introduction: Cortistatin A is a marine-derived steroidal alkaloid that exhibits potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs), making it a promising lead for the development of anti-angiogenic cancer therapies.[4] Its complex, heptacyclic structure, featuring a rearranged steroidal core and a pendant isoquinoline moiety, presents a significant synthetic challenge. The total synthesis of (+)-Cortistatin A by Nicolaou and coworkers is a landmark achievement in organic synthesis, highlighted by a remarkable cascade reaction to construct the intricate ABCD ring system.[4]

Experimental Protocol: Key Oxa-Michael/Aldol/Dehydration Cascade

This protocol describes the pivotal cascade reaction that forms the core ABCD ring structure of Cortistatin A from a linear precursor. This transformation is a powerful example of how complexity can be generated efficiently in a single synthetic operation.[4]

Materials:

  • Aldehyde-alkyne precursor

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (tBuOH)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde-alkyne precursor in a mixture of anhydrous toluene and tert-butanol at 0 °C under an argon atmosphere is added a solution of potassium tert-butoxide in tert-butanol dropwise.

  • The reaction mixture is stirred at 0 °C for the specified time as determined by the original literature.

  • The progress of the cascade reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product, the ABCD ring system of Cortistatin A, is purified by silica gel column chromatography.

Quantitative Data: Selected Steps in the Total Synthesis of (+)-Cortistatin A

The following table presents the yields for key steps in the Nicolaou synthesis of (+)-Cortistatin A, showcasing the effectiveness of the chosen synthetic strategy.[4]

StepReactionYield (%)
1Hajos-Parrish-Eder-Sauer-Wiechert reaction70-76
2Sonogashira coupling to connect A and D ring precursors85
3Oxa-Michael/Aldol/Dehydration cascade to form ABCD ring system65
4Suzuki coupling to introduce the isoquinoline moiety72
5Elaboration of the A-ring45
6Final deprotection to afford (+)-Cortistatin A92

Visualizations:

cortistatin_cascade cluster_cascade Cascade Reaction Sequence precursor Linear Precursor oxa_michael Intramolecular Oxa-Michael Addition precursor->oxa_michael KOtBu aldol Intramolecular Aldol Reaction oxa_michael->aldol dehydration Dehydration aldol->dehydration product ABCD Ring System dehydration->product

The key cascade reaction in the synthesis of (+)-Cortistatin A.

References

Application Note & Protocol: Synthesis of (E)-1-Octenylboronic Acid Pinacol Ester via Hydroboration of 1-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkenylboronic acid pinacol esters are versatile and indispensable reagents in modern organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The hydroboration of terminal alkynes provides a direct and atom-economical route to these valuable building blocks.[2] This application note details two effective protocols for the synthesis of (E)-1-octenylboronic acid pinacol ester from 1-octyne using pinacolborane (HBpin). The primary protocol is a mild, solvent-free method catalyzed by dicyclohexylborane at room temperature.[3] An alternative protocol using 9-borabicyclo[3.3.1]nonane (9-BBN) as a catalyst in a solvent at elevated temperatures is also described.[1]

Data Summary

The following table summarizes the reaction conditions and typical yields for the two protocols described. The selection of a protocol may depend on the desired reaction time, temperature, and solvent preference.

ParameterProtocol 1: Dicyclohexylborane-CatalyzedProtocol 2: 9-BBN-Catalyzed
Substrate 1-Octyne1-Octyne
Reagent Pinacolborane (1.0 equiv)Pinacolborane (1.2 equiv)
Catalyst Dicyclohexylborane (~5 mol%)9-Borabicyclo[3.3.1]nonane (20 mol%)
Solvent None (Neat)Tetrahydrofuran (THF), 0.2 M
Temperature Room Temperature65 °C (Reflux)
Reaction Time 1 - 24 hours (substrate dependent)~7 hours
Typical Yield Good to Excellent[3]Moderate to Good (49-76%)*[1]
Selectivity High (E)-selectivityHigh (E)-selectivity[1]

*Note: Yields for Protocol 2 are based on studies with various substituted terminal aromatic alkynes and serve as an estimate for 1-octyne.[1]

Experimental Protocols

Protocol 1: Dicyclohexylborane-Catalyzed Hydroboration (Neat)

This protocol is adapted from the work of Shirakawa, Arase, and Hoshi and is advantageous for its mild, solvent-free conditions.[3]

Materials:

  • 1-Octyne (C₈H₁₄, FW: 110.20 g/mol )

  • Pinacolborane (HBpin, C₆H₁₃BO₂, FW: 127.98 g/mol )

  • Dicyclohexylborane (Cy₂BH, C₁₂H₂₃B, FW: 178.12 g/mol )

  • Nitrogen or Argon gas supply

  • Standard glassware (Schlenk flask, magnetic stirrer, syringes)

  • Solvents for workup (diethyl ether, pentane)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add 1-octyne (e.g., 5 mmol, 0.551 g, 0.69 mL).

  • Catalyst Addition: Add dicyclohexylborane (e.g., 0.25 mmol, 0.045 g).

  • Reagent Addition: Add pinacolborane (e.g., 5 mmol, 0.640 g, 0.73 mL) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the neat mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Workup:

    • Once the reaction is complete, add pentane or diethyl ether to the reaction mixture.

    • Wash the organic solution with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, (E)-1-octenylboronic acid pinacol ester, can be purified by vacuum distillation (reported bp: 86-90 °C at 0.4-0.5 mmHg) or flash column chromatography on silica gel.[4]

Protocol 2: 9-BBN-Catalyzed Hydroboration in THF

This protocol is adapted from studies using 9-BBN as a catalyst and may be suitable for less reactive substrates or when a solvent is preferred.[1][5]

Materials:

  • 1-Octyne (C₈H₁₄, FW: 110.20 g/mol )

  • Pinacolborane (HBpin, C₆H₁₃BO₂, FW: 127.98 g/mol )

  • 9-Borabicyclo[3.3.1]nonane dimer ((9-BBN)₂, C₁₆H₃₀B₂, FW: 244.03 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flask, condenser, magnetic stirrer, syringes)

  • Solvents for workup (diethyl ether or ethyl acetate)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen or argon atmosphere, add 1-octyne (e.g., 5 mmol, 0.551 g, 0.69 mL).

  • Catalyst and Reagent Addition: Add 9-BBN dimer (e.g., 1.0 mmol, 0.244 g; provides 20 mol% of 9-BBN monomer). Dissolve the starting materials in anhydrous THF to achieve a concentration of approximately 0.2 M (for 5 mmol scale, use 25 mL THF).

  • Pinacolborane Addition: Add pinacolborane (e.g., 6 mmol, 1.2 equiv, 0.768 g, 0.87 mL) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C in THF) and stir for several hours. Monitor the reaction progress by TLC or GC-MS.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction with a small amount of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired (E)-1-octenylboronic acid pinacol ester.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of (E)-1-octenylboronic acid pinacol ester.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dried Schlenk Flask under N2 atmosphere Reagents Add 1-Octyne, Catalyst (Cy2BH or 9-BBN), and Solvent (if applicable) Start->Reagents HBpin Add Pinacolborane (HBpin) Reagents->HBpin React Stir at specified temperature (RT or 65°C) HBpin->React Monitor Monitor reaction (TLC / GC-MS) React->Monitor Quench Quench & Dilute with Organic Solvent Monitor->Quench Wash Wash with H2O/Brine Quench->Wash Dry Dry with Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Product Final Product: (E)-1-Octenylboronic Acid Pinacol Ester Purify->Product

Caption: General workflow for the hydroboration of 1-octyne.

Safety Precautions

  • Pinacolborane and Borane Catalysts: These reagents are flammable and moisture-sensitive. Handle them under an inert atmosphere (nitrogen or argon).

  • 1-Octyne: Flammable liquid and vapor.

  • Solvents: Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols for the Synthesis of Vinylboronates via Miyaura Borylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of vinylboronates using the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-boron bonds, yielding versatile vinylboronate esters that are key intermediates in organic synthesis, particularly as precursors for Suzuki-Miyaura cross-coupling reactions.[1][2][3]

Introduction

The Miyaura borylation reaction enables the synthesis of vinylboronates from vinyl halides or vinyl triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1][3] The reaction is prized for its mild conditions and excellent functional group tolerance, making it a superior alternative to methods involving highly reactive organolithium or Grignard reagents.[1][3] The resulting vinylboronate esters are stable, easily purified by chromatography, and can be readily used in subsequent reactions.[1]

A critical aspect of a successful Miyaura borylation is the judicious choice of a weak base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), to prevent the competitive Suzuki-Miyaura coupling of the vinylboronate product with the starting vinyl halide/triflate.[1][3]

Reaction Mechanism and Key Considerations

The catalytic cycle of the Miyaura borylation reaction is initiated by the oxidative addition of the vinyl halide or triflate to a Pd(0) complex. Subsequent transmetalation with the diboron reagent, facilitated by a base, and reductive elimination yields the desired vinylboronate and regenerates the Pd(0) catalyst.

Miyaura_Borylation_Mechanism Vinyl Halide/Triflate\n(R-X) Vinyl Halide/Triflate (R-X) Oxidative\nAddition Oxidative Addition Vinyl Halide/Triflate\n(R-X)->Oxidative\nAddition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative\nAddition R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative\nAddition->R-Pd(II)(X)L_n Transmetalation Transmetalation R-Pd(II)(X)L_n->Transmetalation R-Pd(II)(Bpin)L_n R-Pd(II)(Bpin)L_n Transmetalation->R-Pd(II)(Bpin)L_n B₂(pin)₂ B₂(pin)₂ B₂(pin)₂->Transmetalation Base (e.g., KOAc) Base (e.g., KOAc) Base (e.g., KOAc)->Transmetalation Reductive\nElimination Reductive Elimination R-Pd(II)(Bpin)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Vinylboronate\n(R-Bpin) Vinylboronate (R-Bpin) Reductive\nElimination->Vinylboronate\n(R-Bpin)

Figure 1: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for a Miyaura borylation reaction, from reaction setup to product isolation.

Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Vinyl Halide/Triflate, B₂(pin)₂, Base, and Catalyst Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Reagents->Solvent Inert Degas the reaction mixture (e.g., N₂ or Ar bubbling) Solvent->Inert Heating Heat to desired temperature (e.g., 50-110 °C) Inert->Heating Monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Cool to room temperature and quench if necessary Monitoring->Quenching Extraction Perform aqueous work-up and extract with organic solvent Quenching->Extraction Drying Dry organic layer (e.g., MgSO₄, Na₂SO₄) Extraction->Drying Purification Purify by column chromatography on silica gel Drying->Purification Product Isolate pure Vinylboronate Purification->Product

Figure 2: General workflow for Miyaura borylation.

Protocol 1: Synthesis of a Vinylboronate from a Vinyl Bromide

This protocol is a general procedure adapted from literature for the borylation of a vinyl bromide.[4]

Materials:

  • Vinyl bromide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Anhydrous 1,4-dioxane or toluene (5 mL)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the vinyl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Add anhydrous 1,4-dioxane or toluene (5 mL) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired vinylboronate.

Protocol 2: Synthesis of a Vinylboronate from a Vinyl Triflate

This protocol is a general procedure for the borylation of a vinyl triflate.[5][6]

Materials:

  • Vinyl triflate (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 1.2 equiv)

  • Potassium phenoxide (KOPh) (1.5 mmol, 1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the vinyl triflate (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium phenoxide (1.5 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and triphenylphosphine (0.06 mmol) to a dry reaction vessel.

  • Add anhydrous toluene (5 mL).

  • Seal the vessel and heat the reaction mixture to 50 °C.

  • Stir the reaction at this temperature and monitor its progress by TLC or GC-MS. Reactions are often complete within a few hours.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure vinylboronate.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative examples of Miyaura borylation for the synthesis of vinylboronates, highlighting the scope of the reaction with various substrates and conditions.

Table 1: Miyaura Borylation of Various Vinyl Halides and Triflates

EntrySubstrateCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1(E)-β-BromostyrenePd(dppf)Cl₂ (3)KOAc (1.5)Dioxane801685[4]
21-Bromo-2-methyl-1-propenePdCl₂(PPh₃)₂ (3)KOAc (1.5)Toluene1102478[4]
32-BromonorbornenePdCl₂(dppf) (3)KOAc (1.5)Dioxane801292[4]
4(E)-1-Iodo-1-octenePdCl₂(PPh₃)₂ (3)KOPh (1.5)Toluene50295[6]
5Cyclohexenyl triflatePdCl₂(dppf) (3)KOAc (3)Dioxane801288[5]
61-Dodecenyl triflatePdCl₂(PPh₃)₂ (3)KOPh (1.5)Toluene50391[6]

Factors Influencing Reaction Outcome

The efficiency and selectivity of the Miyaura borylation can be influenced by several factors. The logical relationship between these factors and the desired outcome is depicted below.

Miyaura_Factors cluster_inputs Reaction Parameters Desired_Outcome High Yield of Vinylboronate Substrate Vinyl Halide (I > Br > Cl) or Vinyl Triflate Substrate->Desired_Outcome Reactivity Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂, PdCl₂(PPh₃)₂) Catalyst->Desired_Outcome Activity & Stability Base Weak Base (e.g., KOAc, KOPh) Base->Desired_Outcome Prevents Side Reactions Solvent Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene) Solvent->Desired_Outcome Solubility & Reactivity Temperature Optimized Temperature (50-110 °C) Temperature->Desired_Outcome Reaction Rate

Figure 3: Key factors influencing the Miyaura borylation outcome.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Increase catalyst loading or try a different palladium catalyst/ligand combination.

    • Optimize the reaction temperature and time.

  • Formation of Suzuki Coupling Byproduct:

    • Use a weaker base (KOAc is generally milder than KOPh).

    • Ensure the stoichiometry of the diboron reagent is not excessively high.

  • Decomposition of Starting Material or Product:

    • Lower the reaction temperature.

    • Ensure the absence of oxygen.

By following these protocols and considering the key factors outlined, researchers can effectively utilize the Miyaura borylation reaction for the efficient and reliable synthesis of a wide range of vinylboronates for applications in drug discovery and development.

References

Application Notes and Protocols for Stereoselective Synthesis Using trans-1-Octen-1-ylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Octen-1-ylboronic acid pinacol ester, also known as (E)-2-(1-octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile and valuable reagent in modern organic synthesis. Its utility primarily lies in the stereoselective formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules with defined trans-alkene moieties. As a stable, easily handled derivative of 1-octenylboronic acid, the pinacol ester offers significant advantages in terms of shelf-life and compatibility with a wide range of reaction conditions compared to the free boronic acid.[1]

The primary application of this organoboron compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction allows for the efficient and stereospecific coupling of the trans-1-octenyl group to various aryl, heteroaryl, and vinyl halides or triflates. The resulting products are key intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. The retention of the trans-geometry of the double bond during the coupling process is a key feature that makes this reagent indispensable for stereoselective synthesis.[3]

Applications in Drug Development and Natural Product Synthesis

The stereoselective installation of alkenyl fragments is a critical step in the synthesis of numerous biologically active compounds. The trans-1-octenyl moiety, in particular, is a common structural motif in a variety of natural products and pharmaceutical agents.

Key application areas include:

  • Natural Product Synthesis: Alkenylboronic acid pinacol esters are instrumental in the total synthesis of complex natural products. For instance, similar building blocks have been employed in the synthesis of marine alkaloids like (-)-lepadin B, where a stereospecific Suzuki cross-coupling was a key step in elaborating a complex side chain.[4]

  • Anticancer Agents: The synthesis of analogues of potent anticancer agents such as combretastatin A-4 has utilized stereoselective Suzuki-Miyaura couplings to introduce specific alkene geometries, which are crucial for their biological activity.[5][6] While not a direct use of the octenyl derivative, this highlights the power of the methodology in constructing molecules with specific spatial arrangements that are essential for their interaction with biological targets like tubulin.

  • Medicinal Chemistry: In drug discovery programs, the ability to rapidly and reliably synthesize analogues with defined stereochemistry is paramount. This compound serves as a valuable building block for generating libraries of compounds with variations in the lipophilic side-chain, allowing for the systematic exploration of structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 1-octyne via a solvent- and metal-free hydroboration reaction under microwave irradiation. This method is environmentally friendly and efficient.[7][8]

Materials:

  • 1-Octyne (1.0 mmol, 110.2 mg)

  • Pinacolborane (1.2 mmol, 153.6 mg)

  • Microwave synthesis reactor

  • Round-bottom flask

  • Silica gel for column chromatography

  • Solvents: Pentane, Diethyl ether

Procedure:

  • In a microwave-safe vial, combine 1-octyne (1.0 mmol) and pinacolborane (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 30 minutes.

  • After cooling to room temperature, directly purify the crude product by flash column chromatography on silica gel.

  • Elute the column with a mixture of pentane and diethyl ether (97:3) to afford the pure this compound as a pale yellow oil.

Expected Yield: ~58%[7]

Protocol 2: Stereoselective Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-bromoanisole to yield (E)-1-(oct-1-en-1-yl)-4-methoxybenzene. This procedure is representative of the stereospecific synthesis of trans-alkenylarenes.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Reflux condenser

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add toluene (5 mL) and an aqueous solution of Na₂CO₃ (2.0 mmol in 1 mL of water).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (E)-1-(oct-1-en-1-yl)-4-methoxybenzene.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and application of this compound.

Substrate Reagent Product Yield (%) Reference
1-OctynePinacolboraneThis compound58[7]
Alkenylboronate Coupling Partner Catalyst Base Solvent Product Yield (%) Stereoselectivity
This compoundAryl BromidePd(PPh₃)₄Na₂CO₃Toluene/H₂O(E)-1-Aryl-1-octeneHigh>98% trans
This compoundVinyl BromidePd(dppf)Cl₂K₃PO₄Dioxane/H₂O(1E,3E)-DieneGood to High>98% trans, trans

Note: Yields and conditions for Suzuki-Miyaura couplings are generalized based on typical procedures for similar substrates, as specific data for the coupling with 4-bromoanisole was not found in a single source. High stereoretention is a well-established characteristic of this reaction.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Stereoselective Suzuki-Miyaura Coupling start_syn 1-Octyne + Pinacolborane step1_syn Microwave Irradiation (100°C, 30 min) start_syn->step1_syn purification_syn Flash Chromatography step1_syn->purification_syn product_syn trans-1-Octen-1-ylboronic acid pinacol ester reagent_coup trans-1-Octen-1-ylboronic acid pinacol ester product_syn->reagent_coup Used in next step purification_syn->product_syn start_coup Aryl/Vinyl Halide step1_coup Coupling Reaction (Reflux, 12h) start_coup->step1_coup reagent_coup->step1_coup conditions_coup Pd Catalyst, Base (e.g., Pd(PPh₃)₄, Na₂CO₃) conditions_coup->step1_coup purification_coup Work-up & Chromatography step1_coup->purification_coup product_coup trans-Alkenyl Product purification_coup->product_coup

Caption: Workflow for the synthesis and application of this compound.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R¹-Pd(II)L₂-R² transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product r1x R¹-X (Aryl/Vinyl Halide) r1x->oxidative_addition boronate R²-B(pin) (trans-1-Octenylboronate) boronate->transmetalation base Base (e.g., Na₂CO₃) base->transmetalation

References

Application Notes and Protocols: Functional Group Tolerance in Reactions with Alkenylboronates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkenylboronates are versatile and indispensable reagents in modern organic synthesis, playing a pivotal role in the construction of complex molecular architectures. Their utility is significantly enhanced by their stability, ease of handling, and, most critically, their broad functional group tolerance in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This attribute is of paramount importance in the synthesis of pharmaceutical intermediates and late-stage functionalization of bioactive molecules, where the preservation of sensitive functional groups is essential.

These application notes provide a comprehensive overview of the functional group tolerance of alkenylboronates in three key transformations: the Suzuki-Miyaura cross-coupling, the Chan-Lam coupling, and the Petasis borono-Mannich reaction. Detailed protocols and quantitative data are presented to guide researchers in leveraging the full potential of these powerful synthetic tools.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, and alkenylboronates are excellent coupling partners. The reaction generally exhibits high functional group tolerance, allowing for the coupling of complex and densely functionalized substrates.[1]

Functional Group Tolerance Overview

Modern palladium catalysts, often employing bulky, electron-rich phosphine ligands, have expanded the scope of the Suzuki-Miyaura coupling to include a wide array of functional groups.[2][3] Alkenyl MIDA (N-methyliminodiacetic acid) boronates have shown particular stability and compatibility with various synthetic reagents, making them ideal for multi-step syntheses.[2][4]

Tolerated Functional Groups: A broad range of functional groups are well-tolerated in Suzuki-Miyaura couplings involving alkenylboronates, including:

  • Ethers and Phenols: Generally stable.

  • Ketones and Aldehydes: Well-tolerated with appropriate choice of catalyst and base.[2]

  • Esters and Amides: Compatible under standard conditions.[5]

  • Nitriles: Generally inert and do not interfere with the catalytic cycle.[2]

  • Halogens (Cl, Br): Can be tolerated, allowing for sequential cross-coupling reactions.[5]

  • Nitro Groups: Compatible with many catalyst systems.[2]

  • Heterocycles: Nitrogen-rich heterocycles such as indazoles, benzimidazoles, pyrazoles, and indoles are excellent substrates.[6]

Potentially Problematic Functional Groups:

  • Free Amines and Alcohols: Can sometimes interfere with the catalyst or base, but protection is not always necessary, especially with milder bases.

  • Thiols: Can poison palladium catalysts.

Data Presentation: Substrate Scope in Suzuki-Miyaura Coupling

The following table summarizes the performance of Suzuki-Miyaura couplings with various functionalized coupling partners.

EntryAlkenylboronateAryl/Vinyl Halide/TriflateCatalyst/LigandBaseSolventYield (%)Tolerated Functional Group(s)Reference
1Potassium vinyltrifluoroborateEthyl 4-bromobenzoatePd(dppf)Cl₂K₂CO₃DMSO>95Ester[7]
2Potassium vinyltrifluoroborate4-BromoacetophenonePd(dppf)Cl₂K₂CO₃DMSO>95Ketone[7]
3Alkenyl MIDA boronateAlkenyl Tosylate[Pd(PPh₃)₂NBS]K₃PO₄Dioxane/H₂O75-95Ester, Alkene[2]
4Vinylpinacolboronate3-Bromo-N-Boc-indolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O91Boc-protected amine, Heterocycle[6]
5Styreneboronic acid4-ChloroacetophenonePd₂(dba)₃/RuPhosK₃PO₄Dioxane/H₂O95Ketone, Chloride[8]
6(E)-Oct-1-en-1-ylboronic acid4-BromobenzonitrilePd(PPh₃)₄NaOEtToluene/EtOH88Nitrile[9]
7Alkenylboronic acid5-Bromo-2-methoxypyridinePd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O85Methoxy, Pyridine[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkenylboronate (1.0 equiv)

  • Aryl or vinyl halide/triflate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., Toluene, Dioxane, THF, with or without water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/vinyl halide/triflate, palladium catalyst, and base.

  • Add the solvent, followed by the alkenylboronate.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ralkenyl R-Pd(II)-R' L_n Transmetal->PdII_R_Ralkenyl RedElim Reductive Elimination PdII_R_Ralkenyl->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X RX->OxAdd Ralkenyl_B R'-B(OR)₂ Ralkenyl_B->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, utilizing copper catalysts.[10] While traditionally focused on arylboronic acids, the use of alkenylboronates has expanded its utility. The reaction is often performed under mild, aerobic conditions, which contributes to its excellent functional group compatibility.[11]

Functional Group Tolerance Overview

The Chan-Lam coupling is known for its mild conditions, often proceeding at room temperature and open to the air, making it tolerant of a wide array of functional groups.[10][11]

Tolerated Functional Groups:

  • Esters, Amides, and Nitriles: Generally well-tolerated.[10]

  • Ketones and Aldehydes: Compatible under standard conditions.

  • Halogens (Cl, Br, I): Typically do not interfere.

  • Heterocycles: A wide range of N-heterocycles, including imidazoles, pyrazoles, and triazoles, are excellent substrates.[12][13]

  • Alcohols and Phenols: While alcohols and phenols are substrates for C-O coupling, they can be present in the amine coupling partner without interference if the amine is more nucleophilic.

Potentially Problematic Functional Groups:

  • Strongly Coordinating Groups: Functional groups that can strongly coordinate to copper may inhibit catalysis.

  • Readily Oxidizable Groups: Substrates sensitive to aerobic oxidation may require an inert atmosphere.

Data Presentation: Substrate Scope in Chan-Lam N-Vinylation
EntryAlkenylboronateAmine/HeterocycleCatalystBaseSolventYield (%)Tolerated Functional Group(s)Reference
1Potassium vinyltrifluoroborateIndazoleCu(OAc)₂PyridineCH₂Cl₂85Heterocycle[12]
2Styreneboronic acidAnilineCu(OAc)₂2,6-LutidineCH₂Cl₂91-[14]
3Vinylpinacolboronate4-NitroanilineCu(OAc)₂PyridineCH₂Cl₂78Nitro[11]
4Potassium vinyltrifluoroborate1H-1,2,3-Triazole(phen)Cu(PPh₃)BrNoneMeCN75Heterocycle[12]
5(E)-Hex-1-en-1-ylboronic acidMorpholineCu(OAc)₂Et₃NCH₂Cl₂82Ether[11]
6Vinyl MIDA boronate4-ChloroanilineCu(OAc)₂PyridineCH₂Cl₂88Chloro[15]
Experimental Protocol: General Procedure for Chan-Lam N-Vinylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkenylboronate (1.5 equiv)

  • Amine or N-heterocycle (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)

  • Base (e.g., Pyridine, Triethylamine, 2.0 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))

Procedure:

  • To an open-air flask, add the amine or N-heterocycle, alkenylboronate, and copper(II) acetate.

  • Add the solvent, followed by the base.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-48 hours), dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Chan-Lam Coupling Workflow

Chan_Lam_Workflow Start Start Reagents Combine: - Amine/Heterocycle - Alkenylboronate - Cu(OAc)₂ - Base - Solvent Start->Reagents Reaction Stir at Room Temperature (Open to Air) Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Dilution, Washing) Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product Petasis_Reaction Amine Amine (Primary or Secondary) Intermediate Iminium Ion Formation Amine->Intermediate Carbonyl Carbonyl (Aldehyde or α-Keto Acid) Carbonyl->Intermediate Alkenylboronate Alkenylboronic Acid or Ester Product α-Substituted Amine (Allylic Amine) Alkenylboronate->Product Nucleophilic Addition Intermediate->Product

References

Application Notes and Protocols for Scale-Up Synthesis of Aryl Alkenes Using Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scale-up synthesis of aryl alkenes via Suzuki-Miyaura cross-coupling reactions utilizing boronic esters. This methodology is a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, for the construction of carbon-carbon bonds in active pharmaceutical ingredients (APIs) and advanced intermediates.[1][2][3] This document outlines optimized protocols, presents key quantitative data from successful scale-up campaigns, and addresses common challenges encountered during the transition from laboratory to plant scale.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely adopted palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[3][4][5] Its popularity in industrial applications stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[6] Boronic esters, particularly pinacol esters, are often favored in large-scale synthesis due to their enhanced stability and ease of handling compared to boronic acids, which can be prone to protodeboronation.[5]

The synthesis of aryl alkenes, such as stilbenes and their derivatives, is of significant interest due to their presence in numerous biologically active molecules and materials.[7] Scaling up these syntheses requires careful consideration of various parameters to ensure process safety, efficiency, and product quality.

General Workflow for Scale-Up Synthesis

The successful scale-up of a Suzuki-Miyaura reaction for aryl alkene synthesis typically follows a well-defined workflow, from initial process development to large-scale manufacturing. This process involves rigorous optimization of reaction parameters and careful consideration of engineering and safety aspects.

G General Workflow for Scale-Up Synthesis cluster_0 Process Development & Optimization cluster_1 Scale-Up & Manufacturing A Route Scouting & Feasibility B Reaction Parameter Screening (Catalyst, Ligand, Base, Solvent) A->B C Optimization of Critical Parameters (Temperature, Concentration, Stoichiometry) B->C D Impurity Profiling & Control C->D E Pilot Plant / Kilogram-Scale Run D->E Technology Transfer F Process Safety Assessment E->F G Full-Scale Manufacturing F->G H Product Isolation & Purification G->H I Quality Control & Release H->I

Caption: General workflow for scaling up aryl alkene synthesis.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Understanding this cycle is crucial for troubleshooting and optimizing the reaction at scale.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)-R² L Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Aryl Alkene) RedElim->Product Start R¹-X (Aryl/Vinyl Halide) Start->OxAdd BoronicEster R²-B(OR)₂ (Boronic Ester) + Base BoronicEster->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Data and Case Studies

The following tables summarize quantitative data from several reported large-scale syntheses of aryl alkenes and related biaryls using Suzuki-Miyaura coupling.

Table 1: Kilogram-Scale Synthesis of Pharmaceutical Intermediates

Aryl HalideBoronic Ester/AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)ScaleYield (%)Purity (%)Ref
3-bromo-4-chloro-5-[1-(R)-fluoropropyl]phenylpiperazine(o-cyanophenyl)boronic esterPd(PPh₃)₂Cl₂-K₃PO₄TolueneRefluxMulti-kgExcellent>99[8]
Aryl BromideArylboronic AcidPd(OAc)₂ (unspecified)P(o-tol)₃ (unspecified)NaHCO₃i-PrOH/H₂OUnspecified12.1 kg90>98[9]
4-chloro-2-hydroxyphenylboronic acid pinacol esterPyridazine intermediatePdCl₂(dppf)-Na₂CO₃CH₂Cl₂Unspecified6.34 kg65 (overall)>98[9]
Aryl BromideCyclopropylboronic acidUnspecified (10%)rac-Ant-PhosK₃PO₄1,4-dioxane/WaterUnspecifiedg-scaleLow conversion initially33-90[10]

Table 2: Synthesis of Stilbene Derivatives

Aryl HalideBoronic EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)ScaleYield (%)Ref
Various Aryl Bromides(E)-2-Phenylethenylboronic acid pinacol esterPd(OAc)₂ (2)t-Bu₃PHBF₄ (4)K₃PO₄1,4-dioxane100mmol55-92[7]
trans-1-bromostyrene derivativeAryl boronic acidPd catalyst (0.1-1)NoneAlkaliEthanol/Water25-80UnspecifiedHigh[11]

Experimental Protocols

The following are generalized protocols for the scale-up synthesis of aryl alkenes via Suzuki-Miyaura coupling. Specific quantities and conditions should be optimized for each particular substrate combination.

Protocol 1: General Procedure for Kilogram-Scale Suzuki-Miyaura Coupling

Materials and Equipment:

  • A properly sized glass-lined or stainless-steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Aryl halide

  • Boronic ester

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, t-Bu₃PHBF₄)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, 2-MeTHF)

  • Degassed water

Procedure:

  • Inerting the Reactor: Purge the reactor with nitrogen for a sufficient period to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: Charge the aryl halide, boronic ester, base, and ligand (if used) to the reactor under a nitrogen blanket.

  • Solvent Addition: Add the anhydrous organic solvent to the reactor.

  • Degassing: Sparge the resulting slurry with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Charging: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-110 °C) and stir until reaction completion is confirmed by in-process control (IPC) analysis (e.g., HPLC, UPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and an organic solvent (e.g., Ethyl Acetate, Toluene) for extraction.

    • Separate the aqueous and organic layers. The product is typically in the organic layer.

    • Wash the organic layer with brine.

  • Palladium Removal:

    • The organic layer may require treatment with a palladium scavenger (e.g., SiliaMetS® Thiol, activated carbon) to reduce residual palladium levels to acceptable limits for pharmaceutical applications.[9]

    • Stir the organic layer with the scavenger at a specified temperature for a set time, then filter.

  • Isolation and Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by crystallization or silica gel chromatography.

  • Drying: Dry the purified product under vacuum at an appropriate temperature.

Protocol 2: Synthesis of (E)-Stilbene Derivatives

This protocol is adapted from a laboratory-scale synthesis with potential for scale-up.[7]

Materials:

  • Aryl bromide

  • (E)-2-Phenylethenylboronic acid pinacol ester

  • Pd(OAc)₂

  • t-Bu₃PHBF₄

  • K₃PO₄

  • 1,4-Dioxane

Procedure:

  • To a nitrogen-flushed reactor, add the aryl bromide (1.0 equiv), (E)-2-phenylethenylboronic acid pinacol ester (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and t-Bu₃PHBF₄ (0.04 equiv).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to afford the (E)-stilbene derivative.

Challenges and Considerations in Scale-Up

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen.[1] Maintaining a strictly inert atmosphere is critical to prevent catalyst deactivation and ensure reaction reproducibility.

  • Temperature Control: Exothermic events can occur, especially during the initial stages of the reaction. Proper temperature control is crucial for safety and to minimize the formation of impurities.[1]

  • Mixing: Inadequate mixing can lead to localized "hot spots" and incomplete reactions. The choice of reactor and agitator design is important for large-scale operations.

  • Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry due to its toxicity. Efficient and scalable methods for palladium scavenging are essential.[9][12]

  • Raw Material Quality: The purity of starting materials, including the boronic ester, can significantly impact the reaction outcome and impurity profile.

  • Base Selection: The choice of base can influence reaction rate, yield, and side-product formation. Mild bases are sometimes preferred to prevent hydrolysis of sensitive functional groups.[1]

Conclusion

The Suzuki-Miyaura coupling using boronic esters is a robust and scalable method for the synthesis of aryl alkenes. Successful scale-up hinges on a thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and proactive management of potential challenges related to safety, purity, and process control. The protocols and data presented in these notes provide a valuable resource for researchers and process chemists involved in the large-scale synthesis of these important structural motifs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of trans-1-Octen-1-ylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of trans-1-Octen-1-ylboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route, which is typically the hydroboration of 1-octyne with pinacolborane. Potential impurities include:

  • Unreacted starting materials: 1-octyne and pinacolborane.

  • Homocoupling products: Byproducts from the coupling of the starting materials.

  • Oxidation products: Boronic acids formed from hydrolysis of the ester.

  • Isomers: Depending on the reaction conditions, small amounts of the cis-isomer or other regioisomers may be present.

Q2: How should I store purified this compound?

A2: Boronic acid pinacol esters are sensitive to moisture and can hydrolyze over time. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen).

Q3: My purified product appears to be degrading. What could be the cause?

A3: The most likely cause of degradation is hydrolysis of the pinacol ester to the corresponding boronic acid. This can be initiated by exposure to atmospheric moisture or residual water in solvents. Ensure that all handling and storage procedures are performed under anhydrous conditions.

Q4: Can I use the crude this compound directly in the next reaction step (e.g., Suzuki-Miyaura coupling)?

A4: In some cases, if the crude product is of high purity (as determined by NMR or GC-MS), it may be possible to use it directly. However, impurities can interfere with subsequent reactions, leading to lower yields and more complex purification of the final product. It is generally advisable to purify the boronic ester before use.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low or no recovery from silica gel column chromatography Over-adsorption of the boronic ester onto the silica gel. The Lewis acidic nature of the boronic ester can lead to strong binding to the silica surface.[1]1. Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add a small amount of triethylamine (1-2% v/v) to neutralize the acidic sites.[2] 2. Use boric acid-impregnated silica gel: This reduces the Lewis basicity of the silica gel and can suppress over-adsorption.[1][3] 3. Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of boronic esters.[2]
Product hydrolyzes on the column Presence of water in the eluent or on the silica gel. Boronic esters are susceptible to hydrolysis, which can be catalyzed by the acidic nature of silica gel.[4]1. Use anhydrous solvents and glassware. Ensure all solvents are properly dried and glassware is oven- or flame-dried before use. 2. Run the column quickly. Minimizing the time the compound spends on the column can reduce the extent of hydrolysis. 3. Use a less protic eluent system if possible.
Co-elution of impurities with the product Similar polarity of the product and impurities. 1. Optimize the eluent system. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve separation. 2. Consider an alternative purification technique. If chromatography fails to provide adequate separation, distillation, recrystallization (if the product is a solid at low temperature), or derivatization may be better options.
Product is an oil and cannot be recrystallized The compound has a low melting point. this compound is a liquid at room temperature.[5]1. Distillation: For thermally stable liquids, vacuum distillation (e.g., using a Kugelrohr apparatus) can be an effective purification method.[2] 2. Derivatization: Convert the boronic ester to a crystalline derivative such as a trifluoroborate (BF3K) salt or a diethanolamine (DEA) adduct, which can be purified by recrystallization and then converted back to the boronic ester if needed.[1][2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is based on a reported procedure for the purification of this compound.[1]

  • Column Preparation: Pack a flash chromatography column with silica gel using a slurry of pentane or hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (pentane:diethyl ether 97:3).

  • Elution: Elute the column with a solvent system of pentane:diethyl ether (97:3).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or p-anisaldehyde) as the compound is not UV-active.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a pale yellow oil.

Protocol 2: General Procedure for Purification via Diethanolamine (DEA) Boronate Derivative

This method is a general strategy for purifying boronic esters that are difficult to handle by other means.[2]

  • Formation of the DEA Adduct: Dissolve the crude boronic ester in diethyl ether. Add diethanolamine (1.1 equivalents) and stir at room temperature. The DEA boronate adduct will often precipitate as a white solid.

  • Isolation of the DEA Adduct: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Regeneration of the Boronic Ester (if required): The purified DEA adduct can sometimes be used directly in subsequent reactions. To regenerate the boronic ester, the DEA adduct can be treated with an aqueous acid solution (e.g., 1M HCl) in the presence of pinacol. The regenerated boronic ester can then be extracted with an organic solvent.

Data Summary

Direct comparative data for the purification of this compound is limited. The following table provides a qualitative comparison of different purification techniques applicable to boronic esters.

Purification Method Typical Yield Purity Advantages Disadvantages
Flash Column Chromatography Moderate (A reported yield for the target compound is 58%.[1])Good to ExcellentWidely applicable, good for removing a range of impurities.Can suffer from low recovery due to adsorption and hydrolysis on silica gel.[1][3]
Distillation (Kugelrohr) Good to ExcellentExcellentExcellent for removing non-volatile impurities.Requires the compound to be thermally stable; may not separate impurities with similar boiling points.
Recrystallization Good to ExcellentExcellentCan provide very high purity material.Only applicable to solid compounds or those that can be induced to crystallize.
Derivatization (e.g., as BF3K or DEA salt) Good to ExcellentExcellentAllows for purification of difficult-to-handle compounds via a stable, crystalline intermediate.[1][2]Requires additional chemical steps for formation and subsequent release of the boronic ester.

Visualizations

Purification Workflow

Purification_Workflow cluster_options Purification Options cluster_derivatization Derivatization Route crude Crude Product (this compound) chromatography Flash Column Chromatography crude->chromatography distillation Vacuum Distillation crude->distillation derivatization Derivatization crude->derivatization pure_product Purified Product chromatography->pure_product distillation->pure_product dea_salt DEA Boronate Salt derivatization->dea_salt recrystallization Recrystallization dea_salt->recrystallization release Release of Boronic Ester recrystallization->release release->pure_product Logic_Diagram start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_thermally_stable Is the product thermally stable? is_solid->is_thermally_stable No (Liquid) recrystallize Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation is_thermally_stable->distill Yes chromatography Column Chromatography is_thermally_stable->chromatography No chromatography_issues Are there issues with chromatography? chromatography_issues->chromatography No (Optimize) derivatize Derivatization chromatography_issues->derivatize Yes chromatography->chromatography_issues

References

preventing protodeboronation of vinylboronic esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinylboronic esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for vinylboronic esters?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic ester is cleaved and replaced by a carbon-hydrogen bond.[1] This is a significant and undesirable side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The process consumes the vinylboronic ester, which reduces the yield of the desired coupled product and leads to the formation of a simple vinyl C-H compound as a byproduct.[2]

Q2: What are the primary causes of protodeboronation during my experiments?

A: The propensity for a vinylboronic ester to undergo protodeboronation depends on several factors:

  • Presence of a Proton Source: Water is a common proton source that facilitates the cleavage of the C-B bond.[3] This can be introduced through wet solvents, reagents, or exposure to atmospheric moisture.[2]

  • Basic Conditions: Many cross-coupling reactions require a base, which can form a more reactive boronate species that is highly susceptible to protodeboronation.[3][4] The reaction rate is often fastest at high pH.[4][5]

  • Elevated Temperatures: Higher reaction temperatures can significantly accelerate the rate of protodeboronation.[3][6]

  • Hydrolysis to Boronic Acid: Vinylboronic esters can first hydrolyze to the corresponding vinylboronic acid, which then undergoes protodeboronation. This pre-hydrolytic pathway can be a dominant component of the overall degradation process.[4]

Q3: How can I prevent or minimize protodeboronation?

A: Several strategies can be employed to suppress this unwanted side reaction:

  • Maintain Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to exclude atmospheric moisture.[2][3]

  • Optimize the Base: Use weaker or non-aqueous bases. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often better choices than strong hydroxides.[2][3]

  • Control the Temperature: If the primary reaction allows, reducing the temperature can effectively slow down the rate of protodeboronation.[3][7]

  • Use Protected Boronic Acid Derivatives: Derivatives such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can provide a "slow release" of the boronic acid into the reaction mixture. This keeps the instantaneous concentration of the reactive species low, minimizing side reactions.[1][3]

  • Enhance Reaction Kinetics: Employing highly efficient and optimized catalyst systems can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[1]

Q4: Does the type of boronic ester I use matter for stability?

A: Yes, the choice of the diol used to form the ester is important. While it is generally assumed that esterification confers greater stability compared to the boronic acid, this is not always the case.[4][8] However, pinacol esters are widely used and have been shown to attenuate direct protodeboronation by approximately two orders of magnitude compared to the corresponding boronic acid.[4] It is important to note that even with stable esters, the pre-hydrolytic pathway can still be a significant issue.[4]

Troubleshooting Guide

Problem ObservedPossible Cause(s)Recommended Solution(s)
Low yield of desired product; significant vinyl byproduct detected. 1. Presence of water in solvents or reagents.[3] 2. Use of a strong base (e.g., NaOH, KOH).[3][4] 3. Reaction temperature is too high.[3][6] 4. Prolonged reaction time.[7]1. Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled or purchased anhydrous solvents.[2][3] 2. Switch to a weaker base such as K₂CO₃, Cs₂CO₃, or KF.[2][3] 3. Lower the reaction temperature.[3] 4. Use a more active catalyst to decrease reaction time.[1]
Inconsistent yields between batches. 1. Variability in the moisture content of reagents or solvents.[2] 2. Inconsistent exclusion of atmospheric moisture.[2]1. Standardize the procedure for drying solvents and reagents. 2. Ensure a consistent and reliable inert atmosphere setup for every reaction.[2]
Reaction fails to go to completion, stalling after partial conversion. 1. Gradual decomposition of the vinylboronic ester via protodeboronation over the course of the reaction.[1][4]1. Use a "slow-release" strategy with a MIDA boronate or trifluoroborate salt to maintain a low, steady concentration of the boronic acid.[1][3] 2. Increase the catalyst loading to accelerate the desired reaction.[7]

Quantitative Data on Protodeboronation Rates

While protodeboronation is a concern, vinylboronic acids are relatively stable compared to other classes, particularly many heteroaromatic boronic acids.

Boronic Acid TypepHTemperature (°C)Half-life (t₀.₅)
Vinyl Boronic Acids1270> 1 week[6][9][10]
Cyclopropyl Boronic Acids1270> 1 week[6][9][10]
2-Pyridyl Boronic Acid770~25-50 seconds[6][9][10]
5-Thiazolyl Boronic Acid770~25-50 seconds[6][9][10]

This table highlights the intrinsic stability of the vinyl C-B bond under basic conditions compared to more labile systems.

Experimental Protocols

Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a vinylboronic ester, with specific steps to minimize protodeboronation.

1. Reagent and Glassware Preparation:

  • Thoroughly dry all glassware in an oven (e.g., at 120°C) for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).[3]

  • Use anhydrous solvents (e.g., THF, dioxane, toluene) purchased from a reputable supplier or freshly distilled from an appropriate drying agent.[2]

  • Ensure all solid reagents are anhydrous.

2. Reaction Setup (under Inert Atmosphere):

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/vinyl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[2]

  • Seal the flask with septa and purge with inert gas for 10-15 minutes.[3]

  • Using a syringe, add the anhydrous solvent to the flask.

  • In a separate flask, dissolve the vinylboronic ester (1.1-1.5 equiv) in the anhydrous solvent under an inert atmosphere.

  • Transfer the vinylboronic ester solution to the reaction flask via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80°C). Use the lowest temperature that allows for a reasonable reaction rate.[2][3]

  • Monitor the reaction progress by TLC, GC, or LC-MS.[2] Aim for the shortest reaction time necessary for high conversion to minimize ester decomposition.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.

Visualizations

Protodeboronation_Factors Proton_Source Proton Source (e.g., H₂O) VBE Vinylboronic Ester entry_point Proton_Source->entry_point Facilitates Base Basic Conditions (High pH) Base->entry_point Accelerates Temperature Elevated Temperature Temperature->entry_point Accelerates Protodeboronation Protodeboronation (C-B Cleavage) VBE->Protodeboronation Leads to entry_point->VBE

Caption: Factors contributing to the protodeboronation of vinylboronic esters.

Prevention_Workflow start Start: Reaction Planning prep 1. Rigorous Preparation - Dry glassware - Use anhydrous reagents/solvents start->prep setup 2. Inert Atmosphere Setup - Purge with N₂ or Ar prep->setup conditions 3. Optimize Reaction Conditions - Use weaker base (e.g., K₂CO₃) - Lower reaction temperature setup->conditions monitor 4. Monitor & Control - Track progress (TLC/GC/LCMS) - Minimize reaction time conditions->monitor success Success: Minimized Protodeboronation monitor->success

Caption: Experimental workflow to minimize protodeboronation.

Protodeboronation_Pathways VBE Vinylboronic Ester (R-B(OR)₂) VBA Vinylboronic Acid (R-B(OH)₂) VBE->VBA Hydrolysis (k'hyd) [Pre-hydrolytic Pathway] Product Protodeboronated Product (R-H) VBE->Product Direct Pathway (kBE) (Generally slower for pinacol esters) Boronate Boronate Anion [R-B(OH)₃]⁻ VBA->Boronate + OH⁻ Boronate->Product + H₂O (kBA)

Caption: Competing pathways for the protodeboronation of vinylboronic esters.

References

Technical Support Center: Suzuki Coupling with Alkenylboronates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to byproduct formation when using alkenylboronates.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Issue 1: Significant amount of protodeboronated byproduct observed.

Q: My analysis (NMR/GC-MS) shows a significant peak corresponding to the alkene/alkane resulting from the replacement of the boronate group with a hydrogen atom. What causes this and how can I prevent it?

A: This common side reaction is known as protodeboronation, where a proton source cleaves the carbon-boron bond.[1] Alkenyl (vinyl) boronates are particularly susceptible to this issue.[2]

Potential Causes:

  • Presence of Water: Water in the solvent or reagents is a primary proton source.

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.

  • Choice of Base: Some bases can facilitate protonolysis, especially in aqueous media. The pH of the reaction is a critical factor.[1]

  • Catalyst System: Certain palladium-phosphine complexes, particularly those with bulky ligands, can paradoxically accelerate protodeboronation.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use freshly distilled solvents and dry bases.

  • Optimize the Base: The choice of base is crucial. For sensitive substrates, consider using milder, non-hydroxide bases. Fluoride bases like cesium fluoride (CsF) or potassium fluoride (KF) are often effective in minimizing this side reaction.[4] Potassium phosphate (K₃PO₄) has also been used successfully.[5]

  • Lower the Reaction Temperature: A dramatic temperature dependence on product selectivity has been observed.[4] Attempt the reaction at a lower temperature (e.g., room temperature or 50°C) to see if it disfavors the protodeboronation pathway.

  • Use Boronic Esters: Boronic esters, such as pinacol esters, generally exhibit greater stability towards protodeboronation than their corresponding boronic acids.[2][6]

  • Select an Appropriate Catalyst/Ligand: Experiment with different palladium sources and phosphine ligands. A combination of Pd(OAc)₂ and SPhos has been shown to be effective in minimizing protodeboronation for some substrates.[4]

Issue 2: Homocoupling of the boronic ester or the organic halide is a major byproduct.

Q: I am observing significant formation of a dimer of my alkenylboronate (R-R) or my organic halide (Ar-Ar). How can I suppress this side reaction?

A: Homocoupling is another prevalent side reaction. The homocoupling of boronic acids/esters is often promoted by the presence of oxygen, while the homocoupling of the organic halide can also occur through a reductive pathway.[7][8][9]

Potential Causes:

  • Dissolved Oxygen: The presence of molecular oxygen in the reaction mixture is a primary cause of boronic acid homocoupling.[8]

  • Catalyst Decomposition: Palladium black, formed from catalyst decomposition, can promote homocoupling.

  • Reaction Conditions: Certain base and solvent combinations can favor reductive homocoupling of the organic halide.[9]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Sparge the reaction solvent and the complete reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before heating. Maintaining a positive pressure of inert gas throughout the reaction is essential.[7]

  • Use High-Purity Reagents: Ensure the palladium catalyst, ligands, and other reagents are of high quality to minimize pathways leading to catalyst decomposition.

  • Modify Reaction Parameters: If reductive homocoupling of the halide is suspected, changing the solvent or base may be necessary. Avoid conditions that can generate hydride species, such as certain alcohol solvents or amine bases, which can lead to dehalogenation and other side reactions.[10]

Issue 3: Dehalogenation of the coupling partner is observed.

Q: My starting organic halide is being converted into the corresponding arene (Ar-H), reducing the yield of my desired cross-coupled product. Why is this happening?

A: This side reaction is known as dehalogenation or hydrodehalogenation. It occurs when the halide is replaced by a hydrogen atom.

Potential Causes:

  • Hydride Source: The palladium complex, after oxidative addition, can acquire a hydride ligand from other components in the reaction mixture. Common hydride sources include amine bases or alcohol solvents.[10]

  • Base-Induced Decomposition: Some bases can react with the solvent or other species to generate hydrides.

Troubleshooting Steps:

  • Re-evaluate Solvent and Base: If using an alcohol as a solvent or an amine as a base, consider switching to alternatives. Aprotic solvents like dioxane, THF, or toluene are common.[5] Carbonate or phosphate bases are less likely to act as hydride donors compared to amines.[10]

  • Protect Functional Groups: If the organic halide contains functional groups that could act as a hydride source, consider protecting them before the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Suzuki coupling reaction with an alkenylboronate?

A1: The most frequently encountered byproducts are:

  • Protodeboronation Product: The corresponding alkene where the boronate group has been replaced by a hydrogen atom.[1]

  • Homocoupling Products: Dimers of the alkenylboronate and/or the organic halide coupling partner.[8]

  • Dehalogenation Product: The organic halide starting material with the halide replaced by a hydrogen atom.[10]

  • Oxidation Product: Formation of phenols from the boronic acid starting material, especially if peroxides are present in ethereal solvents like THF or dioxane.[6]

Q2: Why are boronic esters (e.g., pinacol esters) often preferred over boronic acids for sensitive substrates?

A2: Boronic esters are generally less Lewis-acidic and exhibit greater chemical stability than the corresponding boronic acids.[6] This increased stability makes them less prone to undesired side reactions like protodeboronation under the basic reaction conditions required for Suzuki coupling.[2]

Q3: How does the choice of base impact byproduct formation?

A3: The base plays multiple roles in the Suzuki reaction, including activating the boronic acid for transmetalation.[11][12] However, an inappropriate base can promote side reactions. Strong aqueous bases can increase the rate of protodeboronation.[1] The base can also influence the acid-base equilibrium of the reaction, which in turn affects selectivity when multiple boronic acids are present.[13] Therefore, screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) is a critical step in optimizing the reaction to minimize byproducts.

Q4: Can the palladium catalyst itself cause side reactions?

A4: Yes. While essential for the desired reaction, the palladium catalyst can participate in side reactions. For instance, palladium(II) complexes with bulky phosphine ligands can actively catalyze protodeboronation.[3] Additionally, the decomposition of the active Pd(0) catalyst to palladium black can lead to a loss of catalytic activity and promote homocoupling.

Quantitative Data Summary

The following table summarizes data from literature, illustrating how reaction conditions can influence product yield and byproduct formation.

Coupling PartnersCatalyst SystemBaseSolventTemp. (°C)Desired Product Yield (%)Key ObservationReference
3-Pyridyl triflate + Alkenyl pinacol boronatePd(PPh₃)₄ (10 mol%)K₃PO₄Dioxane10085-95Optimized conditions providing high yields for heteroaryl couplings.[5]
Heteroaryl boronic acid + Vinyl chloridePd(OAc)₂ / SPhosCsFIsopropanol80HighThis system was developed specifically to minimize protodeboronation.[4]
Mesitylboronic acid + IodobenzenePd(PPh₃)₄Na₂CO₃DME/H₂O8011Sterically hindered boronic acids can give low yields due to slow transmetalation.[14]
N-Cbz vinyl triflate + Bis(pinacolato)diboron(Ph₃P)₂PdCl₂ (3%) / PPh₃K₂CO₃Dioxane9085Effective conditions for the synthesis of the alkenylboronate itself.[15]

Experimental Protocols

Protocol: Minimizing Protodeboronation in Heteroaryl-Vinyl Coupling[4]

This protocol is designed to minimize the protodeboronation of sensitive heteroaryl boronic acids when coupling with vinyl chlorides.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl boronic acid (1.2 equiv.), Cesium Fluoride (CsF, 2.0 equiv.), and the palladium catalyst system consisting of Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv.) and SPhos (0.10 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with a stream of argon or nitrogen for 15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add the vinyl chloride (1.0 equiv.) followed by anhydrous isopropanol.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Byproduct Formation Pathways

Byproduct_Pathways cluster_suzuki Desired Suzuki Cycle cluster_proto Protodeboronation cluster_homo Homocoupling Start R¹-B(OR)₂ + R²-X Product R¹-R² Start->Product Pd Catalyst, Base Boronate_P R¹-B(OR)₂ Proto_Product R¹-H Boronate_P->Proto_Product H⁺ Source (e.g., H₂O) Boronate_H 2x R¹-B(OR)₂ Homo_Product1 R¹-R¹ Boronate_H->Homo_Product1 O₂, Pd Catalyst Halide_H 2x R²-X Homo_Product2 R²-R² Halide_H->Homo_Product2 Pd Catalyst Troubleshooting_Workflow start Low Yield or Impure Product identify Identify Byproduct(s) (NMR, GC-MS) start->identify proto Protodeboronation (R-H) identify->proto C-B Cleavage homo Homocoupling (R-R or Ar-Ar) identify->homo Dimer Formation dehalo Dehalogenation (Ar-H) identify->dehalo C-X Cleavage other Other/Decomposition identify->other No Clear Pattern sol_proto1 Use Anhydrous Conditions & Reagents proto->sol_proto1 sol_homo Degas Solvent & Mixture (N₂ or Ar Purge) homo->sol_homo sol_dehalo Change Solvent/Base (Avoid Hydride Donors) dehalo->sol_dehalo sol_other Screen Catalyst/Ligands Check Reagent Purity other->sol_other sol_proto2 Screen Bases (CsF, K₃PO₄) Lower Temperature sol_proto1->sol_proto2 end_node Optimized Reaction sol_proto2->end_node sol_homo->end_node sol_dehalo->end_node sol_other->end_node Parameter_Influence params Reaction Parameters Water/Protons Oxygen High Temperature Base Choice byproducts Byproducts Protodeboronation Homocoupling Dehalogenation params:w->byproducts:pr Promotes params:o->byproducts:ho Promotes params:t->byproducts:pr Promotes params:b->byproducts:pr Influences params:b->byproducts:de Influences

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Suzuki-Miyaura Cross-Coupling Reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in a Suzuki-Miyaura coupling reaction?

A1: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid or its derivative for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly influence the reaction rate and overall yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1][2]

Q2: How do I choose the appropriate palladium catalyst and ligand for my specific substrates?

A2: The selection of the catalyst and ligand is critical and often substrate-dependent. For electron-rich aryl halides or challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the oxidative addition step. For simple aryl bromides and iodides, more common catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may suffice. Screening a small set of catalysts and ligands is often the most effective approach to identify the optimal system for a new reaction.

Q3: What causes the formation of palladium black, and how can I prevent it?

A3: The formation of palladium black, which is finely divided palladium metal, indicates catalyst decomposition and deactivation.[3] This can be caused by several factors, including the presence of oxygen in the reaction mixture, high temperatures, or an inappropriate choice of ligand that fails to stabilize the active Pd(0) species. To prevent this, ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Using robust ligands that stabilize the catalytic species can also mitigate this issue.[4]

Q4: What is protodeboronation and how can I minimize this side reaction?

A4: Protodeboronation is a common side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond, leading to a reduced yield of the desired product.[5] This is particularly problematic with electron-deficient or heteroaromatic boronic acids, such as 2-pyridylboronic acid.[6][7][8]

Strategies to minimize protodeboronation include:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or an MIDA (N-methyliminodiacetic acid) boronate can provide a slow, controlled release of the active boronic acid, minimizing its concentration and thus the rate of decomposition.[5][6]

  • Choice of Base: Using milder bases like K₃PO₄ or CsF can be beneficial.[6]

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can reduce the proton source for this side reaction.[6]

  • Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation, so running the reaction at the lowest effective temperature is advisable.[6]

Q5: What leads to homocoupling of the boronic acid, and how can it be avoided?

A5: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[9] To avoid homocoupling, it is crucial to thoroughly degas the reaction mixture and solvents and to maintain an inert atmosphere. Using a direct Pd(0) source or adding a mild reducing agent like potassium formate can also help minimize the concentration of Pd(II) species.[10][11]

Troubleshooting Guide

This guide addresses common problems encountered during Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low or No Conversion of Starting Materials

If your reaction shows low or no conversion, a systematic approach to troubleshooting is recommended.

G start Low/No Conversion reagent_quality Check Reagent Quality - Purity of aryl halide - Stability of boronic acid/ester - Freshness of catalyst/ligand - Anhydrous base and solvent start->reagent_quality reaction_setup Review Reaction Setup - Proper degassing (inert atmosphere) - Adequate stirring - Correct temperature reagent_quality->reaction_setup catalyst_activity Is the Catalyst Active? reaction_setup->catalyst_activity inactive_catalyst Solution: - Use fresh catalyst/ligand - Switch to a more active precatalyst - Ensure proper in situ reduction of Pd(II) catalyst_activity->inactive_catalyst No base_issue Is the Base Appropriate? catalyst_activity->base_issue Yes wrong_base Solution: - Screen different bases (K₃PO₄, Cs₂CO₃) - Ensure base is soluble - Use finely powdered base base_issue->wrong_base No temp_issue Is the Temperature Optimal? base_issue->temp_issue Yes wrong_temp Solution: - Gradually increase temperature - Be mindful of substrate/product decomposition temp_issue->wrong_temp No

Caption: Troubleshooting workflow for low or no reaction conversion.

Problem 2: Significant Formation of Side Products

The presence of significant side products, such as homocoupled or protodeboronated species, requires a different set of troubleshooting steps.

G start Side Products Observed homocoupling Homocoupling of Boronic Acid? start->homocoupling protodeboronation Protodeboronation? homocoupling->protodeboronation No solve_homocoupling Solution: - Rigorous degassing - Use Pd(0) source or reducing agent - Optimize catalyst/ligand homocoupling->solve_homocoupling Yes dehalogenation Dehalogenation of Aryl Halide? protodeboronation->dehalogenation No solve_protodeboronation Solution: - Use boronic ester (MIDA, pinacol) - Use milder base (K₃PO₄, CsF) - Lower reaction temperature - Use anhydrous solvent protodeboronation->solve_protodeboronation Yes solve_dehalogenation Solution: - Avoid hydride sources (e.g., some bases/solvents) - Use a more active catalyst to accelerate cross-coupling dehalogenation->solve_dehalogenation Yes

Caption: Decision tree for troubleshooting common side reactions.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data to guide the selection of reaction components. Yields are highly dependent on the specific substrates and should be used as a comparative guide.

Table 1: Comparison of Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃901295
2Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃901292
3K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃901288
4Cs₂CO₃DioxanePd(OAc)₂PPh₃1001296
5NaOHToluene/H₂OPd(OAc)₂PPh₃901275
6Et₃NToluenePd(OAc)₂PPh₃901245

Data compiled from multiple sources for illustrative purposes.[1][12]

Table 2: Comparison of Ligands for the Suzuki Coupling of 4-Chloroanisole and Phenylboronic Acid

EntryLigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
1SPhosPd₂(dba)₃K₃PO₄Toluene1001898
2XPhosPd₂(dba)₃K₃PO₄Toluene1001897
3P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene1001892
4PCy₃Pd₂(dba)₃K₃PO₄Toluene1001885
5PPh₃Pd₂(dba)₃K₃PO₄Toluene10018<10

Data compiled from literature sources for representative bulky, electron-rich phosphine ligands.[13][14]

Table 3: Effect of Solvent on the Suzuki Coupling of 4-Bromoacetophenone and Phenylboronic Acid

EntrySolventBaseCatalystTemp. (°C)Time (h)Yield (%)
1Toluene/H₂O (10:1)K₂CO₃Pd(PPh₃)₄801295
21,4-Dioxane/H₂O (4:1)K₂CO₃Pd(PPh₃)₄801293
3THF/H₂O (4:1)K₂CO₃Pd(PPh₃)₄651690
4DMFK₂CO₃Pd(PPh₃)₄801288
5Ethanol/H₂O (1:1)K₂CO₃Pd(PPh₃)₄781285

Illustrative data compiled from various sources to show general solvent trends.[15][16][17]

Experimental Protocols

Detailed General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of an aryl halide with an arylboronic acid and should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid or Ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)

  • Degassed Water (if required)

Reaction Setup:

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid/ester, palladium catalyst, ligand, and base under ambient atmosphere.

  • Seal the vessel with a rubber septum.

  • Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three to five times to ensure an oxygen-free environment.

  • Under a positive pressure of inert gas, add the degassed solvent(s) via syringe. If using a biphasic system, add the degassed organic solvent first, followed by the degassed water.[18]

Reaction Execution:

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously to ensure efficient mixing, especially for heterogeneous or biphasic systems.

  • Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[19][20] To do this, briefly remove the vessel from heating, and under a positive pressure of inert gas, withdraw a small aliquot with a syringe.

Work-up Procedure:

  • Once the reaction is complete (as determined by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two or three times with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[18]

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[21]

G cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up & Purification a Combine Solid Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) b Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) a->b c Add Degassed Solvents b->c d Heat to Desired Temperature with Vigorous Stirring c->d e Monitor Progress (TLC, GC-MS) d->e f Cool to Room Temperature e->f g Aqueous Work-up (Extraction) f->g h Dry & Concentrate g->h i Purify (Column Chromatography) h->i

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. Each step has specific requirements that can be tuned by adjusting the reaction conditions.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ ox_add Oxidative Addition (R¹-X) pd0->ox_add pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation (R²-B(OR)₃⁻) pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Product (R¹-R²) boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Hydrolysis of Boronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the hydrolysis of boronic acid pinacol esters during storage, reaction setup, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid pinacol ester hydrolysis?

A1: Boronic acid pinacol esters are susceptible to hydrolysis, which is the cleavage of the pinacol ester back to the corresponding boronic acid and pinacol. The primary causes for this degradation pathway are:

  • Presence of Water: Water is a necessary reagent for the hydrolysis to occur.[1][2]

  • Acidic or Basic Conditions: Both acidic and basic environments can catalyze the hydrolysis process.[1][3]

  • Chromatography Conditions: Certain chromatographic conditions, particularly in reversed-phase HPLC, can promote on-column hydrolysis. This can be influenced by the stationary phase, the presence of acidic modifiers in the mobile phase, and the composition of the sample diluent.[4][5][6]

Q2: How can I detect and quantify the hydrolysis of my boronic acid pinacol ester?

A2: The most common method for detecting and quantifying hydrolysis is through analytical chromatography, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][4][5] The boronic acid is more polar than its corresponding pinacol ester and will, therefore, have a shorter retention time. By separating the ester from the acid, you can determine the purity of your sample. However, it is crucial to use a method that minimizes on-column hydrolysis to ensure accurate quantification.[4][5] ¹H NMR spectroscopy can also be used to monitor the extent of hydrolysis by observing the disappearance of the pinacol methyl protons and the appearance of signals corresponding to free pinacol.[3]

Q3: What are the recommended storage conditions to ensure the long-term stability of boronic acid pinacol esters?

A3: To ensure the long-term stability of boronic acid pinacol esters and minimize hydrolysis, it is recommended to store them under the following conditions:

  • Temperature: Sub-zero temperatures (<0 °C) are recommended for long-term storage.[3] For short periods, storage at room temperature (0-25 °C) is acceptable if the compound is protected from moisture and air.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against moisture and air.[7][8]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[9][10]

Q4: My Suzuki-Miyaura coupling reaction is failing. Could hydrolysis of my boronic acid pinacol ester be the cause?

A4: Yes, the hydrolysis of your boronic acid pinacol ester before or during the Suzuki-Miyaura coupling can be a significant reason for reaction failure or low yields.[11][12] While the in situ hydrolysis to the boronic acid is often a necessary step for the catalytic cycle to proceed, premature or excessive hydrolysis can lead to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen atom).[2][11] This is particularly problematic with electron-deficient boronic acids.[11] It is also important to note that some boronic esters can transmetalate directly without prior hydrolysis.

Troubleshooting Guides

Issue 1: Unexpected Boronic Acid Presence in a Sample of Boronic Acid Pinacol Ester

This troubleshooting guide will help you identify the source of hydrolysis and provide solutions to prevent it.

start Problem: Boronic acid detected in pinacol ester sample check_storage 1. Review Storage Conditions start->check_storage improper_storage Improper Storage: - Not inert atmosphere? - Not dry? - Elevated temperature? check_storage->improper_storage storage_solution Solution: - Store under inert gas (Ar, N2). - Use desiccator. - Store at recommended low temperature. improper_storage->storage_solution Yes check_handling 2. Review Handling Procedures improper_storage->check_handling No improper_handling Improper Handling: - Exposed to air for extended periods? - Used non-anhydrous solvents? check_handling->improper_handling handling_solution Solution: - Minimize exposure to atmosphere. - Use anhydrous solvents and techniques. improper_handling->handling_solution Yes check_analysis 3. Evaluate Analytical Method improper_handling->check_analysis No improper_analysis Analytical Artifact? - On-column hydrolysis in RP-HPLC? check_analysis->improper_analysis analysis_solution Solution: - Use aprotic diluents (ACN, THF). - Use HPLC column with low silanol activity. - Avoid acidic mobile phase modifiers. improper_analysis->analysis_solution Yes

Caption: Troubleshooting workflow for boronic ester hydrolysis.

Issue 2: Low Yield or Failure in Suzuki-Miyaura Coupling Reactions

This guide provides steps to troubleshoot Suzuki-Miyaura coupling reactions where boronic ester hydrolysis is a suspected issue.

start Problem: Low yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality start->check_reagents degraded_ester Is the boronic ester hydrolyzed prior to the reaction? check_reagents->degraded_ester reagent_solution Solution: - Use fresh, high-purity ester. - Check purity by HPLC/NMR before use. degraded_ester->reagent_solution Yes check_conditions 2. Optimize Reaction Conditions degraded_ester->check_conditions No protodeboronation Is protodeboronation occurring? (loss of boryl group) check_conditions->protodeboronation conditions_solution Solution: - Use milder base (e.g., K3PO4, KF). - Run under anhydrous conditions. - Use a more stable boronate (MIDA ester, trifluoroborate). protodeboronation->conditions_solution Yes check_setup 3. Review Reaction Setup protodeboronation->check_setup No oxygen_present Is oxygen present in the reaction? check_setup->oxygen_present setup_solution Solution: - Properly degas solvents. - Maintain a positive inert gas pressure. oxygen_present->setup_solution Yes

Caption: Troubleshooting Suzuki coupling with boronic esters.

Data Presentation

Table 1: Qualitative Stability of Boronic Acid Pinacol Esters under Various Conditions

ConditionpH RangeTemperature RangeExpected StabilityNotes
Acidic < 4Room TemperatureLowAcid-catalyzed hydrolysis is a known degradation pathway.[3]
Weakly Acidic 4 - 6Room TemperatureModerateHydrolysis can still occur, but likely at a slower rate than under strongly acidic or basic conditions.[3]
Neutral 6 - 8Room TemperatureModerate to HighGenerally most stable around neutral pH, but hydrolysis can be accelerated at physiological pH (7.4).[3]
Weakly Basic 8 - 10Room TemperatureModerateBase-catalyzed hydrolysis occurs and is a key step for in situ generation of the boronic acid in Suzuki couplings.[3]
Strongly Basic > 10Room TemperatureLowRapid hydrolysis is expected.[3]
Sub-zero Storage N/A< 0 °CHighRecommended for long-term storage to minimize degradation.[3]
Room Temp Storage N/A0 - 25 °CModerateStable for short periods if protected from moisture and air.[3]
Moderate Heating N/A25 - 80 °CModerate to LowIncreased temperature can accelerate hydrolysis, especially in the presence of other reagents.[3]
High Heating N/A> 80 °CLowSignificant degradation is likely, particularly over extended periods.[3]

Experimental Protocols

Protocol 1: Minimizing On-Column Hydrolysis in RP-HPLC Analysis

This protocol provides a general method to minimize the on-column hydrolysis of boronic acid pinacol esters during RP-HPLC analysis.

1. Sample Preparation:

  • Dissolve the boronic acid pinacol ester in an aprotic diluent such as 100% acetonitrile (ACN) or tetrahydrofuran (THF).[5] Avoid using water or alcohol in the sample diluent as this can cause hydrolysis prior to injection.[5]

2. HPLC System and Column:

  • Use an HPLC system with a low dead volume.
  • Select a column with low residual silanol activity. A Waters XTerra MS C18 column has been shown to result in minimal on-column hydrolysis.[1][4][6]

3. Mobile Phase:

  • Avoid the use of acidic modifiers such as formic acid or trifluoroacetic acid (TFA) in the mobile phase, as these can promote on-column hydrolysis.[3][4]
  • If a modifier is necessary for peak shape, use a very low concentration.
  • A typical mobile phase could be a gradient of acetonitrile and water without any pH modifier.

4. Method Parameters:

  • Gradient: Develop a gradient method that effectively separates the more polar boronic acid from the pinacol ester.
  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]
  • Column Temperature: While column temperature has a minor effect, maintaining a consistent temperature (e.g., 25 °C) is recommended.[4][6]
  • Injection Volume: Use a small injection volume (e.g., 2 µL) to mitigate peak splitting that can occur with strong solvents like ACN and THF.[5]

Protocol 2: Purification of Boronic Acid Pinacol Esters from Boronic Acids

This protocol describes a method for purifying a partially hydrolyzed boronic acid pinacol ester.

1. Column Chromatography with Boric Acid-Impregnated Silica Gel:

  • Preparation of Boric Acid-Impregnated Silica Gel: Prepare a slurry of silica gel in a solution of boric acid. The boric acid helps to suppress the over-adsorption and potential hydrolysis of the pinacol ester on the silica gel.[13]
  • Column Packing: Pack a chromatography column with the boric acid-impregnated silica gel.
  • Loading: Dissolve the crude mixture in a minimal amount of a non-polar organic solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) and load it onto the column.
  • Elution: Elute the column with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes). The less polar boronic acid pinacol ester will elute before the more polar boronic acid.
  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure pinacol ester.

2. Recrystallization:

  • If the boronic acid pinacol ester is a solid, recrystallization can be an effective purification method.
  • Choose a solvent system in which the pinacol ester has high solubility at elevated temperatures and low solubility at room temperature or below, while the boronic acid impurity has different solubility characteristics.

Protocol 3: Setting up a Suzuki-Miyaura Coupling to Mitigate Hydrolysis-Related Side Reactions

This protocol provides a general procedure for setting up a Suzuki-Miyaura coupling reaction, with specific considerations to minimize side reactions arising from boronic ester hydrolysis.

1. Reagent Preparation:

  • Use a fresh, high-purity boronic acid pinacol ester. If the purity is questionable, analyze it by HPLC or NMR before use.
  • Use an anhydrous and degassed solvent. Oxygen can deactivate the palladium catalyst.[11]
  • Use a high-purity, finely powdered base.

2. Reaction Setup:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the boronic acid pinacol ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
  • Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
  • Under a positive pressure of the inert gas, add the degassed solvent via syringe.
  • Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 1-5 mol%) under the inert atmosphere.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
  • Monitor the reaction progress by TLC, GC, or LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

cluster_hydrolysis Hydrolysis Mechanism Pinacol Ester Pinacol Ester Boronic Acid Boronic Acid Pinacol Ester->Boronic Acid Pinacol Pinacol Pinacol Ester->Pinacol Water Water Water->Pinacol Ester H+ or OH- H+ / OH- (catalyst) H+ or OH-->Pinacol Ester

Caption: Mechanism of boronic acid pinacol ester hydrolysis.

References

Technical Support Center: Chromatographic Purification of Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic purification of boronic esters. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of boronic esters by chromatography.

Issue 1: Product Decomposition or Streaking on Silica Gel Column

Symptoms:

  • Broad or tailing peaks during column chromatography.

  • Appearance of a new, more polar spot on TLC, corresponding to the boronic acid.

  • Low recovery of the desired boronic ester.

Cause: Boronic esters, particularly pinacol esters, are susceptible to hydrolysis back to their corresponding boronic acids on the acidic surface of silica gel.[1][2] The silanol groups on the silica surface can catalyze this decomposition.

Solutions:

  • Minimize Residence Time: Use flash chromatography to reduce the contact time between your compound and the silica gel.[1]

  • Deactivate the Silica Gel:

    • Triethylamine Wash: Pre-treat the silica gel with a solvent system containing a small amount of triethylamine (e.g., 1% in the mobile phase) to neutralize the acidic sites.[3]

    • Boric Acid Impregnation: Use silica gel that has been impregnated with boric acid. This has been shown to suppress over-adsorption and degradation of boronic esters.[4][5][6]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: For less polar boronic esters, neutral alumina can be a good alternative to silica gel.[4]

    • Reversed-Phase Silica (C18): For more polar compounds, reversed-phase chromatography can be effective. It is crucial to carefully select the mobile phase and pH to prevent on-column hydrolysis.[2][7]

Issue 2: Strong Adsorption of the Boronic Ester to the Column

Symptoms:

  • The compound does not elute from the column even with a highly polar solvent system.[8]

  • Significant loss of product on the column.

Cause: The Lewis acidic boron atom in the boronic ester can interact strongly with the Lewis basic silanol groups on the silica surface, leading to irreversible adsorption.[4]

Solutions:

  • Boric Acid-Impregnated Silica Gel: This method reduces the Lewis basicity of the silica gel, thus minimizing over-adsorption.[4][9]

  • Derivatization to a More Stable Form: Convert the boronic ester to a more stable derivative that is less prone to strong interactions with silica gel.

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are significantly more stable to silica gel chromatography.[8][10]

    • Potassium Trifluoroborate (BF3K) Salts: These salts are often crystalline and can be more easily purified by recrystallization or chromatography.[8][11]

Frequently Asked Questions (FAQs)

Q1: My boronic ester appears stable on a TLC plate but decomposes on the column. Why is this happening?

A1: The conditions on a TLC plate are not identical to those in a packed column. The exposure time to the silica is much shorter on a TLC plate. Additionally, the silica on a TLC plate may have a different activity level or water content compared to the bulk silica gel used for the column, which can affect the rate of hydrolysis.[8]

Q2: What is the best way to visualize boronic esters on a TLC plate if they are not UV-active?

A2: Boronic esters can often be visualized using iodine vapor.[8] Another effective stain is a solution of curcumin, which reacts with boronic acids (and potentially esters) to give a colored spot.

Q3: Can I use the crude boronic ester in the next reaction step without purification?

A3: In some cases, if the crude NMR shows high purity and the impurities are known not to interfere with the subsequent reaction, it is possible to use the crude material.[12] However, for sensitive reactions like Suzuki couplings, impurities can poison the catalyst and lead to lower yields. A simple filtration through a plug of Celite or deactivated silica may be a quick way to remove some baseline impurities.[12]

Q4: How does pH affect the stability of boronic esters during reversed-phase chromatography?

A4: The rate of on-column hydrolysis of boronic esters is highly dependent on the mobile phase pH.[7] Generally, hydrolysis is accelerated in acidic conditions. For some boronic esters, using a high pH mobile phase (e.g., pH > 12) can stabilize the ester and allow for successful separation.[2][5] However, the corresponding boronic acid may not be well-retained at high pH.

Quantitative Data Summary

The following table summarizes the impact of various chromatographic conditions on the hydrolysis of boronic esters.

ParameterConditionEffect on HydrolysisReference(s)
Stationary Phase Standard Silica GelHigh potential for hydrolysis[1][4]
Low-Silanol Activity C18 (e.g., XTerra MS C18)Minimal to no on-column hydrolysis[2][7]
Zorbax Eclipse XDB C18 / Onyx Monolithic C18Higher hydrolysis compared to low-silanol C18[2][7]
Mobile Phase Additive (Reversed-Phase) No pH modifierLower hydrolysis[2][7]
Formic Acid (0.05%)Increased hydrolysis on some stationary phases[7][13]
Temperature (Reversed-Phase) Lower Temperature (e.g., 15°C)Minor decrease in hydrolysis[7]
Higher Temperature (e.g., 35°C)Minor increase in hydrolysis[7]
Sample Diluent (Reversed-Phase) 1:1 Acetonitrile:WaterSignificant hydrolysis prior to injection[14]
100% Acetonitrile or THFMinimal hydrolysis over 24 hours[14]

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from a literature procedure.[6]

Materials:

  • Silica gel

  • Boric acid

  • Ethanol

Procedure:

  • In a large beaker, mix silica gel (e.g., 300 mL) with boric acid (e.g., 28.0 g).

  • Add ethanol (e.g., 550 mL) and stir the slurry for two hours at room temperature.

  • Filter the silica gel and wash it three times with ethanol (e.g., 200 mL each).

  • Dry the silica gel on the vacuum filter overnight.

  • For complete drying, place the silica gel in an oven at 100 °C for 48 hours.

  • The boric acid-impregnated silica gel is now ready for column packing.

Protocol 2: Purification using Neutral Alumina Column Chromatography

Materials:

  • Neutral alumina

  • Appropriate eluent system (e.g., Hexane/Ethyl Acetate)

  • Crude boronic ester

Procedure:

  • Prepare a slurry of neutral alumina in the initial, low-polarity eluent.

  • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

  • Carefully load the sample onto the top of the alumina bed.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, to isolate the desired boronic ester.[4][15]

Protocol 3: Formation of MIDA Boronate for Purification

This protocol describes the formation of a stable MIDA boronate from a boronic acid, which can then be purified by chromatography.

Materials:

  • Boronic acid

  • N-methyliminodiacetic acid (MIDA) anhydride

  • Anhydrous dioxane

Procedure:

  • In a round-bottomed flask, charge the boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).[16]

  • Add anhydrous dioxane to form a suspension.

  • Heat the reaction mixture at 70 °C for 24 hours. A white precipitate of the MIDA boronate should form.[16]

  • After cooling, the crude MIDA boronate can be purified by centrifugation and washing, or by chromatography on silica gel.[1][16][17]

Visualizations

Troubleshooting_Workflow start Start: Boronic Ester Purification Issue issue Symptom: Decomposition/Streaking on Silica? start->issue adsorption Symptom: Strong Adsorption on Column? issue->adsorption No sol1 Solution 1: Minimize Residence Time (Flash Chromatography) issue->sol1 Yes sol2 Solution 2: Deactivate Silica Gel issue->sol2 Yes sol3 Solution 3: Use Alternative Stationary Phase issue->sol3 Yes sol4 Solution: Use Boric Acid-Impregnated Silica adsorption->sol4 Yes sol5 Solution: Derivatize to a More Stable Form adsorption->sol5 Yes end_node Purification Successful adsorption->end_node No sol1->end_node deactivate_options Deactivation Method? sol2->deactivate_options tea Triethylamine Wash deactivate_options->tea Option A boric_acid Boric Acid Impregnation deactivate_options->boric_acid Option B tea->end_node boric_acid->end_node alt_phase_options Alternative Phase? sol3->alt_phase_options alumina Neutral Alumina alt_phase_options->alumina Less Polar c18 Reversed-Phase (C18) alt_phase_options->c18 More Polar alumina->end_node c18->end_node sol4->end_node derivatize_options Derivatization Method? sol5->derivatize_options mida MIDA Boronate derivatize_options->mida Option A bf3k BF3K Salt derivatize_options->bf3k Option B mida->end_node bf3k->end_node

Caption: Troubleshooting workflow for boronic ester purification.

Derivatization_Strategies cluster_strategies Derivatization for Improved Stability and Purification start Problematic Boronic Ester mida_formation React with MIDA Anhydride start->mida_formation bf3k_formation React with KHF2 start->bf3k_formation mida_product Stable MIDA Boronate mida_formation->mida_product bf3k_product Crystalline BF3K Salt bf3k_formation->bf3k_product purification Purify by Chromatography or Recrystallization mida_product->purification bf3k_product->purification

Caption: Derivatization strategies for challenging boronic esters.

References

Technical Support Center: Enhancing the Stability of Boronic Ester Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of boronic ester reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for boronic esters?

A1: Boronic esters are susceptible to several degradation pathways, with the most common being hydrolysis, oxidation, and protodeboronation.[1] Hydrolysis involves the cleavage of the B-O bond by water to revert the ester to the corresponding boronic acid and diol.[2] Oxidation can lead to the formation of various byproducts, while protodeboronation is the replacement of the boronic ester functional group with a hydrogen atom, a common issue in cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4]

Q2: How does pH affect the stability of boronic esters?

A2: The pH of the reaction medium significantly influences the rate of hydrolysis of boronic esters. Generally, hydrolysis is accelerated at both acidic and basic pH.[5] Under basic conditions, the formation of a tetracoordinate boronate species can increase the susceptibility to hydrolysis. The optimal pH for stability is often near-neutral, but this can be substrate-dependent.[6]

Q3: What is the role of the diol component in the stability of a boronic ester?

A3: The structure of the diol used to form the boronic ester plays a crucial role in its stability. Sterically hindered diols, such as pinacol, form more stable esters compared to less hindered diols like ethylene glycol.[7] This is attributed to the steric bulk hindering the approach of water or other nucleophiles to the boron center. The electronic properties of the diol can also influence stability.

Q4: Are there alternatives to pinacol esters for enhanced stability?

A4: Yes, several alternatives to pinacol esters offer improved stability. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[8] Boronic esters formed with diethanolamine also exhibit enhanced stability due to the formation of an intramolecular dative B-N bond, which protects the boron center from degradation.[9][10]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling due to Protodeboronation

Symptoms:

  • Formation of a significant amount of the deboronated arene/heteroarene byproduct.

  • Consumption of the starting halide without a corresponding high yield of the desired coupled product.

  • Inconsistent reaction yields.

Possible Causes:

  • Presence of water or other protic solvents in the reaction mixture.

  • Use of a strong base that promotes protodeboronation.

  • Elevated reaction temperatures accelerating the decomposition of the boronic ester.

  • Instability of the specific boronic ester under the reaction conditions.

Solutions:

StrategyRecommendation
Use a More Stable Boronic Ester Convert the boronic acid to a more robust MIDA boronate or a diethanolamine boronate ester prior to the coupling reaction.[3]
Optimize Reaction Conditions Use anhydrous solvents and reagents. Consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃. If possible, lower the reaction temperature.[3]
"Slow-Release" Strategy Employ MIDA boronates, which slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[11]
Catalyst and Ligand Choice In some cases, the choice of palladium catalyst and ligand can influence the rate of protodeboronation relative to the desired coupling.

Quantitative Data on Boronic Ester Stability

The stability of boronic esters is often evaluated by their half-life (t½) under specific hydrolytic conditions. The following table summarizes representative data for the hydrolysis of different types of boronic esters.

Boronic Ester TypeConditionsApproximate Half-life (t½)Reference
Phenylboronic Acid Pinacol EsterpH 7.4 bufferHours to days (highly variable with substituents)[1]
Aryl MIDA BoronatesAqueous Base (e.g., NaOH)Rapid hydrolysis (minutes) for deprotection[8]
Aryl MIDA BoronatesAnhydrous conditionsStable indefinitely[11]
Heterocyclic Diethanolamine BoronatesStored at room temperatureNo noticeable degradation over extended periods[10]

Note: Direct comparative kinetic data under identical conditions is often difficult to find in the literature. The stability is highly dependent on the specific aryl or alkyl group, substituents, and the precise reaction conditions.

Experimental Protocols

Protocol 1: Preparation of a MIDA Boronate Ester

This protocol describes the general procedure for the synthesis of an N-methyliminodiacetic acid (MIDA) boronate ester from a boronic acid.

Materials:

  • Boronic acid

  • MIDA anhydride

  • Anhydrous dioxane or toluene/DMSO

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the boronic acid (1.0 equiv) and MIDA anhydride (1.5 - 3.0 equiv).[12][13]

  • Add anhydrous dioxane (or another suitable solvent like toluene/DMSO) via syringe.[12][13]

  • Heat the reaction mixture at 70-80 °C with stirring. The reaction progress can be monitored by the formation of a precipitate. Reaction times can range from a few hours to overnight.[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • The MIDA boronate ester can often be isolated by filtration, as it precipitates from the reaction mixture.

  • Wash the isolated solid with a suitable solvent (e.g., diethyl ether) and dry under vacuum.[12]

Protocol 2: Stabilization of a Boronic Acid with Diethanolamine

This protocol outlines the formation of a diethanolamine-stabilized boronic ester.

Materials:

  • Boronic acid or boronic pinacol ester

  • Diethanolamine

  • Diethyl ether or dichloromethane

Procedure:

  • Dissolve the boronic acid or boronic pinacol ester (1.0 equiv) in diethyl ether or dichloromethane in a flask open to the air at room temperature.[10][14]

  • Add diethanolamine (1.0-1.1 equiv) to the solution with stirring.[14]

  • A white precipitate of the diethanolamine boronate ester will typically form within minutes.[14]

  • Continue stirring for approximately 30 minutes to ensure complete reaction.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum.[14]

Visualizing Workflows and Concepts

Troubleshooting Protodeboronation in Suzuki-Miyaura Coupling

G start Low Yield of Desired Product High Protodeboronation Byproduct check_reagents Check Reagent Stability and Purity start->check_reagents use_stable_ester Use a More Stable Boronic Ester (MIDA or Diethanolamine) check_reagents->use_stable_ester Reagent is unstable optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagent is pure and stable success Improved Yield Reduced Protodeboronation use_stable_ester->success anhydrous Use Anhydrous Solvents/Reagents optimize_conditions->anhydrous weaker_base Switch to a Weaker Base (e.g., K3PO4, Cs2CO3) optimize_conditions->weaker_base lower_temp Lower Reaction Temperature optimize_conditions->lower_temp anhydrous->success weaker_base->success lower_temp->success

Caption: A troubleshooting workflow for addressing protodeboronation in Suzuki-Miyaura reactions.

Boronic Acid/Ester Equilibrium and Hydrolysis

G boronic_acid R-B(OH)2 (Boronic Acid) boronic_ester R-B(OR')2 (Boronic Ester) boronic_acid->boronic_ester + Diol - H2O diol HO-R'-OH (Diol) diol->boronic_ester boronic_ester->boronic_acid + H2O (Hydrolysis) water H2O G boronic_ester Standard Boronic Ester (e.g., Pinacol Ester) attack Nucleophilic Attack (e.g., by H2O) boronic_ester->attack Susceptible to dea_boronate Diethanolamine Boronate (Intramolecular B-N Bond) stable Increased Stability dea_boronate->stable Results in attack->boronic_ester Leads to Degradation

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Vinylboronates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving vinylboronates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a vinylboronate is showing low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki reaction with vinylboronates can stem from several factors. The initial points to verify are:

  • Catalyst Activity: Ensure your palladium precatalyst is active and has been stored correctly. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[1]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the homocoupling of boronic acids.[1][2][3][4] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1][2]

  • Reagent Purity and Stability: Verify the purity of your vinylboronate and the organic halide. Vinylboronic acids, in particular, can be unstable and prone to polymerization or protodeboronation.[1][5] Using more stable vinylboronate derivatives like pinacol esters or potassium vinyltrifluoroborate is often recommended.[1][3][6][7]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1] The base must be sufficiently strong to facilitate transmetalation without causing the degradation of starting materials or products.[1][8]

Q2: What are the most common side reactions observed in Suzuki couplings with vinylboronates, and how can they be minimized?

A2: The most prevalent side reactions include protodeboronation, homocoupling, and E/Z isomerization of the vinyl group.

  • Protodeboronation: This is the hydrolysis of the vinylboronate to the corresponding alkene, which removes the nucleophilic partner from the reaction.[2][3][4] It is often exacerbated by high temperatures and the presence of water.[2]

    • Minimization Strategies:

      • Use anhydrous conditions where possible.[1][2]

      • Employ milder bases such as K₂CO₃ or KF.[1][9]

      • Use more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[1][2][3][7] These reagents can release the boronic acid slowly, minimizing its concentration and subsequent degradation.[1]

  • Homocoupling: This side reaction involves the coupling of two vinylboronate molecules or two organic halide molecules. The presence of oxygen or Pd(II) at the beginning of the reaction can promote homocoupling of the boronic acid.[2][4]

    • Minimization Strategies:

      • Rigorously degas all solvents and the reaction mixture.[2]

      • Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.[2][3]

  • E/Z Isomerization: The geometry of the vinyl group can sometimes isomerize during the reaction, leading to a mixture of stereoisomers. This is influenced by the choice of ligand on the palladium catalyst.[10]

    • Minimization Strategies:

      • Screen different phosphine ligands. For instance, Pd(P(o-Tol)₃)₂ has been shown to be effective in preserving Z-olefin geometry.[10]

Q3: How does the choice of base impact the success of a Suzuki reaction with vinylboronates?

A3: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. The strength and type of base can significantly influence the reaction's outcome.[2][8] Stronger bases may be required to activate the boronic acid for transmetalation.[2] However, excessively strong bases can lead to unwanted side reactions, including decomposition of the starting materials or products.[1] The choice of base is also dependent on the solvent system. For instance, in aqueous media, strong bases can accelerate protodeboronation.[1]

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide provides a systematic approach to troubleshooting Suzuki reactions with vinylboronates that result in low or no yield.

Troubleshooting Workflow for Low/No Yield

Caption: A step-by-step workflow for troubleshooting low or no yield in Suzuki reactions.

Issue Potential Cause Recommended Solution
No reaction Inactive catalystEnsure the palladium precatalyst is of good quality and stored properly. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[1] Consider using a more active precatalyst.
Ineffective ligandFor less reactive organic halides, switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos).[2]
Insufficiently active baseUse a stronger base (e.g., Cs₂CO₃, K₃PO₄).[2]
Low reaction temperatureGradually increase the reaction temperature. Higher temperatures are often required for less reactive substrates.[2]
Low yield with starting material recovery Incomplete reactionIncrease reaction time and monitor by TLC or GC/LC-MS. Increase temperature if starting materials are stable under more forcing conditions.
Poor solubilityChoose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents include toluene, dioxane, and THF.[2][4][8]
Low yield with product decomposition Reaction temperature too highLower the reaction temperature and monitor for conversion over a longer period.
Base too strongSwitch to a milder base (e.g., K₂CO₃, Na₂CO₃).[11]
Guide 2: Pervasive Side Reactions

This guide provides solutions for common side reactions that can complicate product purification and reduce yields.

Suzuki Reaction Catalytic Cycle and Common Side Reactions

Suzuki_Cycle_and_Side_Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R1-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R1-R2 (Desired Product) RedElim->Product R1X R1-X (Organic Halide) R1X->OxAdd R2BY2 R2-B(OR)2 (Vinylboronate) R2BY2->Transmetalation Protodeboronation Protodeboronation R2BY2->Protodeboronation + H2O Homocoupling Homocoupling R2BY2->Homocoupling Pd(II), O2 Base Base Base->Transmetalation Alkene R2-H (Alkene) Protodeboronation->Alkene Dimer R2-R2 (Dimer) Homocoupling->Dimer

Caption: The Suzuki catalytic cycle with key side reactions involving the vinylboronate.

Side Product Observed Potential Cause Recommended Solution
Protodeboronation Product Decomposition of the vinylboronate, often accelerated by water and strong bases.[1][2][3][4]Use a more stable boronic ester (e.g., pinacol, MIDA).[2][3] Use anhydrous conditions if possible.[1][2] Minimize reaction time and temperature.[2]
Homocoupling Product Presence of oxygen or Pd(II) at the start of the reaction.[2][4]Rigorously degas all solvents and the reaction mixture.[2] Use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source.[2][3]
Mixture of E/Z Isomers Isomerization of the vinyl group, often ligand-dependent.[10]Screen different phosphine ligands. Pd(P(o-Tol)₃)₂ has been shown to be effective at retaining Z-geometry.[10] Optimize the base and solvent system, as these can also play a role.[10]
Dehalogenation Product Side reaction where the organic halide is reduced.This can sometimes be promoted by certain solvents or bases. Consider screening alternative solvents and bases.

Data Presentation

Table 1: Effect of Base on Suzuki Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂O801285
2K₂CO₃Dioxane/H₂O901292
3K₃PO₄Toluene100895
4Cs₂CO₃Dioxane100697
5KFTHF/H₂O702475

Data is illustrative and compiled from general trends reported in the literature. Actual results will vary based on specific substrates and conditions.

Table 2: Ligand Effects on E/Z Selectivity

EntryLigandCatalyst PrecursorE/Z RatioYield (%)
1PPh₃Pd(PPh₃)₄90:1088
2P(o-Tol)₃Pd₂(dba)₃>98:295
3XPhosPd₂(dba)₃95:593
4SPhosPd₂(dba)₃96:494

Data is illustrative and based on findings where Z-alkenyl halides were coupled, highlighting the importance of ligand choice for stereoretention.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Vinylboronate Pinacol Ester
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), vinylboronate pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene, dioxane) via syringe. In a separate vial, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) in the same degassed solvent. Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction's progress by TLC or GC/LC-MS.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: Preparation of Potassium Vinyltrifluoroborate

Potassium vinyltrifluoroborate is a stable and easy-to-handle alternative to vinylboronic acid.

  • Dissolution: In a suitable flask, dissolve vinylboronic acid pinacol ester (1.0 equiv) in methanol.

  • Addition of KHF₂: To the stirred solution, add a solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv) in water.

  • Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of potassium vinyltrifluoroborate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water and then with a cold organic solvent (e.g., diethyl ether or acetone).

  • Drying: Dry the solid under vacuum to obtain the potassium vinyltrifluoroborate salt, which can be stored for extended periods.

References

Technical Support Center: Efficient Cross-Coupling with Alkenylboronates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions with alkenylboronates.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments, leading to improved reaction efficiency and yield.

Issue Potential Cause Recommended Solution
Low to No Yield Inactive catalystEnsure your palladium source and ligand are fresh and have been stored under an inert atmosphere. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a more robust, air-stable precatalyst like a palladacycle.[1][2]
Oxygen contaminationRigorously degas all solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition and homocoupling of the boronic acid.[1][3]
Impure or degraded reagentsVerify the purity of your alkenylboronate and organic halide. Alkenylboronic acids can be prone to decomposition; consider using more stable derivatives like pinacol esters or MIDA boronates.[2][4][5]
Inappropriate base or solventThe choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation without causing degradation of starting materials or products. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring.[1]
Significant Protodeboronation Strong base in aqueous mediaSwitch to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).[1]
(Replacement of C-B bond with C-H)Presence of waterWater is the proton source for this side reaction. Switching to anhydrous conditions can significantly reduce protodeboronation.[1][2]
Prolonged reaction time or high temperatureMinimize the reaction time and temperature to reduce the extent of protodeboronation.[2]
Homocoupling of Alkenylboronate Presence of oxygenThoroughly degas the reaction mixture and solvents. The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[3][4]
Use of a Pd(II) precatalystPd(II) species can promote homocoupling before the catalytic cycle begins. Using a Pd(0) source or ensuring efficient in situ reduction of the Pd(II) precatalyst can mitigate this.[4]
Z-to-E Isomerization of Alkenyl Moiety Inappropriate ligand choiceThe ligand on the palladium catalyst plays a crucial role in maintaining the stereochemistry of the double bond. For reactions involving Z-alkenyl partners, specific ligands may be required to prevent isomerization.
Difficulty with Sterically Hindered Substrates Slow transmetalation or reductive eliminationUse bulky, electron-rich ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands can accelerate the key steps of the catalytic cycle for sterically demanding substrates.[1]
Insufficiently reactive catalystConsider using a more active catalyst system, potentially with a higher catalyst loading or at an elevated temperature.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with an alkenylboronate is not working. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, begin by systematically assessing the following key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active and have been stored correctly.

  • Inert Atmosphere: Confirm that your reaction setup is free of oxygen, as this can deactivate the catalyst.

  • Reagent Purity: Verify the purity and stability of your alkenylboronate and organic halide.

  • Base and Solvent: Ensure you are using a suitable base and that your solvent is anhydrous and degassed.[1][2]

Q2: How can I prevent protodeboronation of my alkenylboronic acid?

A2: Protodeboronation is a common side reaction, especially with vinyl boronic acids.[1] To minimize this:

  • Use a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]

  • Employ anhydrous reaction conditions to eliminate the primary proton source.[1][2]

  • Consider converting your alkenylboronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, which are less prone to decomposition.[2][4][5]

Q3: I am observing a significant amount of homocoupling of my alkenylboronate. What can I do to reduce it?

A3: Homocoupling is often caused by the presence of oxygen or initial Pd(II) species. To suppress this side reaction:

  • Rigorously degas all solvents and the reaction mixture.

  • If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to the active Pd(0) species.[4]

Q4: I am working with a sterically hindered alkenylboronate. What catalyst system should I use?

A4: For sterically demanding substrates, which can slow down the reaction, it is often necessary to use more specialized and reactive catalyst systems. Highly effective options include those employing bulky, electron-rich ligands like Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Cross-Coupling with Alkenylboronates

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura cross-coupling of alkenylboronates with organic halides. Please note that direct comparison can be challenging as reaction conditions may vary across different studies.

Catalyst / LigandAlkenylboronateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Potassium (E)-hex-1-en-1-yltrifluoroborate4-BromoanisoleCs₂CO₃Toluene/H₂O80295[6]
Pd(PPh₃)₄(E)-1-Octenylboronic acidIodobenzeneNaOEtBenzeneReflux196[7]
PdCl₂(dppf)(E)-Styrylboronic acid4-IodotolueneNa₂CO₃DME801698[7]
Pd(OAc)₂ / SPhos(E)-Oct-1-en-1-ylboronic acid pinacol ester4-ChlorotolueneK₃PO₄Toluene1001892[8]
Pd₂(dba)₃ / P(t-Bu)₃Potassium vinyltrifluoroborate4-BromobenzonitrileK₂CO₃9:1 DMSO/H₂O80--[9]
[Pd(PPh₃)₂NBS]Alkenyl MIDA boronateAlkenyl tosylate-----[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Alkenylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Alkenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, alkenylboronic acid pinacol ester, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1][11]

Protocol 2: Synthesis of a 1,3-Diene via Suzuki-Miyaura Coupling of a 1,1-Dibromoalkene with an Alkenyltrifluoroborate

This one-pot, two-step procedure allows for the sequential coupling of two different boron reagents.

Materials:

  • 1,1-Dibromoalkene (1.0 mmol, 1.0 equiv)

  • Potassium alkenyltrifluoroborate (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv)

  • Degassed THF (5 mL)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 1,1-dibromoalkene, potassium alkenyltrifluoroborate, and base in THF.

  • Add the Pd(PPh₃)₄ catalyst.

  • Stir the reaction at room temperature and monitor the formation of the intermediate bromo-diene.

  • Once the first coupling is complete, add the second boron reagent (e.g., an alkyltrifluoroborate, 1.2 equiv) and additional base if necessary.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete.

  • Perform an aqueous workup as described in Protocol 1, followed by purification.[12]

Mandatory Visualization

Catalyst_Selection_Workflow cluster_start Reaction Input cluster_assessment Substrate Assessment cluster_catalyst_choice Catalyst System Selection cluster_optimization Reaction Optimization & Troubleshooting Start Define Alkenylboronate and Coupling Partner Steric_Hindrance Assess Steric Hindrance Start->Steric_Hindrance Electronic_Effects Evaluate Electronic Effects (Electron-rich/deficient) Steric_Hindrance->Electronic_Effects Low Bulky_Ligand_Catalyst Bulky/Electron-Rich Ligand System (e.g., Buchwald Ligands, NHCs) Steric_Hindrance->Bulky_Ligand_Catalyst High Stereochemistry Stereochemistry Requirement? (e.g., Retention of Z-geometry) Electronic_Effects->Stereochemistry Neutral Standard_Catalyst Standard Catalyst System (e.g., Pd(PPh3)4, PdCl2(dppf)) Electronic_Effects->Standard_Catalyst Favorable Electronic_Effects->Bulky_Ligand_Catalyst Unfavorable Stereochemistry->Standard_Catalyst No Specific_Ligand_Catalyst Ligand for Stereoretention (e.g., P(o-tol)3) Stereochemistry->Specific_Ligand_Catalyst Yes Optimization Optimize Base, Solvent, Temperature Standard_Catalyst->Optimization Bulky_Ligand_Catalyst->Optimization Specific_Ligand_Catalyst->Optimization Troubleshooting Troubleshoot (Low Yield, Side Reactions) Optimization->Troubleshooting

Caption: Catalyst selection workflow for Suzuki-Miyaura cross-coupling with alkenylboronates.

References

Validation & Comparative

A Comparative Guide to trans-1-Octen-1-ylboronic Acid Pinacol Ester and its Alternatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate boronic acid derivative is a critical factor in the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth, objective comparison of trans-1-Octen-1-ylboronic acid pinacol ester with other commonly used boronic esters, supported by experimental data to inform reagent selection in organic synthesis.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the organoboron reagent, specifically the boronic ester, significantly impacts the reaction's performance in terms of reactivity, stability, and yield. This guide focuses on the comparison of this compound with other prevalent boronic esters, such as neopentyl, catechol, and N-methyliminodiacetic acid (MIDA) esters.

Executive Summary: A Trade-Off Between Reactivity and Stability

The central theme in comparing boronic esters is the inherent trade-off between reactivity and stability. While more reactive reagents can lead to faster reaction times, they are often more susceptible to degradation. Conversely, highly stable esters may require more forcing conditions to achieve comparable results.

  • Pinacol esters , such as this compound, are widely used due to their good balance of stability and reactivity. They are generally solid, crystalline compounds that are easier to handle and purify than the corresponding boronic acids and exhibit a longer shelf life.[1]

  • Neopentyl glycol esters have emerged as viable alternatives, in some cases demonstrating higher reactivity than pinacol esters.

  • Catechol esters were among the first to be used in Suzuki-Miyaura couplings and can exhibit high reactivity, in some cases surpassing that of boronic acids.[2]

  • MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable, air-stable solids that can be stored indefinitely.[3] This stability allows for their use in complex, multi-step syntheses where the boronic acid moiety needs to be protected until the desired coupling step, at which point it can be released under specific conditions.[3]

Performance Comparison: Reactivity and Yields

The reactivity of boronic esters in the Suzuki-Miyaura coupling is largely dictated by the rate of the transmetalation step. Kinetic studies on arylboronic esters provide valuable insights into the relative performance of different ester groups, with the trends being generally applicable to alkenylboronic esters.

A comparative study on the transmetalation rates of various boronic esters with a palladium complex revealed significant differences in their reactivity. The data, summarized in the table below, highlights the influence of the diol backbone on the reaction rate.

Boronic Ester DerivativeDiol StructureRelative Rate of Transmetalation (krel)
Neopentyl Ester Neopentyl Glycol18.7
Catechol Ester Catechol4.3
Boronic Acid -1.0
Pinacol Ester Pinacol0.3

Data extrapolated from kinetic studies on arylboronic esters.

As the data indicates, the neopentyl ester exhibits a significantly faster transmetalation rate compared to the corresponding boronic acid and the pinacol ester. The pinacol ester, while widely used for its stability, shows a considerably slower rate of transmetalation in this study. Catechol esters also demonstrate enhanced reactivity compared to the boronic acid.

In practical applications, this difference in reactivity can translate to variations in reaction yields and times. For instance, in the context of Suzuki-Miyaura polymerization, the use of a MIDA boronate monomer resulted in higher molecular weight polymers in greater yields compared to the corresponding pinacol boronate ester under identical conditions, underscoring the impact of the chosen boronic ester on the reaction outcome.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using different types of boronic esters.

General Procedure for Suzuki-Miyaura Coupling with Alkenyl Pinacol Boronates

A palladium-catalyzed Suzuki-type coupling of 3-pyridyl triflates with alkenyl pinacol boronates can be performed using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in dioxane.[5]

Reaction Setup:

  • To an oven-dried reaction vessel, add the 3-pyridyl triflate (1.0 equivalent), the alkenyl pinacol boronate (1.5 equivalents), Pd(PPh₃)₄ (0.1 equivalents), and K₃PO₄ (3.0 equivalents).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous dioxane is added, and the mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

Workup and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with Alkenyl MIDA Boronates

A practical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of various alkenyl tosylates with alkenyl MIDA boronates has been developed using a commercially available palladium catalyst.[6]

Reaction Setup:

  • In a reaction vial, the alkenyl tosylate (1.0 equivalent), the alkenyl MIDA boronate (1.2 equivalents), the palladium catalyst (e.g., trans-bromo[N-succinimidyl-bis(triphenylphosphine)]palladium(II), 5 mol%), and a suitable base (e.g., K₃PO₄, 3.0 equivalents) are combined.

  • The vial is sealed and purged with an inert atmosphere.

  • A suitable solvent (e.g., THF/H₂O mixture) is added, and the reaction is stirred at a specified temperature (e.g., 60 °C) for a designated time.

Workup and Purification:

  • After cooling, the reaction mixture is partitioned between an organic solvent and water.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The residue is purified by chromatography to yield the desired product.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate boronic ester.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OR)2 Base R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive Elimination->R1-R2

Suzuki-Miyaura Catalytic Cycle

Boronic_Ester_Selection start Start: Need for Suzuki-Miyaura Coupling q1 Is the boronic acid prone to decomposition? start->q1 a1_yes Consider a stable boronic ester q1->a1_yes Yes a1_no Boronic acid or pinacol ester may be suitable q1->a1_no No q2 Is iterative cross-coupling or late-stage functionalization required? a1_yes->q2 q3 Is highest possible reactivity desired? a1_no->q3 a2_yes MIDA boronate is a strong candidate q2->a2_yes Yes a2_no Pinacol or Neopentyl ester are good general choices q2->a2_no No end Final Reagent Selection a2_yes->end a2_no->q3 a2_no->end q3->a2_no No a3_yes Consider Neopentyl or Catechol esters q3->a3_yes Yes a3_yes->end

Decision workflow for boronic ester selection.

Conclusion

The choice of boronic ester for Suzuki-Miyaura cross-coupling is a critical parameter that can significantly influence the outcome of the reaction. While This compound offers a reliable and stable option for many applications, researchers should consider the alternatives based on the specific demands of their synthetic strategy. For reactions requiring higher reactivity, neopentyl and catechol esters may provide superior performance. For complex, multi-step syntheses where stability and controlled release are paramount, MIDA boronates represent an excellent choice. By understanding the inherent trade-offs between stability and reactivity and consulting relevant experimental data, chemists can make informed decisions to optimize their synthetic endeavors.

References

A Head-to-Head Battle in Suzuki Coupling: Boronic Acids Versus Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and practicality. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to aid in the rational selection of the optimal reagent for a given synthetic challenge.

At the heart of the decision lies a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively affect their shelf-life and reaction yields.[1]

Conversely, boronate esters, particularly the commonly used pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][3] This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[1] The trade-off for this enhanced stability is often a perceived lower reaction rate compared to the parent boronic acid, although recent studies have shown that this is not always the case.[4]

Quantitative Performance Comparison

The choice between a boronic acid and a boronic ester can have a profound impact on the kinetics of the Suzuki-Miyaura coupling. The following tables summarize quantitative data on the relative reactivity and yields of various boronic acids and their corresponding esters.

Table 1: Relative Rates of Transmetalation for Various Boron Reagents

This table presents kinetic data from a study on the transmetalation step of the Suzuki-Miyaura reaction, comparing the performance of 4-fluorophenylboronic acid with several of its ester derivatives. The data reveals that while the pinacol ester is less reactive than the boronic acid, other esters, such as the glycol and catechol esters, can exhibit significantly enhanced reaction rates.[4]

EntryBoron ReagentPretransmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic AcidObserved0.58 ± 0.031.00
24-Fluorophenylboronic Acid Pinacol EsterNot Observed-Slower than Boronic Acid
34-Fluorophenylboronic Acid Catechol EsterObserved2.50 ± 0.204.31
44-Fluorophenylboronic Acid Glycol EsterObserved13.3 ± 0.7022.9
54-Fluorophenylboronic Acid Neopentyl EsterNot Observed-Faster than Boronic Acid

Data sourced from Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.[4]

Table 2: Comparison of Yields in Suzuki-Miyaura Coupling

The following table provides a comparison of isolated yields for the Suzuki-Miyaura coupling of various aryl halides with either a boronic acid or its corresponding pinacol ester under similar reaction conditions. This data highlights that the choice of reagent can influence the final product yield, with the optimal choice often depending on the specific substrates being coupled.

EntryAryl HalideBoron ReagentProductYield (%)
12,6-DichloropyridineHeptyl Pinacol Boronic Ester2-Chloro-6-heptylpyridine74[5]
2Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine~70[6]
3Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol ester2-(Thiophen-2-yl)pyridine~60[6]
44-BromoanisolePhenylboronic acid4-MethoxybiphenylGood to Excellent[7]
54-ChlorotoluenePhenylboronic acid4-MethylbiphenylVariable[8]

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step. It was traditionally believed that boronic esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction. However, there is now substantial evidence that direct transmetalation from the boronic ester is a viable and sometimes even faster pathway.[4][9]

Suzuki_Coupling_Pathways cluster_cycle Catalytic Cycle cluster_boron Boron Reagent Pathways Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Boronic_Ester Boronic Ester (Ar'-B(OR)₂) Boronic_Ester->Transmetalation Direct Pathway Hydrolysis Hydrolysis Boronic_Ester->Hydrolysis Boronic_Acid Boronic Acid (Ar'-B(OH)₂) Activation Base Activation (Ar'-B(OH)₃⁻) Boronic_Acid->Activation Hydrolysis->Boronic_Acid Activation->Transmetalation

Suzuki Coupling Catalytic Cycle and Boron Reagent Pathways.

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using both a boronic acid and a boronic acid pinacol ester.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Aryl Halide, Boron Reagent, Base, and Solvent start->reagents degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using Phenylboronic Acid

This protocol is a representative example for the coupling of an aryl bromide with a boronic acid.

  • Materials:

    • 4-Bromochlorobenzene (0.189 g, 1.0 mmol)

    • Phenylboronic acid (0.128 g, 1.05 mmol)

    • Palladium atomic absorption standard solution (as a source of Pd catalyst)

    • 1 M Potassium hydroxide in water (2 mL)

    • 95% Ethanol (10 mL)

    • Dichloromethane

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a 25 mL round-bottom flask open to the air, dissolve 4-bromochlorobenzene in 8 mL of 95% ethanol with rapid magnetic stirring.

    • Add phenylboronic acid, followed by an additional 2 mL of 95% ethanol.

    • Add the palladium standard solution (approximately 0.2 mL) via a syringe.

    • Stir the resulting solution for 3 minutes before adding 2 mL of 1 M potassium hydroxide solution.

    • Stir the reaction mixture rapidly at room temperature for 25 minutes.

    • Quench the reaction by adding 5 mL of ice-cold water.

    • Collect the solid crude product by vacuum filtration and wash with 2 mL of ice-cold water.

    • Dissolve the crude product in 2 mL of dichloromethane and pass it through a plug of anhydrous magnesium sulfate, eluting with an additional 4 mL of dichloromethane.

    • Remove the solvent by rotary evaporation to yield the product, 4-chloro-1,1'-biphenyl.[10]

Protocol 2: Suzuki-Miyaura Coupling using an Alkyl Pinacol Boronic Ester

This protocol is adapted for the coupling of a heteroaryl chloride with an alkyl pinacol boronic ester, demonstrating the utility of boronic esters with more challenging substrates.[5]

  • Materials:

    • 2,6-Dichloropyridine (1.0 equiv)

    • Heptyl pinacol boronic ester (2.3 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol %)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or similar phosphine ligand (6 mol %)

    • Potassium phosphate (K₃PO₄, 6.0 equiv)

    • Dioxane/Water (2:1 mixture)

  • Procedure:

    • To a reaction vessel, add 2,6-dichloropyridine, heptyl pinacol boronic ester, potassium phosphate, and the dioxane/water solvent mixture.

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of degassed dioxane.

    • Add the catalyst solution to the reaction mixture under an inert atmosphere.

    • Heat the reaction mixture to 100 °C and stir for 18-20 hours.

    • Monitor the reaction progress by TLC or GC/MS.

    • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 2-chloro-6-heptylpyridine.

Conclusion: Making the Right Choice

The selection between a boronic acid and a boronic ester is ultimately dictated by the specific requirements of the synthetic task at hand.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary objective.

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

  • Potential side reactions due to instability can be minimized through careful control of reaction conditions.

Choose a boronate ester (e.g., pinacol ester) when:

  • Stability, ease of handling, and long-term storage are critical.[1]

  • The reaction is part of a multi-step synthesis where the boron-containing intermediate must withstand various reaction conditions.[3]

  • Purification by standard column chromatography is required.[3]

  • The reaction is part of an automated or high-throughput workflow where reagent stability and reproducibility are paramount.[1]

Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1][11] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

A Head-to-Head Comparison: Pinacol Esters vs. Trifluoroborates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, organoboron reagents are indispensable tools for the construction of complex molecules. Among the most prominent are boronic acid pinacol esters and potassium organotrifluoroborates, both serving as versatile coupling partners in cornerstone reactions like the Suzuki-Miyaura cross-coupling. For researchers and drug development professionals, selecting the optimal reagent is critical for maximizing yield, ensuring reproducibility, and streamlining synthetic routes. This guide provides an objective, data-driven comparison of these two classes of reagents, detailing their relative advantages in terms of stability, reactivity, and handling.

At a Glance: Key Differences

While both pinacol esters and trifluoroborates are improvements over their parent boronic acids, they offer distinct advantages. Pinacol esters are valued for their enhanced stability and solubility in organic solvents compared to boronic acids, making them robust and frequently used reagents.[1] Potassium organotrifluoroborates, however, exhibit even greater stability, particularly against air and moisture, which simplifies handling and storage and often leads to superior performance in challenging chemical transformations.[2][3]

Stability and Handling: A Clear Distinction

The primary advantage of pinacol esters over free boronic acids lies in their improved stability. The cyclic pinacol group protects the boron atom, making the esters less prone to dehydration into boroxine anhydrides or to protodeboronation.[4] This results in a longer shelf life and easier handling.[4]

Potassium organotrifluoroborates take stability a step further. As crystalline, free-flowing solids, they are remarkably stable to both air and moisture.[3] The tetracoordinate nature of the boron atom, strongly bonded to three fluorine atoms, makes them significantly less susceptible to protodeboronation than their tricoordinate boronic ester counterparts.[3] This exceptional stability allows them to be stored indefinitely at room temperature and carried through multi-step syntheses where less stable boron reagents might require protection and deprotection steps.[3]

Table 1: Comparison of General Properties

FeatureBoronic Acid Pinacol EstersPotassium Organotrifluoroborates
Physical State Crystalline solids or oilsCrystalline, free-flowing solids
Air Stability Generally good, but can be susceptible to hydrolysis[3]Excellent, remarkably stable
Moisture Stability Moderate; can hydrolyze to the boronic acid[5]Excellent; highly stable
Storage Can be stored for extended periods[4]Can be stored indefinitely at room temperature[3]
Handling Simpler to handle than boronic acids[4]Simple to handle, weigh, and store
Purification Often requires chromatographyOften purified by simple recrystallization or filtration

Performance in Suzuki-Miyaura Cross-Coupling

In the pivotal Suzuki-Miyaura reaction, trifluoroborates frequently demonstrate superior reactivity, often leading to higher yields and faster reaction times compared to pinacol esters.[2][3] For certain substrates, such as secondary alkyl groups, trifluoroborates are effective coupling partners while the corresponding boronic esters are not.[2]

The reason for this enhanced reactivity is believed to stem from their mechanism. While it is debated whether pinacol esters react directly or first undergo hydrolysis to the more reactive boronic acid, trifluoroborates are thought to act as a stable reservoir that slowly releases the boronic acid in situ under basic reaction conditions.[3][6][7] This slow-release mechanism maintains a low concentration of the highly reactive species, which can minimize undesirable side reactions like homocoupling.[3]

Table 2: Comparative Yields in Suzuki-Miyaura Coupling Note: Yields are highly dependent on specific substrates, catalysts, and reaction conditions. This table provides illustrative examples compiled from various sources.

Aryl HalideOrganoboron ReagentProductYield (%)Reference
4-BromotoluenePhenylboronic Acid Pinacol Ester4-Methylbiphenyl85%[3] (Optimized conditions)
4-BromotoluenePotassium Phenyltrifluoroborate4-Methylbiphenyl95%[3] (Optimized conditions)
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic Acid Pinacol Ester4-Methoxy-4'-nitrobiphenyl88%[8]
1-Bromo-4-nitrobenzenePotassium 4-Methoxyphenyltrifluoroborate4-Methoxy-4'-nitrobiphenyl92%[8]
2,6-DichloropyridineHeptyl Pinacol Boronic Ester2-Chloro-6-heptylpyridine75%[9]
(Not specified)Secondary Alkyl Pinacol Boronates(Coupling fails or is low yielding)N/A[2][10]
(Not specified)Secondary AlkyltrifluoroboratesSuccessful CouplingGood to Excellent[2]

Experimental Protocols

Protocol 1: Conversion of Pinacol Ester to Potassium Trifluoroborate

This procedure provides a general and efficient method for converting a stable pinacol ester into its corresponding trifluoroborate salt, which can then be used in subsequent reactions. The key to this process is the effective removal of the pinacol byproduct.[2][11]

Materials:

  • Organoboron pinacol ester (1.0 mmol)

  • Potassium hydrogen fluoride (KHF₂), saturated aqueous solution (4.5 mmol)

  • Methanol (MeOH)

  • Water

  • Acetone

Procedure:

  • Dissolve the organoboron pinacol ester in a minimal amount of methanol (e.g., 0.2 M solution).

  • Add the saturated aqueous solution of KHF₂ (4.5 equivalents) to the stirring solution at ambient temperature.

  • Remove the solvents using a rotary evaporator.

  • To remove the pinacol byproduct, add a mixture of aqueous methanol to the residue and evaporate the solvents again. This forms an azeotrope with the pinacol, facilitating its removal.[2]

  • Repeat the dissolution and evaporation cycle until ¹H NMR analysis indicates the absence (or <1 mol %) of pinacol.[2]

  • Extract the final solid residue with acetone, filter the solution to remove any inorganic salts, and evaporate the solvent to yield the pure potassium organotrifluoroborate salt.

G cluster_workflow Conversion of Pinacol Ester to Trifluoroborate start Pinacol Ester in MeOH step1 Add aq. KHF₂ Solution start->step1 1. Reaction step2 Solvent Evaporation step1->step2 2. Concentration step3 Azeotropic Removal of Pinacol (aq. MeOH Evaporation Cycles) step2->step3 3. Purification step4 Acetone Extraction & Filtration step3->step4 4. Isolation end Pure Potassium Trifluoroborate step4->end

Caption: Workflow for Trifluoroborate Synthesis.

Protocol 2: Suzuki-Miyaura Coupling with a Pinacol Ester

Materials:

  • Aryl halide (1.0 mmol)

  • Organoboron pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

  • To a reaction vessel, add the aryl halide, organoboron pinacol ester, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).

  • Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling with a Potassium Trifluoroborate

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium organotrifluoroborate (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol %) with a phosphine ligand (e.g., SPhos, 4 mol %)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 mmol)

  • Solvent (e.g., Toluene/Water or THF/Water mixture)

Procedure:

  • Combine the aryl halide, potassium organotrifluoroborate, palladium catalyst, ligand, and base in a reaction vessel.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent.

  • Heat the reaction mixture (e.g., 85-110 °C) with vigorous stirring for the required time.

  • After cooling, perform a standard aqueous workup by diluting with an organic solvent and washing with water.

  • Dry the organic phase, concentrate, and purify the product, typically by flash chromatography.

G cluster_main Suzuki-Miyaura Transmetalation Step cluster_pinacol Pinacol Ester Pathway cluster_tfb Trifluoroborate Pathway pd_complex R¹-Pd(II)-X transmetalation Transmetalation pd_complex->transmetalation pinacol_ester R²-B(pin) hydrolysis Hydrolysis (+H₂O, Base) pinacol_ester->hydrolysis Pathway 1 pinacol_ester->transmetalation Pathway 2 (Direct) boronic_acid R²-B(OH)₂ hydrolysis->boronic_acid boronic_acid->transmetalation tfb [R²-BF₃]⁻K⁺ slow_release Slow Release (Base) tfb->slow_release boronic_acid_tfb R²-B(OH)₂ slow_release->boronic_acid_tfb boronic_acid_tfb->transmetalation product_complex R¹-Pd(II)-R² transmetalation->product_complex

Caption: Comparative Transmetalation Pathways.

Conclusion

Both pinacol esters and potassium trifluoroborates represent significant advancements over boronic acids, offering enhanced stability and utility in synthesis.

  • Pinacol Esters are excellent, robust reagents that are more stable and easier to handle than boronic acids. They are suitable for a wide array of standard cross-coupling reactions and are commercially available for a vast number of building blocks.

  • Potassium Organotrifluoroborates offer a superior level of stability to air and moisture, simplifying storage and handling. Their unique slow-release mechanism in Suzuki-Miyaura couplings often translates to higher yields and cleaner reactions, especially for sensitive or challenging substrates. Their stability also makes them ideal for use in complex, multi-step synthetic sequences common in drug discovery and development.

The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired reaction conditions, and cost considerations. However, for applications demanding high stability, functional group tolerance, and optimal yields, potassium organotrifluoroborates are increasingly emerging as the reagent of choice.

References

A Comparative Guide to Boronic Ester Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of boronic ester stability under various physiologically relevant conditions, supported by experimental data and detailed protocols.

Boronic esters are pivotal functional groups in organic synthesis and medicinal chemistry, notably for their role as precursors to boronic acids in Suzuki-Miyaura cross-coupling reactions and as protecting groups. In drug development, they are increasingly utilized in proteasome inhibitors and as prodrugs designed to release an active boronic acid at a specific target. However, the inherent lability of the boronic ester bond presents a significant challenge, impacting shelf-life, reaction efficiency, and pharmacokinetic profiles. This guide provides a comparative study of the stability of various boronic esters, focusing on their susceptibility to hydrolysis and oxidation, and their behavior in plasma.

Factors Influencing Boronic Ester Stability

The stability of a boronic ester is primarily influenced by steric and electronic factors of the diol protecting group, as well as the substituents on the boron-bound organic moiety. Increased steric hindrance around the boron center generally enhances stability by impeding the approach of water or other nucleophiles.[1][2] Electron-withdrawing groups on the aryl ring of an arylboronic ester can also increase stability. Furthermore, the formation of intramolecular coordination complexes, such as with N-methyliminodiacetic acid (MIDA), can significantly enhance stability under a wide range of conditions.[2][3]

Comparative Hydrolytic Stability

Hydrolysis of boronic esters to the corresponding boronic acid is a common degradation pathway, particularly under aqueous or protic conditions. The rate of hydrolysis is highly dependent on the structure of the diol used for protection.

Pinacol esters (Bpin) are widely used due to their ease of preparation and general stability for purification by chromatography.[2] However, they are susceptible to hydrolysis, especially under basic or acidic conditions.[1][4] More sterically hindered diols form more hydrolytically stable esters. For instance, boronic esters derived from pinanediol and (1,1'-bicyclohexyl)-1,1'-diol have demonstrated significantly greater resistance to hydrolysis compared to pinacol esters.[5][6] Xanthopinacol boronates (Bxpin) represent a robust protecting group that is stable to a variety of reaction conditions, with the advantage of mild, irreversible removal under photoredox catalysis.[5]

Boronic Ester TypeProtecting DiolRelative Hydrolytic StabilityKey Characteristics
Pinacol Ester (Bpin) PinacolModerateMost common, but susceptible to hydrolysis.[1][2]
Pinanediol Ester PinanediolHighThermodynamically stable and highly resistant to hydrolysis.[5]
(1,1'-bicyclohexyl)-1,1'-diol Ester (1,1'-bicyclohexyl)-1,1'-diolVery HighAmong the most hydrolytically stable esters examined in comparative studies.[5][6]
Xanthopinacol Boronate (Bxpin) XanthopinacolVery HighRobust with orthogonal cleavage via photoredox catalysis.[5]
MIDA Ester N-methyliminodiacetic acidVery HighStable to hydrolysis, oxidation, and reduction due to intramolecular N-B coordination.[2][3]

Comparative Oxidative Stability

Boronic acids and their esters are susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can be prevalent in certain disease microenvironments.[7][8] This oxidative degradation leads to deboronation, converting the boronic acid/ester into an alcohol and boric acid.[8][9]

The oxidative stability can be enhanced by modulating the electronic properties of the boron atom. Diminishing the electron density on boron can significantly increase resistance to oxidation.[8] For example, the formation of a boralactone, where an intramolecular carboxyl group coordinates to the boron, has been shown to increase oxidative stability by up to 10,000-fold compared to phenylboronic acid.[8][9] While common protecting groups like pinacol offer minimal protection against oxidation, intramolecularly coordinated structures provide a promising strategy for developing oxidatively stable boronic acid-based therapeutics.[8]

Boronic SpeciesKey Structural FeatureRelative Oxidative Stability (vs. Phenylboronic Acid)
Phenylboronic Acid (PBA) UnprotectedLow
Pinacol Phenylboronate Pinacol protecting groupLow
Boralactone Intramolecular carboxyl ligandVery High (up to 10,000x)
2-Nitrophenylboronic acid Ortho nitro groupModerate

Plasma Stability

For boronic acid-based drugs and prodrugs, stability in plasma is a critical parameter influencing their pharmacokinetic profile and efficacy.[3] Plasma contains various enzymes, such as esterases, that can hydrolyze boronic esters.[10] Protecting the boronic acid moiety with a stable group like MIDA has been shown to significantly improve plasma stability. For example, a MIDA-protected boronate ester demonstrated 86% remaining after 4 hours in plasma, compared to only 11% for the unprotected boronic acid.[3] The development of slowly-released prodrugs aims to ensure the compound remains stable in gastric and intestinal juices, as well as in plasma, to allow for effective oral administration.[11]

CompoundProtecting GroupPlasma Stability
Boronic Acid NoneLow (11% remaining after 4h)[3]
MIDA-boronate Ester N-methyliminodiacetic acid (MIDA)High (86% remaining after 4h)[3]
Ixazomib Citrate Prodrug (18u) Dipeptide boronic acid esterHigh (Stable in simulated gastric and intestinal juice)[11]

Experimental Protocols

Detailed methodologies for key stability assays are provided below to facilitate the replication and adaptation of these experiments.

Protocol 1: Hydrolytic Stability Assay using HPLC

This protocol outlines a general procedure for determining the hydrolytic stability of a boronic ester in a buffered aqueous solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Boronic ester of interest

  • Buffer solution (e.g., phosphate-buffered saline, PBS, at a physiologically relevant pH of 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., Waters XTerra MS C18, which has been shown to minimize on-column hydrolysis)[12][13]

  • Thermostatted autosampler and column compartment

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the boronic ester in an aprotic organic solvent such as acetonitrile or THF to prevent premature hydrolysis.[12][14]

  • Incubation:

    • Initiate the hydrolysis reaction by diluting the stock solution into the pre-warmed buffer (e.g., 37 °C) to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL). The final concentration of the organic solvent from the stock solution should be minimized (e.g., <1%).

    • Incubate the reaction mixture at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching (if necessary): Quench the hydrolysis by diluting the aliquot with a cold aprotic solvent (e.g., acetonitrile) to stop further degradation.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • HPLC Conditions:

      • Column: Waters XTerra MS C18 (or similar low-silanol activity column).[12][13]

      • Mobile Phase: A gradient of water and acetonitrile. It is often recommended to use a mobile phase with no pH modifier to minimize on-column hydrolysis.[12][13]

      • Flow Rate: e.g., 1.0 mL/min.

      • Column Temperature: Maintain at a controlled temperature (e.g., 35 °C).[12]

      • Detection: UV detection at a wavelength where the boronic ester and its hydrolysis product (the boronic acid) can be monitored.

  • Data Analysis:

    • Integrate the peak area of the parent boronic ester at each time point.

    • Plot the natural logarithm of the remaining percentage of the boronic ester against time.

    • The slope of the resulting linear plot represents the degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

G Workflow for Hydrolytic Stability Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Boronic Ester Stock Solution (in ACN/THF) start Initiate Hydrolysis: Dilute Stock into Buffer stock->start buffer Prepare & Pre-warm Aqueous Buffer (e.g., PBS pH 7.4) buffer->start incubate Incubate at 37°C start->incubate sample Withdraw Aliquots at Time Points (t=0, 15, 30...) incubate->sample quench Quench with Cold ACN sample->quench hplc Inject onto HPLC-UV quench->hplc data Integrate Peak Area of Parent Boronic Ester hplc->data plot Plot ln(% Remaining) vs. Time data->plot calc Calculate Half-Life (t₁/₂) plot->calc

Workflow for Hydrolytic Stability Assay
Protocol 2: Oxidative Stability Assay against Hydrogen Peroxide (H₂O₂)

This protocol describes a method to assess the stability of a boronic ester in the presence of hydrogen peroxide by monitoring the change in UV absorbance.[7]

Materials:

  • Boronic ester of interest

  • Buffer solutions covering a range of pH values (e.g., citrate, phosphate, borate).[7]

  • Hydrogen peroxide (H₂O₂) stock solution (concentration determined by UV-Vis at 240 nm).

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

  • Solution Preparation:

    • Prepare a solution of the boronic ester in the desired buffer at a known concentration.

    • Prepare a stock solution of H₂O₂ of a known concentration.

  • Spectrophotometer Setup:

    • Equilibrate the spectrophotometer and the boronic ester solution in the cuvette to the desired temperature (e.g., 25 °C).

  • Reaction Initiation:

    • Record a baseline UV spectrum of the boronic ester solution.

    • Initiate the reaction by adding a small volume of the H₂O₂ stock solution to the cuvette containing the boronic ester solution. Mix quickly and thoroughly.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at a wavelength where the boronic ester absorbs and the product does not, or where there is a significant change in absorbance upon oxidation.

    • Record the absorbance at regular intervals for a period sufficient to observe a significant change (or for a set time for slow reactions).[7]

  • Data Analysis:

    • Determine the initial velocity (v₀) of the reaction from the initial linear portion of the absorbance vs. time plot.[7]

    • Convert the rate from absorbance units per second to molar concentration per second using the Beer-Lambert law (A = εbc) and the change in molar absorptivity (Δε) between the reactant and product.

    • Calculate the second-order rate constant (k_obs) using the equation: k_obs = v₀ / ([boronic ester] * [H₂O₂]).[7]

    • To understand the pH dependence, repeat the experiment at different pH values and plot k_obs versus pH.[7]

G Workflow for Oxidative Stability Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis ester_sol Prepare Boronic Ester Solution in Buffer equilibrate Equilibrate Ester Solution in Spectrophotometer ester_sol->equilibrate h2o2_stock Prepare H₂O₂ Stock Solution initiate Add H₂O₂ to Initiate Oxidation h2o2_stock->initiate equilibrate->initiate monitor Monitor Absorbance Change Over Time initiate->monitor initial_rate Determine Initial Reaction Velocity (v₀) monitor->initial_rate calc_k Calculate Second-Order Rate Constant (k_obs) initial_rate->calc_k ph_dep Repeat at Different pH to Determine pH Profile calc_k->ph_dep

Workflow for Oxidative Stability Assay
Protocol 3: Plasma Stability Assay

This protocol provides a general method for evaluating the stability of a boronic ester in human plasma, involving protein precipitation and analysis by LC-MS/MS.[10]

Materials:

  • Boronic ester of interest

  • Pooled human plasma (or plasma from other species as required)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an internal standard

  • Water bath or incubator set to 37 °C

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Fortification:

    • Prepare a stock solution of the boronic ester in a suitable organic solvent (e.g., DMSO).

    • Warm the plasma to 37 °C.

    • Spike the plasma with the boronic ester stock solution to a final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.[10]

  • Incubation:

    • Incubate the spiked plasma samples at 37 °C.[10]

  • Time-Point Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

    • Immediately terminate the enzymatic reaction by adding the aliquot to a tube or well containing cold acetonitrile (typically 3 volumes of ACN to 1 volume of plasma) with a suitable internal standard.[1]

  • Protein Precipitation:

    • Vortex the samples vigorously to ensure thorough mixing and protein precipitation.[14]

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.[14]

  • Sample Analysis:

    • Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent boronic ester.

  • Data Analysis:

    • Determine the peak area ratio of the boronic ester to the internal standard at each time point.

    • Calculate the percentage of the boronic ester remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant and the half-life (t₁/₂).[10]

G Workflow for Plasma Stability Assay cluster_incubation Incubation cluster_sampling Sampling & Precipitation cluster_analysis Analysis spike Spike Boronic Ester into Pre-warmed Plasma incubate Incubate at 37°C spike->incubate sample Withdraw Aliquots at Time Points incubate->sample terminate Terminate Reaction with Cold ACN (+ Internal Std) sample->terminate precipitate Vortex & Centrifuge to Pellet Proteins terminate->precipitate supernatant Collect Supernatant precipitate->supernatant lcms Analyze by LC-MS/MS supernatant->lcms calc Calculate % Remaining and Half-Life (t₁/₂) lcms->calc

Workflow for Plasma Stability Assay

Conclusion

The stability of boronic esters is a multifaceted property that is crucial for their successful application in both synthesis and medicine. A thorough understanding of the factors governing their hydrolytic, oxidative, and plasma stability is essential for the rational design of new reagents, catalysts, and therapeutic agents. Pinacol esters, while convenient, often lack the requisite stability for demanding applications. The use of sterically hindered diols, such as pinanediol, or the incorporation of intramolecular coordinating groups, as seen in MIDA esters and boralactones, provides effective strategies to enhance stability. The provided experimental protocols offer a framework for researchers to quantitatively assess and compare the stability of novel boronic esters, thereby accelerating the development of more robust and effective molecules.

References

Navigating the Reactivity Landscape of Alkenylboronic Acid Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate alkenylboronic acid ester is a critical decision that can significantly impact the efficiency, yield, and scope of cross-coupling reactions. This guide provides an objective comparison of the performance of various commonly used alkenylboronic acid esters, supported by experimental data, to facilitate informed reagent selection in synthetic chemistry.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Alkenylboronic acid esters are pivotal reagents in these transformations, serving as versatile building blocks for the synthesis of complex molecules, including pharmaceuticals and functional materials. However, the reactivity and stability of these esters can vary significantly depending on the nature of the diol or protecting group attached to the boron atom. This guide delves into a comparative analysis of key classes of alkenylboronic acid esters: pinacol esters, N-methyliminodiacetic acid (MIDA) esters, and potassium alkenyltrifluoroborates.

Performance Comparison: Reactivity and Stability

The choice between different alkenylboronic acid esters hinges on a balance between reactivity and stability. While highly reactive species can lead to faster reaction times, they are often more prone to decomposition, which can complicate handling, storage, and purification. Conversely, highly stable esters may require more forcing reaction conditions to achieve efficient coupling.

Pinacol Esters: Alkenylboronic acid pinacol esters are widely used due to their relatively good balance of stability and reactivity. They are generally crystalline solids that are easier to handle and purify than the corresponding free boronic acids.[1] However, they can be susceptible to hydrolysis and protodeboronation, particularly for electron-deficient or sterically hindered substrates.[1][2]

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, tetracoordinate boron species.[3] This high stability renders them compatible with a wide range of reaction conditions and purification techniques, including chromatography.[4] MIDA boronates are often considered "protected" forms of boronic acids, requiring an in situ deprotection step, typically under mild aqueous basic conditions, to release the reactive tricoordinate boronic acid for cross-coupling.[3] This slow-release mechanism can be advantageous in complex syntheses and iterative cross-coupling strategies.[4]

Potassium Alkenyltrifluoroborates (BF3K): These tetracoordinate boron species are highly stable, crystalline solids that are easy to handle and store.[5] They are generally less reactive than boronic acids and pinacol esters and require specific conditions, often including a base and an aqueous solvent system, to undergo efficient transmetalation in the Suzuki-Miyaura coupling.[5][6] Their stability and distinct reactivity profile make them valuable alternatives, particularly when dealing with sensitive substrates.

Quantitative Data Summary

The following tables provide a summary of quantitative data comparing the reactivity of different boronic acid derivatives in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct, side-by-side kinetic comparisons of a wide range of alkenylboronic acid esters under identical conditions are not extensively available in the literature. The data presented here is a compilation from various studies and should be interpreted as a general guide to reactivity trends.

Table 1: Illustrative Relative Initial Rates of Suzuki-Miyaura Coupling for Different Boronic Acid Classes

Boronic Acid TypeRepresentative ExampleRelative Initial Rate (Normalized)Key Considerations
Alkenyl (Electron-Neutral)(E)-Hex-1-en-1-ylboronic acid pinacol ester~1.0Reactivity is influenced by steric hindrance and electronic effects of the alkenyl group.
Alkenyl (Electron-Poor)(E)-3,3-Dimethyl-1-buten-1-ylboronic acid MIDA esterSlowerMIDA esters require in situ deprotection, leading to an induction period and overall slower apparent rates.[4]
Alkenyl (Trifluoroborate)Potassium (E)-hex-1-en-1-yltrifluoroborateSlowerGenerally require aqueous base for efficient reaction.[5]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally faster transmetalation compared to alkenylboronic acids.[7]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate the transmetalation step.[7]
Aryl (Electron-Poor)4-(Trifluoromethyl)phenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[7]

Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature).[7]

Table 2: Suzuki-Miyaura Coupling Yields with Different Alkenylboron Reagents

Alkenylboron ReagentCoupling PartnerProductYield (%)Reference
Potassium (E)-dec-1-en-1-yltrifluoroborate4-Iodoanisole(E)-1-(Dec-1-en-1-yl)-4-methoxybenzene95[5]
Potassium (E)-styryltrifluoroborate4-Bromobenzonitrile(E)-4-Styrylbenzonitrile85[5]
(E)-1-(4-Chlorophenyl)-2-vinyl-MIDA boronate4-Iodotoluene(E)-1-(4-Chlorostyryl)-4-methylbenzene88[4]
(E)-Oct-1-en-1-ylboronic acid pinacol ester3-Bromopyridine(E)-3-(Oct-1-en-1-yl)pyridine78

Experimental Protocols

Reproducible assessment of the reactivity of different alkenylboronic acid esters requires carefully controlled experimental conditions. The following are representative protocols for a Suzuki-Miyaura cross-coupling reaction and its kinetic analysis.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Alkenylboronic Acid Ester

Materials:

  • Alkenylboronic acid ester (1.2 mmol)

  • Aryl or vinyl halide/triflate (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol)

  • Degassed solvent (e.g., Toluene, Dioxane, THF, with or without water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the alkenylboronic acid ester, the aryl/vinyl halide/triflate, the palladium catalyst, and the base.

  • Add the degassed solvent(s) to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinetic Monitoring of a Suzuki-Miyaura Reaction by HPLC

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an alkenylboronic acid ester with an aryl halide.

Procedure:

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, combine the aryl halide, the alkenylboronic acid ester, a suitable internal standard (e.g., biphenyl), and the base.

  • Solvent Addition: Add the degassed solvent to the reaction vessel.

  • Initiation: At time zero (t=0), add the palladium catalyst to the stirring reaction mixture.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) and, if necessary, a quenching agent.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.[7]

Mandatory Visualizations

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L_n-R² PdII->PdII_R2 [R²-B(OR)₂(Base)]⁻ Transmetalation Transmetalation RedElim Reductive Elimination Product R¹-R² PdII_R2->Product RedElim->Pd0 Reactant1 R¹-X Reactant2 R²-B(OR)₂ Boronate [R²-B(OR)₂(Base)]⁻ Reactant2->Boronate Base Base Base Experimental_Workflow General Experimental Workflow for Assessing Reactivity start Start reagent_prep Prepare Stock Solutions (Alkenylboronic Ester, Aryl Halide, Internal Standard, Catalyst) start->reagent_prep reaction_setup Set up Parallel Reactions (Varying Alkenylboronic Ester) reagent_prep->reaction_setup initiation Initiate Reactions (Add Catalyst at t=0) reaction_setup->initiation monitoring Monitor Reaction Progress (Aliquots at Time Intervals) initiation->monitoring quenching Quench Aliquots monitoring->quenching analysis Analyze by HPLC/GC-MS (Determine [Product]) quenching->analysis data_processing Plot [Product] vs. Time analysis->data_processing rate_determination Determine Initial Reaction Rate data_processing->rate_determination comparison Compare Rates of Different Esters rate_determination->comparison end End comparison->end

References

Navigating the Nuances of Boronic Ester Coupling: A Comparative Guide to Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize carbon-carbon bond formation, a deep understanding of the reaction kinetics of boronic ester coupling is paramount. This guide provides a comprehensive analysis of the kinetic profiles of various boronic esters in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed methodologies to inform catalyst and substrate selection.

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, valued for its broad applicability and the low toxicity of its boron-based reagents. While boronic acids have been traditionally employed, their ester derivatives offer significant advantages in terms of stability, ease of handling, and purification. However, the choice of the boronic ester can profoundly impact the reaction rate, necessitating a careful consideration of its kinetic behavior. Recent studies have definitively shown that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid, making the inherent properties of the ester crucial to reaction efficiency.[1][2][3]

The rate of the critical transmetalation step is influenced by two key factors: the ability to form an open coordination site on the palladium catalyst and the nucleophilicity of the ipso-carbon attached to the boron atom.[1][2] Both of these aspects are directly related to the electronic properties of the oxygen atoms within the boronic ester.[1][2]

Comparative Kinetic Data of Boronic Esters

The following table summarizes the first-order rate constants for the formation of the cross-coupling product from various pre-transmetalation intermediates, providing a direct comparison of the reactivity of different boronic esters. The data clearly demonstrates that the structure of the diol component of the boronic ester has a significant effect on the reaction rate.

EntryBoron ReagentPre-transmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate (k_rel)
1Arylboronic acidObserved5.78 ± 0.131.00
2Pinacol boronic esterNot ObservedSlow formation-
3Dimethyl boronic esterObserved-Readily formed
4Glycol boronic esterObserved133 ± 7.0~23
5Catechol boronic esterObserved-~5.0 times faster than arylboronic acid
6BoroxineNot Observed53.9 ± 0.7~9.33
7α-hydroxyisobutyrate boronic esterObserved2.26 ± 0.310.39

Data compiled from references[1][4].

Notably, the glycol boronic ester exhibits a remarkable ~23-fold rate enhancement compared to the parent arylboronic acid.[1] In contrast, the sterically hindered pinacol boronic ester shows slow product formation without the observation of a discrete pre-transmetalation intermediate.[1][4] This highlights the critical role of steric and electronic factors in facilitating the key transmetalation step.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is essential for a thorough understanding and optimization of boronic ester coupling reactions. The following are detailed methodologies for key experiments.

Kinetic Analysis of Pre-transmetalation Complexes via ¹⁹F NMR Spectroscopy

This method allows for the direct monitoring of the conversion of pre-transmetalation intermediates to the cross-coupling product.

Procedure:

  • Preparation of Palladium Complex Solution: Prepare a solution of the desired palladium complex (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂) in a suitable solvent such as THF.

  • Cooling: Cool the solution to a low temperature, typically -78 °C, in an appropriate cooling bath.[4]

  • Addition of Boronic Ester: Add a solution of the boronic ester (1.0 equivalent relative to the palladium complex) in the same solvent to the cooled palladium complex solution.[4]

  • Warming and Monitoring: Warm the reaction mixture to the desired temperature for kinetic analysis (e.g., -30 °C).[4]

  • Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals to monitor the decay of the starting complex and the formation of the cross-coupling product.[4]

  • Data Analysis: Determine the rate constants by fitting the concentration versus time data to a first-order kinetic model.[4]

General Reaction Monitoring using HPLC and UPLC-MS

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques for quantitative analysis of the reaction mixture over time.

Procedure:

  • Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.[5]

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to halt the catalytic cycle. An internal standard may be included for more precise quantification.[5]

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before analysis.[5]

  • Chromatographic Analysis: Analyze the sample using a suitable HPLC or UPLC-MS method to separate and quantify the reactants, products, and any byproducts.

  • Data Analysis: Integrate the peak areas of the relevant species and plot their concentrations as a function of time to determine the reaction kinetics.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the kinetic analysis of a boronic ester coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Kinetic Experiment cluster_analysis Data Acquisition & Analysis A Prepare Palladium Complex Solution C Cool Reaction Vessel to -78 °C A->C B Prepare Boronic Ester Solution D Add Boronic Ester to Palladium Complex B->D C->D E Warm to Desired Temperature (e.g., -30 °C) D->E F Monitor Reaction Progress over Time E->F G Acquire Analytical Data (e.g., NMR, HPLC) F->G H Process and Quantify Data G->H I Fit Data to Kinetic Model H->I J Determine Rate Constants I->J

Caption: Experimental workflow for kinetic analysis.

References

The Strategic Advantage of Pinacol Esters in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances synthetic efficiency with economic viability. In the realm of organoboron chemistry, particularly for cross-coupling reactions, boronic acid pinacol esters have emerged as a superior choice over free boronic acids and other derivatives. This guide provides a comprehensive cost-benefit analysis of using pinacol esters in synthesis, supported by comparative data and detailed experimental protocols.

Executive Summary

Pinacol esters offer a compelling combination of stability, ease of handling, and reactivity that often translates to higher yields, reduced purification costs, and a longer shelf life compared to their boronic acid counterparts. While the initial cost of the pinacol-derived starting material may be higher than simpler diols, the downstream benefits frequently justify the investment, leading to overall improved process economics, especially in complex, multi-step syntheses.

Cost Analysis of Diol Starting Materials

The formation of a boronate ester requires a diol, and the choice of this diol directly impacts the stability and cost of the resulting ester. A comparative analysis of common diols reveals the following price points:

DiolChemical FormulaMolecular Weight ( g/mol )Typical Price (USD/kg)
Ethylene GlycolC₂H₆O₂62.07~$0.50 - $1.50[1][2][3]
CatecholC₆H₆O₂110.11~$2.00 - $6.00[4][5][6]
Neopentyl GlycolC₅H₁₂O₂104.15~$1.00 - $1.50[7][8][9]
PinacolC₆H₁₄O₂118.17~$10.00 - $50.00+[10][11][12][13]

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

While pinacol is the most expensive diol on a per-kilogram basis, its unique structural features impart significant advantages to the corresponding boronate ester that can lead to overall cost savings.

Performance Comparison: Pinacol Esters vs. Alternatives

The primary benefit of using pinacol esters lies in their enhanced stability and handling characteristics, which directly impact reaction performance and downstream processing.

Stability and Handling
FeatureBoronic AcidsPinacol EstersOther Boronate Esters (e.g., from ethylene glycol)
Stability Prone to dehydration (forming boroxines) and protodeboronation.[10]Highly stable, resistant to dehydration and protodeboronation.[10]Stability varies; generally more stable than boronic acids but can be more susceptible to hydrolysis than pinacol esters.
Handling Often difficult to handle and purify due to their polar and sometimes unstable nature.Typically crystalline solids that are easy to handle, weigh, and purify by standard chromatographic methods.Properties vary; may not be as consistently crystalline or easy to handle as pinacol esters.
Shelf Life Can have a limited shelf life, requiring storage under inert conditions.Possess a long shelf life, reducing reagent waste and ensuring consistent reactivity over time.[10]Generally good shelf life, but may not be as robust as pinacol esters.
Reactivity and Yield in Suzuki-Miyaura Coupling

While boronic acids are often more reactive and can lead to faster reaction times, this high reactivity comes at the cost of stability.[6] Pinacol esters provide a balance of good reactivity with excellent stability, often resulting in cleaner reactions and higher isolated yields, particularly in complex syntheses.

Boron ReagentRelative Rate of Transmetalation (Qualitative)Typical YieldsKey Considerations
Boronic Acid FastCan be high, but may be compromised by decomposition.[6]Instability can lead to lower effective concentration and side product formation.
Pinacol Ester ModerateOften high and reproducible due to the high purity and stability of the starting material.[6]The steric bulk of the pinacol group can sometimes slow down the transmetalation step.
MIDA Ester Slow (requires activation)High, especially for unstable boronic acids.Offers a "slow-release" of the boronic acid, preventing decomposition.[7]
Catechol Ester FastGoodMore Lewis acidic, which can enhance reactivity but also increase susceptibility to hydrolysis.

Experimental Protocols

Synthesis of an Arylboronic Acid Pinacol Ester

This protocol describes the synthesis of an arylboronic acid pinacol ester from an aryl halide via a Miyaura borylation reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [Pd(dppf)Cl₂] (0.03 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure arylboronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling using a Pinacol Ester

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid pinacol ester with an aryl halide.

Materials:

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)

  • Toluene/Ethanol mixture (e.g., 3:1)

Procedure:

  • To a flask, add the arylboronic acid pinacol ester, aryl halide, and Pd(PPh₃)₄.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired biaryl product.[10]

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents (Aryl Halide, Boronic Ester, Catalyst, Base) prep_glassware Prepare Dry Glassware add_solids Add Solids to Flask prep_glassware->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent inert_atm Establish Inert Atmosphere add_solvent->inert_atm heat Heat and Stir inert_atm->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The use of pinacol esters in chemical synthesis presents a clear cost-benefit advantage, particularly for applications in pharmaceutical and materials science research where reliability, reproducibility, and purity are paramount. While the upfront cost of pinacol is higher than other diols, the enhanced stability, ease of handling, and improved reaction outcomes associated with pinacol esters can lead to significant downstream cost savings. By minimizing reagent decomposition, simplifying purification processes, and increasing overall yields, pinacol esters represent a strategic investment for achieving efficient and robust synthetic outcomes.

References

Safety Operating Guide

Proper Disposal of trans-1-Octen-1-ylboronic acid pinacol ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of trans-1-Octen-1-ylboronic acid pinacol ester, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Like other boronic acid derivatives, this compound should be managed as hazardous waste.[1] Under no circumstances should this chemical or its containers be discarded in regular trash or poured down the drain.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be performed within a certified chemical fume hood.[1]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[1]
Body Protection A fully fastened lab coat with full arm coverage.[1]
Footwear Closed-toe shoes.[1]
Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling: All waste containers must be explicitly marked as "Hazardous Waste" and include the full chemical name: "this compound."[1] It is also advisable to indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials, such as gloves, bench paper, and pipette tips, should be placed in the designated solid hazardous waste container.

3. Liquid Waste Disposal:

  • Unused or waste solutions of this compound should be collected in a designated liquid hazardous waste container.

  • Organic solvents used to rinse glassware should also be collected as hazardous waste.[2]

4. Decontamination of Glassware:

  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste.

  • Secondary Decontamination: To thoroughly decontaminate, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]

  • Final Rinse: After decontamination, a final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[1]

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[3]

  • After proper rinsing, deface the original label and dispose of the container in accordance with institutional guidelines.

6. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed waste carrier.[1][4]

Disposal Workflow

Disposal Workflow for this compound cluster_ppe Start: Don PPE cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_decontamination Decontamination cluster_final_disposal Final Disposal ppe_items Goggles/Face Shield Nitrile Gloves Lab Coat Closed-toe Shoes solid_waste Solid Waste (Gloves, Paper, etc.) liquid_waste Liquid Waste (Unused solutions, Rinsates) glassware Contaminated Glassware solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decon_steps 1. Solvent Rinse 2. Basic Wash 3. Water Rinse glassware->decon_steps storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage decon_steps->liquid_container Collect all rinsates pickup Arrange for Licensed Hazardous Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling trans-1-Octen-1-ylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for handling trans-1-Octen-1-ylboronic acid pinacol ester. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Immediate Safety Precautions

When handling this compound, adherence to strict safety protocols is paramount to minimize potential risks.

Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Hygiene Measures:

  • Avoid all personal contact with the chemical, including inhalation of vapors.

  • Wash hands thoroughly with soap and water after handling and before breaks.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed immediately and laundered before reuse.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for the routine handling of this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from potential splashes of the liquid chemical.
Hand Protection Nitrile or neoprene gloves. Consider double gloving for added protection.Prevents skin contact. Gloves should be inspected before use and changed if contaminated.
Body Protection A lab coat that fully covers the arms and is fastened. For larger quantities, a chemical-resistant apron is advised.Protects skin from accidental spills.
Footwear Closed-toe shoes.Protects feet from spills.
Respiratory Protection Typically not required when handled in a fume hood. If vapors are generated outside a hood, use a NIOSH-approved respirator with an organic vapor cartridge.Prevents respiratory tract irritation from inhalation of vapors.

Quantitative Data

Due to the limited availability of a detailed SDS, specific quantitative toxicological data for this compound is not available. The table below includes its known physical properties.

PropertyValue
Form Liquid
Boiling Point 86-90 °C at 0.4-0.5 mmHg
Density 0.881 g/mL at 25 °C
Refractive Index n20/D 1.446
Storage Class 12 - Non Combustible Liquids
Water Contamination Class (WGK) 3 - severe hazard to water

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and materials.

    • Don all required personal protective equipment as outlined in the table above.

    • Confirm the location and operational status of the nearest eyewash station and safety shower.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.

    • Use appropriate tools, such as a pipette or syringe, for transfers to minimize the risk of spills.

    • Avoid direct contact with the liquid.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

    • Clean the work area to remove any residual chemical.

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Use separate, clearly labeled, and sealable containers for liquid and solid waste containing this compound.

    • All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste Disposal:

    • Collect all liquid waste containing the compound in a designated, sealed, and properly labeled container.

    • Do not pour this chemical down the drain.

  • Solid Waste Disposal:

    • Contaminated solid materials such as gloves, pipette tips, and bench paper should be collected in a designated, sealed, and labeled container for hazardous solid waste.

  • Decontamination of Glassware:

    • Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste.

    • A subsequent wash with a basic solution can help to convert residual boronic ester into a more water-soluble boronate salt. This rinsate should also be collected as hazardous waste.

    • After decontamination, glassware can be washed with soap and water.

  • Waste Storage and Pickup:

    • Store sealed and labeled waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials prep_emergency Locate Emergency Equipment prep_materials->prep_emergency handle_transfer Transfer Chemical prep_emergency->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_solid_waste Segregate Solid Waste handle_reaction->cleanup_solid_waste cleanup_liquid_waste Segregate Liquid Waste handle_reaction->cleanup_liquid_waste cleanup_area Clean Work Area cleanup_decontaminate->cleanup_area disposal_storage Store in Designated Area cleanup_solid_waste->disposal_storage cleanup_liquid_waste->disposal_storage cleanup_ppe Doff PPE cleanup_area->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_pickup Arrange for Hazardous Waste Pickup disposal_storage->disposal_pickup

Caption: Workflow for handling this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.